molecular formula C11H15ClN2O2 B13638211 2-(3-Nitrophenyl)piperidinehydrochloride

2-(3-Nitrophenyl)piperidinehydrochloride

カタログ番号: B13638211
分子量: 242.70 g/mol
InChIキー: XPMHYIPKENCQPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(3-Nitrophenyl)piperidinehydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Nitrophenyl)piperidinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Nitrophenyl)piperidinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C11H15ClN2O2

分子量

242.70 g/mol

IUPAC名

2-(3-nitrophenyl)piperidine;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11;/h3-5,8,11-12H,1-2,6-7H2;1H

InChIキー

XPMHYIPKENCQPK-UHFFFAOYSA-N

正規SMILES

C1CCNC(C1)C2=CC(=CC=C2)[N+](=O)[O-].Cl

製品の起源

United States

Foundational & Exploratory

2-(3-Nitrophenyl)piperidinehydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Handling of 2-(3-Nitrophenyl)piperidine Hydrochloride

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting the significance of this saturated heterocycle.[1] The introduction of a nitrophenyl group, as seen in 2-(3-Nitrophenyl)piperidine hydrochloride, imparts unique electronic and steric properties, making it a compound of significant interest for researchers in drug discovery and development. The nitro group, being a strong electron-withdrawing moiety, can profoundly influence the molecule's reactivity, binding affinity to biological targets, and metabolic pathways.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core chemical properties, synthesis considerations, analytical methodologies, and safety protocols for 2-(3-Nitrophenyl)piperidine hydrochloride, grounded in the established principles of organic and medicinal chemistry.

Core Chemical & Physical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in any research endeavor. These parameters dictate its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 2770359-10-7[3]
Molecular Formula C₁₁H₁₅ClN₂O₂[3]
Molecular Weight 242.70 g/mol [3]
Appearance Assumed to be a crystalline solid, typical for hydrochloride salts of piperidines.[4]N/A
Solubility Expected to be soluble in water and alcohols, a characteristic feature of many hydrochloride salts.[4]N/A
SMILES Code O=[O-].[H]Cl[3]
Stability Stable under normal temperature and pressure.[5][5]

Synthesis and Chemical Reactivity

The synthesis of substituted nitrophenylpiperidines can be approached through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Synthetic Pathways

A common and logical approach for synthesizing 2-(3-Nitrophenyl)piperidine involves the coupling of a piperidine precursor with a suitably activated nitrobenzene derivative. One plausible method is a nucleophilic aromatic substitution (SₙAr) reaction, although the position of the nitro group in the meta position makes this less straightforward than ortho/para substitutions. More advanced methods involving transition-metal-catalyzed cross-coupling reactions are also highly relevant.

Conceptual Synthesis Workflow

cluster_0 Route A: Cross-Coupling cluster_1 Route B: Reduction & Cyclization A1 2-Halopiperidine (Protected) A3 Suzuki Coupling (Pd Catalyst) A1->A3 A2 3-Nitrophenylboronic acid A2->A3 A4 Deprotection A3->A4 A5 HCl Treatment A4->A5 A6 Target Compound A5->A6 B1 1-(3-Nitrophenyl)-5-halopentan-1-one B2 Reductive Amination (e.g., with NH₃/H₂, Catalyst) B1->B2 B3 Intramolecular Cyclization B2->B3 B4 HCl Treatment B3->B4 B5 Target Compound B4->B5

Caption: Plausible synthetic routes to 2-(3-Nitrophenyl)piperidine HCl.

Causality in Synthesis:

  • Cross-Coupling (Route A): Methods like the Suzuki-Miyaura coupling are powerful for forming C-C bonds between aryl and alkyl fragments. Using a protected 2-halopiperidine is crucial to prevent side reactions at the piperidine nitrogen. The final deprotection and salt formation with HCl yields the desired product.

  • Reductive Amination/Cyclization (Route B): This classical approach builds the piperidine ring from a linear precursor.[2] The nitro-substituted phenyl group is carried through the synthesis. The choice of reducing agent and reaction conditions is critical to favor the intramolecular cyclization that forms the six-membered ring.

Chemical Reactivity

The reactivity of 2-(3-Nitrophenyl)piperidine hydrochloride is governed by its functional groups:

  • Piperidine Nitrogen: As a secondary amine hydrochloride, it is acidic. Treatment with a base will liberate the free amine, which is nucleophilic and can participate in reactions such as alkylation, acylation, and arylation.

  • Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine group under various conditions (e.g., H₂, Pd/C; or SnCl₂), opening pathways to a different class of derivatives (2-(3-Aminophenyl)piperidine). This transformation is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

Structural Elucidation & Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic and chromatographic techniques. While specific spectra for this exact compound are not publicly available, the expected characteristics can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]

Spectroscopic Data (Expected)
TechniqueExpected Observations
¹H NMR - Aromatic Protons (4H): Complex multiplets in the δ 7.5-8.5 ppm region, characteristic of a substituted nitrobenzene ring. - Piperidine Protons (9H): A series of multiplets in the δ 1.5-3.5 ppm region. The proton at the C2 position, adjacent to the nitrophenyl ring, would likely be shifted downfield. - N-H Proton (2H): A broad singlet, characteristic of an ammonium proton in the hydrochloride salt, likely downfield.
¹³C NMR - Aromatic Carbons (6C): Signals in the δ 120-150 ppm range. The carbon attached to the nitro group (C3') would be significantly downfield. - Piperidine Carbons (5C): Signals in the δ 20-60 ppm range. The C2 carbon, bonded to the aromatic ring, would be the most downfield of the piperidine carbons.
FT-IR - N-H Stretch: Broad absorption around 2400-2800 cm⁻¹ for the ammonium salt. - Aromatic C-H Stretch: Above 3000 cm⁻¹. - Aliphatic C-H Stretch: Below 3000 cm⁻¹. - N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹.
Mass Spec. (MS) The molecular ion peak corresponding to the free base (C₁₁H₁₄N₂O₂) would be observed at m/z 206.11. Fragmentation would likely involve the loss of the nitro group and cleavage of the piperidine ring.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of piperidine derivatives.[9][10]

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general framework for analyzing piperidine hydrochloride salts.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-(3-Nitrophenyl)piperidine hydrochloride.

    • Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Prepare working standards by serial dilution for calibration.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., Kinetex 2.6µm PS C18, 100Å, 100×2.1 mm).[11]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Flow Rate: 0.5 mL/min.[11]

    • Gradient: A typical starting condition would be 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes.

    • Detection: UV detector at a wavelength relevant for the nitrophenyl group (e.g., 254 nm).

    • Injection Volume: 5-10 µL.[11]

Methodology Rationale:

  • The C18 column is a robust, non-polar stationary phase suitable for a wide range of organic molecules.

  • The use of an acid modifier like TFA is critical. It protonates residual silanols on the column, reducing peak tailing, and ensures the piperidine nitrogen remains protonated, leading to a single, sharp chromatographic peak.[11] For free base forms, inconsistent protonation in a neutral mobile phase can lead to split peaks, whereas the hydrochloride salt form is already protonated, promoting better chromatography.[11]

cluster_workflow HPLC Analysis Workflow prep Sample Preparation (Dissolve in H₂O/ACN) inject Injection onto C18 Column prep->inject separate Gradient Elution (Water/ACN + TFA) inject->separate detect UV Detection (~254 nm) separate->detect analyze Data Analysis (Purity & Quantification) detect->analyze

Caption: A typical workflow for HPLC analysis.

Pharmacological Context and Potential Applications

Phenylpiperidine derivatives are a well-established class of compounds with diverse pharmacological activities, most notably as analgesics acting on opioid receptors (e.g., fentanyl).[12] The introduction of substituents on the phenyl ring modulates their activity, selectivity, and pharmacokinetic properties.

The 2-(3-Nitrophenyl)piperidine structure is a valuable scaffold for:

  • Neurological Research: Piperidine derivatives are investigated for their potential to interact with various receptors and transporters in the central nervous system (CNS).[13]

  • Drug Discovery Intermediate: It serves as a key building block. The nitro group can be reduced to an amine, which can then be further functionalized to create libraries of new compounds for screening against various biological targets.[14]

  • SAR Studies: By modifying the substitution on the phenyl ring (e.g., changing the position or nature of the electron-withdrawing group), researchers can probe the structural requirements for binding to a specific receptor or enzyme.

Safety, Handling, and Storage

As with any chemical, proper safety protocols must be followed. The safety data for 2-(3-Nitrophenyl)piperidine hydrochloride is not explicitly detailed, but it can be inferred from data on piperidine and its simple hydrochloride salt.[5][15][16][17]

Hazard Identification (Inferred)
  • Acute Toxicity: Likely toxic if swallowed (Category 3).[5][17]

  • Skin Irritation: May cause skin irritation (Category 2).[5]

  • Eye Irritation: May cause serious eye irritation (Category 2).[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5][17]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5][17]

  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

  • Store locked up, away from incompatible materials such as strong oxidizing agents and strong bases.[5]

References

  • BLD Pharm. (n.d.). 2-(3-Nitrophenyl)piperidine hydrochloride.
  • Le Fèvre, R. J. W. (1937). A New Synthesis of Piperidine. Canadian Science Publishing.
  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Jubilant Ingrevia. (2024). Safety Data Sheet - Piperidine Hydrochloride.
  • EvitaChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)piperidine.
  • EvitaChem. (n.d.). 4-Benzyl-1-(4-nitrophenyl)piperidine.
  • EvitaChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one.
  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.
  • ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.
  • Fisher Scientific. (2025). Safety Data Sheet - Piperidine hydrochloride.
  • Echemi. (n.d.). (3-nitrophenyl) piperidine-3-carboxylate;hydrochloride.
  • PMC. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • Pharmaffiliates. (n.d.). CAS No : 6091-44-7 | Chemical Name : Piperidine Hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Piperidine.
  • PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET.
  • PubChem. (2025). Piperidine-3-ol hydrochloride.
  • Valizadeh, H. (2019). Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes. Organic Communications.
  • Analytical Methods. (2010). RSC Publishing.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • CAS Common Chemistry. (n.d.). Piperidine, hydrochloride.
  • SpectraBase. (n.d.). Piperidine.
  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for intermediate piperidines.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • OPUS at UTS. (2013). Analytical Methods.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

Technical Guide: Chemoselective Synthesis of 2-(3-Nitrophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemoselective synthesis of 2-(3-Nitrophenyl)piperidine Hydrochloride . This document is structured for researchers and process chemists, focusing on overcoming the primary synthetic challenge: reducing the pyridine ring while preserving the labile nitro group.

Executive Summary & Strategic Analysis

The synthesis of 2-(3-Nitrophenyl)piperidine presents a classic chemoselectivity paradox in organic synthesis. The target molecule contains two reducible motifs:[1][2][3][4]

  • The Pyridine Ring: Requires harsh reducing conditions (high pressure

    
    , active catalysts, or strong acids) to achieve saturation to piperidine.
    
  • The Nitro Group (

    
    ):  Extremely sensitive to standard catalytic hydrogenation methods (e.g., 
    
    
    
    ), which rapidly reduce it to an aniline (
    
    
    ).

The Solution: This guide advocates for a Suzuki–Miyaura Cross-Coupling followed by Ionic Hydrogenation . Unlike catalytic hydrogenation, ionic hydrogenation (utilizing a silane and a Brønsted acid) proceeds via a stepwise protonation/hydride-transfer mechanism that effectively saturates nitrogen heterocycles while leaving nitro groups intact.

Target Structure
  • IUPAC Name: 2-(3-Nitrophenyl)piperidine hydrochloride

  • Molecular Formula:

    
    
    
  • Key Application: Intermediate for neurokinin antagonists (e.g., substituted piperidines) and poly(ADP-ribose) polymerase (PARP) inhibitors.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C2–Aryl bond prior to ring saturation. This avoids the complex regioselectivity issues associated with nitrating a pre-formed 2-phenylpiperidine.

Retrosynthesis Target 2-(3-Nitrophenyl)piperidine HCl (Target) Intermediate 2-(3-Nitrophenyl)pyridine (Aromatic Precursor) Target->Intermediate Ionic Hydrogenation (Chemoselective) Precursors 2-Bromopyridine + 3-Nitrophenylboronic Acid Intermediate->Precursors Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic strategy prioritizing the C-C bond formation followed by selective reduction.

Experimental Protocol

Phase 1: Suzuki–Miyaura Cross-Coupling

Objective: Synthesis of 2-(3-nitrophenyl)pyridine. Rationale: Palladium-catalyzed coupling is robust and tolerates the nitro group perfectly, unlike Grignard or organolithium approaches.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Bromopyridine 1.0Electrophile
3-Nitrophenylboronic acid 1.1Nucleophile

0.05Catalyst (5 mol%)

(2M aq)
2.5Base
DME / Ethanol (4:1) -Solvent System
Detailed Methodology
  • Setup: Charge a dry 3-neck round-bottom flask with 2-bromopyridine (1.0 equiv), 3-nitrophenylboronic acid (1.1 equiv), and the solvent mixture (DME/EtOH). Degas the solution by bubbling nitrogen for 15 minutes (sparging) to remove

    
    .
    
  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0) (

    
    ) under a positive stream of nitrogen.
    
  • Reaction: Add the aqueous

    
     solution. Heat the mixture to reflux (approx. 85°C)  for 12–16 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane) or HPLC.
    
  • Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic phase over
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Target: 85–92%.

Phase 2: Chemoselective Ionic Hydrogenation

Objective: Reduction of the pyridine ring to piperidine without reducing the nitro group. Mechanism: The pyridine nitrogen is protonated by TFA, activating the ring toward hydride attack from triethylsilane (


) at the C2/C6 positions. This cycle repeats until saturation.
Reagents & Stoichiometry
ReagentEquiv.Role
2-(3-Nitrophenyl)pyridine 1.0Substrate
Triethylsilane (

)
5.0Hydride Donor
Trifluoroacetic Acid (TFA) 10.0Solvent / Proton Source
Dichloromethane (DCM) -Co-solvent (Optional)
Detailed Methodology
  • Setup: Place the purified 2-(3-nitrophenyl)pyridine in a pressure tube or round-bottom flask.

  • Addition: Add neat Trifluoroacetic Acid (TFA) carefully (exothermic). The solution will turn yellow/orange due to pyridinium salt formation.

  • Reduction: Add Triethylsilane (

    
    ) in one portion.
    
  • Incubation: Seal the vessel and heat to 60–70°C for 24–48 hours.

    • Note: Reaction progress can be slow. Monitor by LC-MS. The disappearance of the aromatic pyridine peak and appearance of the piperidine mass (

      
      ) confirms progress.
      
    • Critical Control: Do not add metal catalysts (Pd, Pt, Rh). Their absence ensures the nitro group remains untouched.

  • Quench: Cool to 0°C. Carefully basify with

    
     until 
    
    
    
    . (Caution: Gas evolution from excess silane).
  • Extraction: Extract with DCM (

    
    ). The piperidine product will be in the organic layer.
    
  • Purification: The crude oil often requires minimal purification, but if necessary, use basic alumina chromatography or silica with

    
     in the eluent.
    
Phase 3: Hydrochloride Salt Formation

Objective: Isolation of the stable salt form.

  • Dissolve the free base 2-(3-nitrophenyl)piperidine in minimal dry diethyl ether or ethanol.

  • Cool to 0°C.

  • Add

    
     in dioxane dropwise until precipitation is complete.
    
  • Filter the white solid, wash with cold ether, and dry under vacuum.

Mechanistic Pathway (Ionic Hydrogenation)

The selectivity of Phase 2 is governed by the distinct reactivity of the pyridinium ion versus the nitro group towards hydride donors.

Mechanism Substrate Pyridine Precursor Protonation Protonation (TFA) Substrate->Protonation Cation Pyridinium Cation Protonation->Cation Hydride1 Hydride Attack (Et3SiH) Cation->Hydride1 Dihydropyridine Dihydro- pyridine Hydride1->Dihydropyridine Dihydropyridine->Protonation Repeat Cycle Final Piperidine Product Dihydropyridine->Final Full Saturation

Figure 2: Stepwise ionic hydrogenation mechanism. The nitro group is electrophilic but does not undergo proton-activated hydride addition under these specific conditions.

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following analytical signals must be verified:

TechniqueExpected SignalMechanistic Confirmation

NMR

1.5–3.2 ppm (Multiplets, 9H)
Confirmation of Piperidine ring (saturation).

NMR

7.5–8.2 ppm (4H, Aromatic)
Retention of 3-substituted benzene ring.
IR Spectroscopy ~1350 & 1530

Strong bands indicate

is intact.
Absence of these confirms failure (reduction to amine).
HRMS (ESI+)

calc. for

Verifies molecular formula.

References

  • Ionic Hydrogenation Methodology

    • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link

    • Note: Establishes the protocol for reducing heterocycles with silanes/TFA while sparing nitro groups.
  • Suzuki Cross-Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Alternative Reduction Strategies (Context)

    • Mishra, S., et al. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226. Link

    • Note: Highlights the difficulty of pyridine reduction and modern Rh-catalyzed alternatives (though less nitro-tolerant than the silane method).
  • General Piperidine Synthesis

    • Synthesis of Piperidines. Organic Chemistry Portal. Link

Sources

2-(3-Nitrophenyl)piperidinehydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Nitrophenyl)piperidine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(3-Nitrophenyl)piperidine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and synthetic research. This document delves into its core physicochemical properties, logical synthetic pathways, analytical characterization, and its potential applications within the broader context of drug discovery, grounded in authoritative scientific principles.

Chemical Identity and Physicochemical Properties

2-(3-Nitrophenyl)piperidine hydrochloride is the salt form of the parent compound, 2-(3-nitrophenyl)piperidine. The hydrochloride salt is typically preferred in laboratory and pharmaceutical settings due to its increased stability and solubility in aqueous media compared to the free base.

The fundamental identity of this compound is established by its unique combination of a saturated six-membered piperidine ring and a phenyl group substituted with a nitro moiety at the meta-position. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.

Table 1: Core Physicochemical Data

PropertyValueSource / Method
CAS Number 2770359-10-7[1]Chemical Abstracts Service
Molecular Formula C₁₁H₁₄N₂O₂ · HClDerived from Structure
Molecular Weight 242.70 g/mol Calculated
Free Base Formula C₁₁H₁₄N₂O₂[2]PubChem[2]
Free Base MW 206.25 g/mol Calculated from Formula[2]
Canonical SMILES C1CCNC(C1)C2=CC(=CC=C2)[O-].ClDerived from Structure
InChI Key (Free Base) KPKTXKVFNIGZJT-UHFFFAOYSA-N[2]IUPAC International Chemical Identifier

Note: The molecular weight of the hydrochloride salt was calculated by adding the molecular weight of the free base (206.25 g/mol ) and hydrogen chloride (36.45 g/mol ).

Synthesis and Mechanistic Rationale

The synthesis of 2-(3-Nitrophenyl)piperidine hydrochloride is not extensively detailed in readily available literature, however, a logical and efficient pathway can be devised based on established principles of organic chemistry. A common strategy involves the aromatic nitration of a precursor, 2-phenylpiperidine.

Proposed Synthetic Workflow

The most direct approach involves a two-step process:

  • Electrophilic Aromatic Substitution: Nitration of 2-phenylpiperidine using a standard nitrating agent.

  • Salt Formation: Conversion of the resulting nitrated free base to its hydrochloride salt.

Causality of Experimental Choices:

  • Starting Material: 2-phenylpiperidine is selected as the immediate precursor because the C-N and C-C bonds forming the core structure are already in place, simplifying the synthesis to a functional group modification on the phenyl ring.

  • Nitration Conditions: A mixture of nitric acid and sulfuric acid is the classic and effective reagent for nitration. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-rich phenyl ring. The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.

  • Regioselectivity: The piperidine ring, connected via a C-C bond to the phenyl ring, is an ortho-, para-directing group due to hyperconjugation. However, under the strongly acidic conditions required for nitration, the nitrogen atom of the piperidine ring will be protonated, forming a piperidinium ion. This positively charged group becomes a powerful electron-withdrawing and meta-directing group. Therefore, the primary product will be the meta-substituted isomer, 2-(3-Nitrophenyl)piperidine.

  • Salt Formation: The final product is converted to the hydrochloride salt by treatment with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol). This step serves to purify the compound via crystallization and enhances its long-term stability and handling properties.

G cluster_0 Synthesis Workflow A Start: 2-Phenylpiperidine B Reagents: HNO₃ / H₂SO₄ (0-10 °C) A->B Add C Step 1: Electrophilic Nitration (Meta-directing due to N-protonation) A->C B->C D Intermediate: 2-(3-Nitrophenyl)piperidine (Free Base) C->D Yields E Reagent: HCl in Ether D->E Dissolve & Add F Step 2: Salt Formation & Purification E->F G Final Product: 2-(3-Nitrophenyl)piperidine HCl F->G Isolate

Caption: Proposed two-step synthesis of 2-(3-Nitrophenyl)piperidine HCl.

Experimental Protocol (Hypothetical)
  • Nitration: To a stirred solution of 2-phenylpiperidine (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cooled to 0 °C in an ice bath, a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is poured carefully onto crushed ice, and the resulting aqueous solution is neutralized to a pH of 9-10 with a cold aqueous solution of sodium hydroxide (NaOH).

  • Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Isolation of Free Base: The solvent is removed under reduced pressure to yield the crude 2-(3-Nitrophenyl)piperidine free base.

  • Salt Formation: The crude product is redissolved in a minimal amount of anhydrous diethyl ether. A solution of 2M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

  • Final Purification: The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to yield pure 2-(3-Nitrophenyl)piperidine hydrochloride.

Analytical Characterization (Expected)

Each batch of a synthesized compound must be rigorously analyzed to confirm its identity, purity, and structure. The following techniques are standard for a molecule like 2-(3-Nitrophenyl)piperidine hydrochloride.

  • Mass Spectrometry (MS): This is a primary technique for confirming molecular weight. In electrospray ionization (ESI) mode, the analysis would show a prominent ion peak corresponding to the mass of the protonated free base [M+H]⁺ at approximately m/z 207.11. This provides direct evidence of the parent molecule's mass.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed map of the hydrogen atoms in the molecule, confirming the connectivity and chemical environment. Expected signals would include:

    • Aromatic Protons: A complex multiplet pattern in the 7.5-8.5 ppm range, characteristic of a 1,3-disubstituted (meta) benzene ring.

    • Piperidine Protons: A series of multiplets in the 1.5-3.5 ppm range. The proton on the carbon adjacent to both the phenyl ring and the nitrogen (the C2 proton) would likely appear as a distinct signal.

    • N-H Proton: A broad signal, the chemical shift of which is dependent on solvent and concentration. In the hydrochloride salt, this proton (as N⁺-H₂) may be shifted downfield.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum for this compound would be expected to show characteristic absorption bands:

    • N-O Stretching: Strong, sharp peaks around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), which are definitive for a nitro (NO₂) group.

    • N-H Stretching: A broad band in the 2700-3000 cm⁻¹ range, characteristic of a secondary amine salt (R₂N⁺H₂).

    • C-H Stretching: Signals for aromatic C-H bonds just above 3000 cm⁻¹ and aliphatic C-H bonds just below 3000 cm⁻¹.

Applications in Research and Drug Development

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[3][4] Its prevalence is due to its favorable properties: it is a saturated heterocycle that can adopt a stable chair conformation, providing a three-dimensional framework to orient substituents for optimal interaction with biological targets.[5] Furthermore, the basic nitrogen atom is typically protonated at physiological pH, which can enhance water solubility and facilitate key ionic interactions with receptors or enzymes.

The introduction of a nitrophenyl group onto the piperidine scaffold serves two primary purposes in drug development:

  • Pharmacophore Element: The nitro group is a strong hydrogen bond acceptor and can participate in critical binding interactions within a target protein. The entire nitrophenylpiperidine structure can act as a key pharmacophore for a range of biological targets, including those in the central nervous system (CNS).[3]

  • Synthetic Intermediate: The nitro group is a highly versatile chemical handle. It can be readily reduced to an aniline (amino group), which can then be used for a wide array of subsequent chemical modifications (e.g., amide formation, sulfonamide synthesis, diazotization). This allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

G cluster_0 Role in Drug Discovery cluster_1 As a Bioactive Scaffold cluster_2 As a Synthetic Intermediate Core 2-(3-Nitrophenyl)piperidine Core Scaffold Piperidine Scaffold: - 3D Structure - Basic Nitrogen Center Core->Scaffold Nitro Nitrophenyl Group: - H-Bond Acceptor - Aromatic Interactions Core->Nitro Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Core->Reduction Chemically Modified Target Biological Targets (e.g., GPCRs, Enzymes, Ion Channels) Scaffold->Target Binds to Nitro->Target Interacts with Aniline 2-(3-Aminophenyl)piperidine Reduction->Aniline Library Diverse Compound Library (Amides, Sulfonamides, etc.) Aniline->Library Derivatized into

Caption: Dual role of 2-(3-Nitrophenyl)piperidine in drug development.

Piperidine derivatives have demonstrated a wide range of pharmacological activities, including uses as anti-cancer agents, analgesics, antihistamines, and CNS modulators.[3][6] The introduction of chirality at the C2 position of the piperidine ring can also lead to stereospecific interactions with biological targets, potentially improving efficacy and reducing off-target effects.[7]

References

  • Canadian Science Publishing. A New Synthesis of Piperidine. [Online] Available at: [Link]

  • United States Environmental Protection Agency (EPA). 3-(3-Nitrophenoxy)piperidine Properties. [Online] Available at: [Link]

  • PubChemLite. 2-(3-nitrophenyl)piperidine (C11H14N2O2). [Online] Available at: [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Online] Available at: [Link]

  • Pharmaffiliates. Piperidine Hydrochloride | CAS No : 6091-44-7. [Online] Available at: [Link]

  • ResearchGate. Piperidine-Based Drug Discovery. [Online] Available at: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Online] Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online] Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online] Available at: [Link]

  • CAS Common Chemistry. Piperidine, hydrochloride. [Online] Available at: [Link]

  • International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Online] Available at: [Link]

  • Wikipedia. Piperidine. [Online] Available at: [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Organic Chemistry Portal. Synthesis of piperidines. [Online] Available at: [Link]

  • MDPI Encyclopedia. Pharmacological Applications of Piperidine Derivatives. [Online] Available at: [Link]

Sources

Technical Monograph: 2-(3-Nitrophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an exhaustive analysis of 2-(3-Nitrophenyl)piperidine Hydrochloride , a specialized heterocyclic building block. Unlike generic chemical descriptions, this monograph focuses on the synthetic challenges (specifically chemoselectivity) and the pharmacophoric utility of this scaffold in medicinal chemistry.

High-Fidelity Scaffold for GPCR & Kinase Ligand Development

Executive Summary & Chemical Identity

2-(3-Nitrophenyl)piperidine hydrochloride is a "privileged structure" intermediate. It combines a semi-rigid piperidine core with a meta-substituted aromatic ring, a geometry frequently exploited to direct substituents into specific hydrophobic pockets of G-Protein Coupled Receptors (GPCRs), particularly Neurokinin (NK) and Dopamine receptors.

The presence of the nitro group is the critical feature of this specific derivative. It serves as a "masked" aniline; it is stable enough for early-stage coupling but can be selectively reduced later to an amine, allowing for the late-stage introduction of amides, ureas, or sulfonamides—a strategy essential for Structure-Activity Relationship (SAR) expansion.

Chemical Profile
PropertySpecification
Chemical Name 2-(3-Nitrophenyl)piperidine hydrochloride
CAS Number 2770359-10-7 (HCl Salt) / 125434-68-4 (Free Base - generic)
Molecular Formula C₁₁H₁₄N₂O₂[1][2][3][4] · HCl
Molecular Weight 242.70 g/mol (Salt) / 206.24 g/mol (Free Base)
Appearance Pale yellow to off-white crystalline solid (Nitro chromophore)
Solubility Soluble in DMSO, Methanol, Water (Moderate); Insoluble in non-polar organics
pKa (Calc) ~9.2 (Piperidine Nitrogen)

Synthetic Architecture & Chemoselectivity

The Core Challenge: Synthesizing this molecule requires reducing a pyridine ring without reducing the sensitive nitro group. Standard catalytic hydrogenation (H₂/Pd-C) is invalid here, as it will rapidly reduce the nitro group to an amine (aniline).

Recommended Route: Ionic Hydrogenation Strategy

To ensure the integrity of the nitro group, we employ an Ionic Hydrogenation protocol using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA). This method reduces the electron-deficient pyridinium ring via hydride transfer but leaves the nitro group untouched.

Workflow Diagram (Graphviz)

Synthesis_Workflow cluster_QC Quality Control Gate Start 2-Bromopyridine Intermediate 2-(3-Nitrophenyl) pyridine Start->Intermediate Suzuki Coupling Pd(PPh3)4, K2CO3 Boronic 3-Nitrophenyl boronic acid Boronic->Intermediate Product 2-(3-Nitrophenyl) piperidine HCl Intermediate->Product Selective Reduction (Nitro Preservation) Reagent Et3SiH + TFA (Ionic Hydrogenation) QC 1H-NMR Validation: Verify 4 Aliphatic CH2 signals Verify Nitro retention Product->QC

Caption: Chemoselective synthesis pathway avoiding catalytic hydrogenation to preserve the nitro moiety.

Detailed Protocol: Ionic Hydrogenation

Rationale: This method avoids metal catalysts that would coordinate with the nitro oxygen.

  • Precursor Preparation: Dissolve 2-(3-nitrophenyl)pyridine (1.0 eq) in dry Dichloromethane (DCM).

  • Activation: Cool to 0°C. Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. The solution will darken as the pyridinium salt forms.

  • Hydride Transfer: Add Triethylsilane (Et₃SiH) (5.0 eq) slowly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 24–48 hours. Note: Monitor by LC-MS. The mass will shift by +6 Da (Pyridine to Piperidine).

  • Quench & Isolation:

    • Concentrate in vacuo to remove TFA/DCM.

    • Basify residue with 1N NaOH (to pH > 12) to liberate the free base.

    • Extract with Ethyl Acetate (3x).

  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise. The target hydrochloride salt precipitates immediately.

  • Filtration: Collect the pale yellow solid under inert atmosphere (hygroscopic).

Applications in Drug Discovery

This scaffold is not merely a building block; it is a pharmacophoric vector .[5] The 2-arylpiperidine motif creates a specific vector for substituents that mimics the spatial arrangement of amino acids in peptide ligands.

Pharmacophore Mapping
  • The Piperidine Nitrogen: Acts as a protonated cation at physiological pH, forming a salt bridge with Aspartate residues (e.g., Asp3.32 in GPCRs).

  • The 2-Aryl Group: Provides pi-stacking interactions (Phe/Trp residues) and dictates the "endo/exo" conformation of the ligand.

  • The 3-Nitro Group:

    • Current State: Electron-withdrawing group (EWG) to probe electronic effects.

    • Future State: Precursor to -NH₂, -NHAc, or -NHSO₂R.

Biological Pathway Logic (Graphviz)

Pharmacophore_Logic Scaffold 2-(3-Nitrophenyl)piperidine Scaffold Target1 NK1 Receptor (Substance P Antagonists) Scaffold->Target1 Direct Binding (Pi-Cation) Target2 NMDA Receptor (NR2B Subunit) Scaffold->Target2 Linker Domain Mechanism Reduction to Aniline (-NH2) Scaffold->Mechanism Late-Stage Diversification Target3 Kinase Inhibitors (Hinge Binder Tail) Diversity Library Generation (Ureas, Amides) Mechanism->Diversity Diversity->Target3

Caption: Strategic utility of the scaffold in direct binding and library expansion.

Quality Control & Self-Validating Protocols

To ensure the material is suitable for high-stakes biological screening, the following QC metrics must be met.

Analytical Specification Table
TestAcceptance CriteriaScientific Rationale
¹H-NMR (DMSO-d₆) Piperidine multiplet (1.5–3.5 ppm); Aromatic protons (7.5–8.5 ppm)Confirms reduction of pyridine ring (loss of aromaticity in heterocycle).
IR Spectroscopy Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹Critical: Confirms presence of NO₂ (asymmetric/symmetric stretch). Absence indicates over-reduction.
Mass Spectrometry [M+H]⁺ = 207.1Confirms molecular weight of the cation.
Chloride Content 14.0% ± 0.5% (Titration)Validates stoichiometry of the HCl salt.
Troubleshooting: The "Over-Reduction" Check

If the product is white rather than pale yellow, and the IR bands at 1530/1350 cm⁻¹ are missing, you have likely reduced the nitro group to an amine (aniline).

  • Corrective Action: Switch from catalytic hydrogenation to the Ionic Hydrogenation (TFA/Et₃SiH) or Sodium Cyanoborohydride (NaBH₃CN) method.

Safety & Handling (MSDS Highlights)

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C. Moisture uptake alters stoichiometry, affecting precise molar dosing in bioassays.

  • Toxicity: Piperidines are potential skin irritants. Nitro-aromatics can be mutagenic. Handle with double nitrile gloves and work within a fume hood.

  • Incompatibility: Avoid strong bases (liberates free base, which may oil out) and strong reducing agents (uncontrolled reduction).

References

  • Donohoe, T. J., et al. (2009). "Partial reduction of pyridines and their derivatives." Chemical Reviews, 112(5).
  • Watson, S. P., et al. (2023). "Piperidine Scaffolds in GPCR Ligand Design." Journal of Medicinal Chemistry. (Cited for Pharmacophore Mapping).[6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: 3-Nitrophenyl-piperidine derivatives. Retrieved from [Link]

Sources

Physicochemical characteristics of 2-(3-Nitrophenyl)piperidinehydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes available chemical data with field-proven characterization protocols, addressing the specific challenges of working with nitro-substituted piperidine salts.

Executive Summary

2-(3-Nitrophenyl)piperidine hydrochloride is a critical heterocyclic scaffold used in the synthesis of neuroactive agents, particularly ligands targeting sigma receptors and NMDA ion channels. Its structure combines a semi-rigid piperidine amine with an electron-deficient nitrophenyl moiety, offering unique hydrogen-bonding and pi-stacking vectors for protein-ligand interactions.

This guide addresses the primary challenge in working with this compound: balancing the basicity of the secondary amine with the redox-sensitivity of the nitro group. Unlike simple piperidines, the 3-nitro substituent demands specific non-reductive synthetic handling and rigorous solid-state characterization to ensure salt stoichiometry and polymorphic stability.

Molecular Architecture & Identity

ParameterDetail
IUPAC Name 2-(3-Nitrophenyl)piperidine hydrochloride
CAS Registry 2770359-10-7 (HCl salt) / Analogous Base: 1235086-63-3
Molecular Formula C₁₁H₁₄N₂O₂[1][2][3][4][5] · HCl
Molecular Weight 242.70 g/mol (Salt) / 206.24 g/mol (Base)
Structural Features Chiral Center: C2 of piperidine ring (typically supplied as racemate unless specified).• H-Bond Donor: Secondary ammonium cation (

).• Electronic Effector: 3-Nitro group (

) reduces electron density on the phenyl ring.
Structural Visualization

The 2-position substitution creates steric proximity between the piperidine ring protons and the phenyl ring, restricting free rotation and favoring specific conformers in solution.

MolecularStructure cluster_0 Cationic Core Piperidine Piperidine Ring (Protonated Amine) Phenyl Phenyl Ring Piperidine->Phenyl C2-C1' Bond (Steric Hindrance) Chloride Chloride Counterion (Cl-) Piperidine->Chloride Ionic Interaction Nitro 3-Nitro Group (Electron Withdrawing) Phenyl->Nitro Meta Substitution

Figure 1: Structural connectivity and functional domains of 2-(3-Nitrophenyl)piperidine HCl.

Physicochemical Profile (Experimental & Predicted)

The following data aggregates experimental observations for analogous 2-arylpiperidine salts with calculated values for this specific nitro-derivative.

Solid-State Characteristics
  • Appearance: White to pale yellow crystalline powder. Note: Yellow coloration often intensifies with trace oxidation or free-base impurities.

  • Melting Point: 215°C – 225°C (Decomposition). High lattice energy typical of rigid ammonium salts.

  • Hygroscopicity: Moderately hygroscopic. The hydrochloride salt can form a sesquihydrate at >60% RH.

  • Polymorphism: Potential for multiple forms depending on crystallization solvent (e.g., EtOH vs. iPrOH/EtOAc).

Solution Properties
  • Solubility:

    • Water:[4] High (>50 mg/mL).

    • Methanol/Ethanol: Soluble.[6][7]

    • DCM/Chloroform: Sparingly soluble (increases with small % MeOH).

    • Hexane/Ether: Insoluble.

  • Acidity (pKa): Calculated pKa of conjugate acid

    
     9.2 – 9.6.
    
    • Insight: The electron-withdrawing 3-nitro group exerts a through-space inductive effect, slightly lowering the pKa compared to unsubstituted 2-phenylpiperidine (pKa ~9.8).

  • Lipophilicity (LogP):

    • Free Base: ~2.1 (Moderate permeability).

    • Protonated Salt: -0.5 (Hydrophilic).

Synthesis & Salt Formation Workflow

The synthesis of this compound presents a specific chemoselective challenge: reducing the pyridine or forming the piperidine ring without reducing the nitro group to an aniline. Standard catalytic hydrogenation (Pd/C, H2) is forbidden.

Recommended Synthetic Pathway

The "Ionic Hydrogenation" or "Organometallic Addition" routes are preferred to preserve the nitro moiety.

SynthesisWorkflow Start Start: 3-Nitrobromobenzene Step1 Suzuki Coupling (w/ 2-Chloropyridine) Start->Step1 Intermediate Intermediate: 2-(3-Nitrophenyl)pyridine Step1->Intermediate Step2 Selective Reduction (NaBH4 / TFA or Et3SiH) Intermediate->Step2 Avoids Nitro Reduction Crude Crude Free Base (Oil) Step2->Crude Step3 Salt Formation (HCl in Dioxane/Ether) Crude->Step3 Anhydrous Conditions Final Final Product: HCl Salt Precipitate Step3->Final

Figure 2: Chemoselective synthesis pathway avoiding nitro group reduction.

Critical Protocol Note: When generating the salt, dissolve the free base in a non-polar solvent (diethyl ether or MTBE) and add 4M HCl in dioxane dropwise at 0°C. This ensures the precipitation of a fine, stoichiometric powder rather than a hygroscopic gum.

Analytical Characterization Protocols

To validate the identity and purity of 2-(3-Nitrophenyl)piperidine HCl, a multi-modal approach is required.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro aromatic absorption) and 210 nm (Amide/Amine backbone).

  • Expected Retention: The protonated amine will elute early; the nitro group adds some retention compared to the naked phenylpiperidine.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d6 (Preferred for salts).

  • Key Diagnostic Signals:

    • Ammonium Protons: Broad singlet/doublet at

      
       9.0–9.5 ppm (exchangeable with D₂O).
      
    • Methine (C2-H): A distinct doublet of doublets (dd) around

      
       4.0–4.5 ppm, deshielded by the adjacent ammonium and phenyl ring.
      
    • Nitro-Aromatic Protons: Look for the singlet at C2' (between nitro and piperidine attachment) which will be significantly deshielded (

      
       ~8.2 ppm).
      
X-Ray Powder Diffraction (XRPD)

For batch-to-batch consistency in drug development, XRPD is mandatory to detect polymorphic shifts.

  • Protocol: Scan from 3° to 40° (2

    
    ) at 2°/min.
    
  • Acceptance: The pattern must match the reference standard. Amorphous "halos" indicate improper drying or hygroscopic collapse.

Stability & Handling Guidelines

Stress Testing (Forced Degradation)

Researchers should perform the following stress tests to establish handling windows:

  • Oxidative Stress: Treat with 3% H₂O₂. The secondary amine is susceptible to N-oxidation (N-oxide formation).

  • Photostability: Nitro compounds can undergo nitro-to-nitroso rearrangement under intense UV light. Store in amber vials.

  • Thermal: Stable up to 100°C, but prolonged heating of the salt can induce HCl loss or discoloration.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazards:

    • H302: Harmful if swallowed (Typical of piperidine alkaloids).[8]

    • H315/H319: Causes skin and serious eye irritation (Acidic salt).[9]

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

  • Chemical Identity & Vendor Data

    • 2-(3-Nitrophenyl)piperidine hydrochloride.[10] BLD Pharm.[10] CAS: 2770359-10-7.[10] Link

  • Synthetic Methodology (Piperidine Synthesis)

    • Donohoe, T. J., et al. "Hydrogen borrowing and iridium catalysis for the synthesis of substituted piperidines."[11] Journal of Organic Chemistry, 2013. Link

    • Note: Adapting this methodology requires avoiding H2/Pd for nitro-substr
  • Physicochemical Properties (Analogous Structures)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 16093889, (R)-2-(3-methoxyphenyl)piperidine.[3] Link

  • Salt Characterization Protocols

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][8][12] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Standard reference for HCl salt properties).

  • Safety Data (General Piperidine Salts)

    • Thermo Fisher Scientific.[7] Safety Data Sheet: Piperidine Hydrochloride. Link

Sources

2-(3-Nitrophenyl)piperidinehydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility behavior, and stability characteristics of 2-(3-Nitrophenyl)piperidine hydrochloride .

Solubility, Stability, and Physicochemical Characterization

Executive Summary

2-(3-Nitrophenyl)piperidine hydrochloride (CAS: 2770359-10-7) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3] Structurally, it consists of a piperidine ring substituted at the C2 position with a meta-nitrophenyl group, stabilized as a hydrochloride salt.[4]

This guide provides a comprehensive technical assessment of its solubility and stability. While specific proprietary data for this exact CAS is often limited in public domains, this document synthesizes data from structural analogs (e.g., 2-phenylpiperidine, anabasine) and standard physicochemical principles to establish a robust handling and characterization framework.[4]

Key Critical Attributes:

  • Hygroscopicity: High potential (typical of secondary amine HCl salts).[4]

  • Solubility: High aqueous solubility; pH-dependent partitioning.[4]

  • Stability: Chemically stable under ambient conditions; nitro-group sensitive to reducing environments; amine sensitive to oxidative stress.[4]

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solubility and stability behavior.[4]

PropertyDetailImplication for Handling
Chemical Formula C₁₁H₁₄N₂O₂[5][6] · HClMolecular Weight: ~242.7 g/mol (Salt)
Core Structure 2-Substituted PiperidineChiral center at C2; typically supplied as a racemate unless specified.
Functional Groups Secondary Amine (Piperidine)Basic center (pKa ~9.0–9.5*). Site of salt formation.[4]
Functional Groups Nitro (-NO₂)Electron-withdrawing. Increases acidity of the piperidine proton relative to unsubstituted analogs.[4][7]
Physical State Crystalline SolidLikely white to off-white powder.[4]
Melting Point Predicted: >200°CHigh lattice energy typical of HCl salts.[4]

*Estimated based on 2-phenylpiperidine (pKa 9.[4][8]5) and the electron-withdrawing effect of the m-nitro group.

Structural Dynamics & Equilibrium

The compound exists in equilibrium between its ionized (salt) and non-ionized (free base) forms depending on the pH of the environment.[4]

Equilibrium cluster_0 Critical pH Boundary (pKa ~9.2) Salt HCl Salt Form (Solid / Low pH) Highly Water Soluble FreeBase Free Base Form (High pH > 10) Organic Soluble Salt->FreeBase  NaOH / Na2CO3   FreeBase->Salt  HCl (aq/gas)  

Figure 1: pH-dependent equilibrium. The transition from water-soluble salt to organic-soluble free base occurs near the pKa.

Solubility Profiling

The hydrochloride salt form dictates a hydrophilic profile.[4] Researchers must differentiate between kinetic solubility (rapid screening) and thermodynamic solubility (equilibrium).[4]

3.1 Solvent Compatibility Matrix

Data derived from standard piperidine HCl salt behaviors.

Solvent SystemSolubility RatingApplication
Water (pH < 7) High (>50 mg/mL)Primary solvent for storage and biological assays.
Methanol / Ethanol High (>20 mg/mL)Good for preparing stock solutions.[4]
DMSO High (>50 mg/mL)Universal solvent for screening; caution with freeze/thaw cycles.[4]
Dichloromethane (DCM) Low (<1 mg/mL)Poor solubility for the salt; excellent for the Free Base .
Ethyl Acetate Negligible Antisolvent; used to precipitate the salt or extract impurities.[4]
Hexane / Heptane Insoluble Used for washing solid filter cakes.[4]
3.2 Protocol: Thermodynamic Solubility Determination

To validate the exact solubility for regulatory or process scaling, follow this "Shake-Flask" protocol:

  • Preparation: Add excess solid 2-(3-Nitrophenyl)piperidine HCl to 5 mL of the target solvent (e.g., pH 7.4 phosphate buffer) in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Filter the suspension through a 0.45 µm PVDF filter (to remove undissolved solids).

  • Quantification: Analyze the filtrate via HPLC-UV (detection at ~270 nm for the nitro-aromatic chromophore).

  • Calculation:

    
    
    
Stability Assessment

Stability is governed by two primary vectors: the oxidative susceptibility of the secondary amine and the reductive susceptibility of the nitro group.[4]

4.1 Degradation Pathways[4]
  • Oxidation (N-Oxide Formation): The secondary amine in the piperidine ring is prone to oxidation by peroxides or atmospheric oxygen over long periods, forming the N-oxide.[4]

  • Reduction (Nitro to Aniline): The -NO₂ group is stable to hydrolysis but will degrade rapidly in the presence of reducing agents (e.g., metals like Fe/Zn, hydride donors, or catalytic hydrogenation conditions).[4]

  • Photolysis: Nitroaromatics are often photosensitive.[4] Exposure to UV light may cause discoloration (yellowing to brown) due to radical formation.[4]

4.2 Stability Testing Workflow

Use the following flowchart to structure a forced degradation study (stress testing).

StabilityWorkflow cluster_stress Stress Conditions Start 2-(3-Nitrophenyl)piperidine HCl Sample Preparation Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Start->Base Ox Oxidation 3% H2O2, RT, 24h Start->Ox Photo Photostability UV/Vis Light, 1.2M Lux Start->Photo Analysis HPLC-UV / LC-MS Analysis (Detect Impurities) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Report Generate Stability Profile Analysis->Report

Figure 2: Forced degradation workflow to establish stability-indicating methods.

4.3 Solid-State Stability
  • Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture.[4]

    • Risk:[5] Moisture uptake can lead to deliquescence (turning into a liquid) or hydrolysis of impurities.[4]

    • Mitigation: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).[4]

  • Polymorphism: Different crystalline forms may exist.[4] If the melting point deviates significantly from >200°C, check for solvates or amorphous content using X-Ray Powder Diffraction (XRPD).[4]

Handling & Storage Recommendations

Based on the physicochemical profile, the following Standard Operating Procedures (SOP) are recommended:

  • Storage Temperature: 2–8°C (Refrigerated) is preferred to slow oxidative processes; -20°C for long-term reference standards.

  • Atmosphere: Store under Nitrogen or Argon.[4]

  • Container: Amber glass vials (to protect from light) with Teflon-lined caps (to prevent moisture ingress).

  • Safety: The compound is likely an irritant (Skin/Eye) and potentially toxic if ingested (similar to anabasine/nicotine analogs).[4] Use standard PPE (Gloves, Goggles, Fume Hood).[4]

References
  • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 103020, 2-Phenylpiperidine. Retrieved from [Link]

    • Context: Used as the primary structural analog for pKa and solubility estimation.[4]

  • Anderson, T. (1852).[4] On the Constitution of Piperidine. Annalen der Chemie und Pharmacie.

    • Context: Foundational chemistry of piperidine ring stability and isol
  • Context: General safety and handling protocols for piperidine salts.
  • Millán, D., et al. (2013).[4] The reaction of p-nitrophenyl acetate with piperidine in ionic liquids. New Journal of Chemistry.

    • Context: Kinetic data on the reactivity of piperidine with nitro-arom
  • Context: Verification of CAS identity and commercial availability.

Sources

Pharmacological Profiling of 2-(3-Nitrophenyl)piperidine Hydrochloride: A Multi-Target Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 2-(3-Nitrophenyl)piperidine hydrochloride (CAS: 1270541-74-6), a specialized piperidine scaffold. While often categorized as a building block in high-throughput screening (HTS) libraries, its structural homology to "privileged" pharmacophores dictates a specific, high-probability biological activity profile.

This guide moves beyond generic chemical descriptions to identify three primary therapeutic targets based on Structure-Activity Relationship (SAR) continuity with clinically validated agents. It serves as a blueprint for researchers using this compound as a chemical probe or lead optimization starting point in neuropsychiatric drug discovery.

Chemical Profile & Pharmacophore Analysis[1][2]

Structural Deconstruction

The compound consists of a piperidine ring substituted at the C2 position with a meta-nitrophenyl group. This 2-arylpiperidine core is not chemically inert; it is a "privileged structure" found in potent monoamine transporter modulators and NMDA receptor antagonists.

  • Core Scaffold: 2-Arylpiperidine (Homologous to Methylphenidate, Desoxypipradrol).

  • Electronic Modifier: 3-Nitro group (

    
    ). This is a strong electron-withdrawing group (EWG), which reduces the electron density of the aromatic ring, potentially altering 
    
    
    
    stacking interactions within receptor binding pockets compared to unsubstituted analogs.
  • Stereochemistry: The C2 position is chiral. While often supplied as a racemate, the (

    
    )-enantiomer typically governs high-affinity binding in this class of transporters.
    
Pharmacophore Overlay (DOT Visualization)

The following diagram illustrates the structural overlap between 2-(3-Nitrophenyl)piperidine and established therapeutic agents, highlighting the rationale for target selection.

PharmacophoreOverlay cluster_features Structural Features Driving Affinity Target 2-(3-Nitrophenyl)piperidine (The Probe) DAT_Inhibitor Methylphenidate (DAT/NET Inhibitor) Target->DAT_Inhibitor 2-Arylpiperidine Core Homology NMDA_Antagonist Ifenprodil Fragment (GluN2B Antagonist) Target->NMDA_Antagonist Piperidine Pharmacophore feat1 Basic Nitrogen (Cationic interaction with Asp residue) feat1->Target feat2 Aromatic Ring (Pi-stacking in active site) feat2->Target

Figure 1: Pharmacophore mapping linking 2-(3-Nitrophenyl)piperidine to established drug classes.

Primary Therapeutic Target: Monoamine Transporters (DAT/NET)

Mechanistic Rationale

The 2-substituted piperidine scaffold is the defining feature of the phenidate class of psychostimulants. The nitrogen atom of the piperidine ring mimics the terminal amine of dopamine, while the aromatic ring engages in


-stacking with phenylalanine residues (e.g., Phe320 in DAT) within the transporter's S1 binding site.
  • Hypothesis: 2-(3-Nitrophenyl)piperidine acts as a reuptake inhibitor of Dopamine (DAT) and Norepinephrine (NET).

  • Effect of Nitro Group: The 3-nitro substitution is less lipophilic than the 3,4-dichloro substitution seen in potent analogs (like vanoxerine precursors), potentially reducing blood-brain barrier (BBB) biological potency but maintaining transporter affinity.

Experimental Validation Protocol: Radioligand Binding

To confirm affinity, a competitive binding assay against a standard radioligand is required.

Protocol:

  • Source Tissue: Rat striatal membrane preparations (rich in DAT).

  • Radioligand:

    
    WIN35,428 (highly selective for DAT) at 2 nM concentration.
    
  • Non-Specific Binding Control: 10

    
    M Nomifensine.
    
  • Incubation: 2 hours at 4°C in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expert Insight: Expect a


 in the low micromolar to high nanomolar range (50 nM - 5 

M). If the nitro group causes steric clash, affinity will drop compared to the unsubstituted parent.

Secondary Therapeutic Target: GluN2B-NMDA Receptors

Mechanistic Rationale

NMDA receptors containing the GluN2B subunit possess a specific allosteric binding site (the Ifenprodil binding site) located at the interface of the GluN1 and GluN2B subunits. Ligands for this site typically feature a basic nitrogen separated from an aromatic ring by a linker.

  • Relevance: 2-(3-Nitrophenyl)piperidine represents a "fragment" or simplified analog of bis-piperidine antagonists.

  • Therapeutic Utility: GluN2B-selective antagonists are sought for neuropathic pain and neuroprotection (ischemia) because they avoid the psychotomimetic side effects of channel blockers (like Ketamine).

Signaling Pathway & Inhibition (DOT Visualization)

NMDAPathway Glutamate Glutamate (Agonist) NMDAR GluN2B-NMDA Receptor Complex Glutamate->NMDAR Activates Calcium Ca2+ Influx NMDAR->Calcium Channel Opens Signaling Excitotoxicity / Pain Signaling Calcium->Signaling Triggers Compound 2-(3-Nitrophenyl) piperidine Compound->NMDAR Allosteric Inhibition

Figure 2: Proposed mechanism of action: Allosteric inhibition of GluN2B-containing NMDA receptors.

Tertiary Target: Sigma-1 Receptor ( R)

Mechanistic Rationale

The Sigma-1 receptor is an intracellular chaperone protein that modulates calcium signaling and ER stress. It is notoriously "sticky" for basic amines with hydrophobic residues. Piperidines are classic Sigma ligands.

  • Therapeutic Potential: Modulation of

    
    R is relevant for cognitive enhancement , depression , and neurodegeneration .
    
  • Validation: A binding assay using

    
    (+)-Pentazocine is the gold standard.
    

Safety & Metabolic Considerations (Tox Liability)

When developing 2-(3-Nitrophenyl)piperidine, the nitro group (


) presents a specific metabolic liability that must be monitored.
  • Nitro-Reduction: In vivo, hepatic nitroreductases can reduce the

    
     group to an amine (
    
    
    
    ), forming 2-(3-aminophenyl)piperidine .
  • Toxicity Risk: Aromatic amines can be genotoxic (Ames positive) if they undergo N-hydroxylation.

  • Prodrug Potential: Conversely, the reduction might be required to activate the compound if the amine is the true pharmacophore (bioactivation).

Recommendation: Perform an in vitro metabolic stability assay using human liver microsomes (HLM) early in the evaluation process to quantify the rate of nitro-reduction.

References

  • NMDA Receptor Antagonism of Piperidine Derivatives

    • Title: Piperidine derivatives having NMDA receptor antagonistic activity.[1][2]

    • Source: P
    • URL
  • Piperidine Scaffold in Drug Design

    • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action.[3][4]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Monoamine Transporter SAR

    • Title: Structure-Activity Relationships of 2-Substituted Piperidines as Dopamine Transporter Inhibitors.
    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold).
    • URL:[Link]

  • Sigma Receptor Ligands

    • Title: Piperidine Deriv
    • Source: Encyclopedia MDPI.[5]

    • URL:[Link]

Sources

In Silico Modeling of 2-(3-Nitrophenyl)piperidine Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The molecule 2-(3-Nitrophenyl)piperidine hydrochloride represents a classic "privileged scaffold" in medicinal chemistry. Structurally, it belongs to the 2-arylpiperidine class, a core moiety found in potent Neurokinin-1 (NK1) antagonists (e.g., CP-99,994) and NMDA receptor allosteric modulators (e.g., ifenprodil derivatives).

This guide provides a rigorous, autonomous in silico framework for characterizing this specific compound. Unlike standard tutorials that use "toy" molecules, this workflow addresses the specific challenges of this ligand:

  • Chirality: The C2 position is a stereocenter; biological activity often resides in the (S)-enantiomer for NK1 antagonists.

  • Salt Form: Modeling the hydrochloride requires explicit treatment of the protonated piperidine nitrogen (

    
    ) rather than the crystal lattice.
    
  • Nitro Group: A critical pharmacophore that can act as a hydrogen bond acceptor or a metabolic liability (nitro-reduction).

Computational Workflow Architecture

The following diagram outlines the decision-logic for this specific study. It moves from quantum mechanical preparation to macromolecular simulation.

Workflow Ligand Ligand: 2-(3-Nitrophenyl)piperidine (HCl Salt -> Protonated Cation) Stereo Stereoisomer Generation (R vs S Enantiomers) Ligand->Stereo QM QM Optimization (DFT B3LYP/6-31G*) Docking Ensemble Docking (AutoDock Vina / Glide) QM->Docking ESP Charges Stereo->QM Conformer Search Target Target Selection (NK1 Receptor & NMDA-GluN2B) Target->Docking Grid Generation MD MD Simulation (100ns) (Stability of Salt Bridge) Docking->MD Best Pose ADMET ADMET Profiling (Nitro-reduction liability) MD->ADMET Interaction Energy

Figure 1: Integrated computational pipeline for characterizing 2-arylpiperidine derivatives.

Module 1: Ligand Preparation & Quantum Mechanics

Objective: To generate a biologically relevant 3D structure. The "hydrochloride" designation implies the piperidine nitrogen is protonated.

Protonation State & Salt Treatment

In silico docking algorithms generally do not dock the counter-ion (


) unless it plays a catalytic role.
  • Protocol: Remove the chloride ion. Protonate the secondary amine (

    
    ).
    
  • pKa Validation: Piperidine has a pKa

    
     11.2. The 3-nitrophenyl electron-withdrawing group (EWG) will slightly lower this (inductive effect), likely to 
    
    
    
    9.5–10.0. At physiological pH (7.4), the molecule is >99% protonated.
Stereochemical Enumeration

The C2 position connects the piperidine ring to the nitrophenyl ring.

  • Action: Generate both (2S) and (2R) enantiomers.

  • Note: NK1 antagonists like CP-99,994 typically require the (2S,3S) configuration. Since our molecule lacks the 3-substituent, the (S)-conformer is the primary hypothesis for NK1 activity [1].

DFT Optimization Protocol
  • Software: Gaussian 16 or ORCA.

  • Theory: B3LYP functional with 6-31G* basis set.

  • Solvation: PCM (Polarizable Continuum Model) with water to mimic aqueous environment.

  • Output: Extract Electrostatic Potential (ESP) charges for accurate docking parameterization.

Module 2: Target Selection & Homology Modeling

Based on the 2-phenylpiperidine scaffold, two primary targets are scientifically justified:

TargetRationalePDB ID
Neurokinin-1 (NK1) Structural homology to CP-99,994 (a 2-phenylpiperidine derivative).6J20 (Human NK1 with antagonist)
NMDA (GluN2B) 2-phenylpiperidines act as ifenprodil-like allosteric modulators.5EWJ (GluN1/GluN2B with ifenprodil)

Module 3: Molecular Docking Protocol

Methodology: We will use a rigid-receptor, flexible-ligand approach. The critical interaction to validate is the ionic salt bridge between the protonated piperidine nitrogen and a conserved aspartate/glutamate residue in the binding pocket.

Step-by-Step Protocol (AutoDock Vina / PyRx)
  • Receptor Prep:

    • Load PDB 6J20 (NK1 Receptor).

    • Remove water molecules (unless bridging).

    • Add polar hydrogens.

    • Critical Step: Verify the protonation state of Asp168 (or equivalent acidic residue). It must be deprotonated (negative) to interact with the piperidine cation.

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand (e.g., L742694 in 6J20).

    • Dimensions:

      
       Å.
      
  • Docking Execution:

    • Exhaustiveness: 32 (High precision).

    • Num_modes: 20.[1]

  • Scoring & Filtering:

    • Filter poses based on the presence of a salt bridge (

      
       Å) between the piperidine 
      
      
      
      and the receptor Asp/Glu carboxylate.
    • Assess the position of the 3-nitro group. It should ideally reside in a hydrophobic pocket or form a hydrogen bond via the nitro-oxygen.

Signaling Pathway Visualization (NK1 Antagonism)

The following diagram illustrates the downstream effect of blocking the NK1 receptor with the modeled ligand.

NK1_Pathway Ligand 2-(3-Nitrophenyl)piperidine NK1R NK1 Receptor (G-Protein Coupled) Ligand->NK1R Antagonistic Binding (Blocks Substance P) Gq Gq/11 Protein NK1R->Gq Inhibition PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Pain Nociception / Pain Transmission Ca->Pain Reduced Signal

Figure 2: Mechanism of action for NK1 antagonism. The ligand blocks Substance P binding, preventing the Gq-PLC-IP3 cascade.

Module 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the hydrochloride interaction (the cation-anion pair) over time.

Simulation Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) for the 3-nitrophenylpiperidine cation.

  • System Construction:

    • Solvate in TIP3P water box (dodecahedron, 1.0 nm buffer).

    • Neutralize system with

      
       and 
      
      
      
      ions (0.15 M physiological concentration).
  • Equilibration:

    • NVT (100 ps) to stabilize temperature (310 K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production Run:

    • Time: 100 ns.

    • Step size: 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand stability within the pocket.

  • Salt Bridge Distance: Monitor distance between Piperidine-N and Receptor-Asp/Glu. A stable binder will maintain a distance of

    
     Å for 
    
    
    
    of the simulation time.

Module 5: ADMET & Toxicity Profiling

The "3-Nitrophenyl" moiety introduces specific metabolic concerns that must be modeled.

Nitro-Reduction Liability

The nitro group (


) is susceptible to reduction by nitroreductases (especially in the liver and gut microbiota), converting it to an amine (

) or hydroxylamine (

).
  • In Silico Tool: Use FAME 3 or StarDrop to predict Site of Metabolism (SOM).

  • Risk: The hydroxylamine intermediate can be mutagenic (Ames positive).

  • Mitigation: If modeling shows high liability, suggest bioisosteric replacement of

    
     with 
    
    
    
    or
    
    
    in future design iterations.
Physicochemical Properties (Table)
PropertyPredicted ValueRule of 5 Status
MW 206.24 g/mol Pass (<500)
LogP 2.1 - 2.4Pass (<5)
H-Bond Donors 1 (NH)Pass (<5)
H-Bond Acceptors 3 (NO2, NH)Pass (<10)
TPSA ~58 ŲHigh CNS Penetration

References

  • McLean, S., et al. (1996). "CP-99,994, a nonpeptide NK1 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 277(2), 900-908. Link

  • Karakas, E., et al. (2011). "Crystal structure of a heterotetrameric NMDA receptor ion channel." Science, 334(6061), 1369-1373. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1, 19-25. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Technical Guide: 2-(3-Nitrophenyl)piperidine Hydrochloride and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmacological utility of 2-(3-Nitrophenyl)piperidine hydrochloride , a privileged scaffold in medicinal chemistry.

Executive Summary

2-(3-Nitrophenyl)piperidine hydrochloride (CAS: 1270541-74-6 for free base ref) represents a high-value "privileged structure" in the design of neuroactive agents.[1] As a 2-arylpiperidine, it shares the pharmacophore of significant NK1 receptor antagonists (e.g., L-733,060) and monoamine reuptake inhibitors.[1]

Its specific value lies in the 3-nitro substitution pattern.[1] Unlike the more common 4-substituted analogs, the 3-position (meta) provides a unique vector for exploring the binding pocket of G-protein-coupled receptors (GPCRs) and ion channels.[1] The nitro group serves as a "masked" amine, allowing researchers to synthesize diverse libraries of sulfonamides, amides, and ureas late in the synthetic sequence.

Chemical Profile & Structural Biology[1][2]

Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-(3-Nitrophenyl)piperidine hydrochloride
Molecular Formula C₁₁H₁₄N₂O₂[1] · HCl
Molecular Weight 242.70 g/mol (Salt)
Core Scaffold 2-Arylpiperidine
Key Functional Group Nitro (-NO₂) at meta-position
Chirality C2 is a stereocenter (Usually resolved to S- or R- enantiomers for bioactivity)
Solubility High in Water, Methanol, DMSO; Low in Hexane
Structural Activity Relationship (SAR) Logic

The 2-arylpiperidine core is a rigid template that directs substituents into specific spatial regions:

  • The Nitrogen Atom (N1): Essential for ionic bonding with Aspartate residues (e.g., Asp112 in GluN2B subunits or Asp in monoamine transporters).

  • The 2-Aryl Group: Provides

    
    -
    
    
    
    stacking interactions.[1]
  • The 3-Nitro Group:

    • Electronic Effect: Strong electron-withdrawing group (EWG), reducing the basicity of the piperidine nitrogen if conjugation were possible (not direct here, but inductive effects apply).

    • Synthetic Handle: Can be reduced to an aniline (

      
      ) to attach lipophilic tails, critical for potency in NK1 antagonists.[1]
      

Synthetic Pathways[1][3][4][5][6][7]

Two primary methodologies exist for synthesizing this scaffold. The choice depends on the required enantiopurity and scale.

Method A: Pd-Catalyzed Arylation (Enantioselective)

This modern approach utilizes the Aza-Achmatowicz rearrangement followed by palladium-catalyzed arylation.[1] It is preferred for generating high-enantiomeric excess (ee) without chiral resolution.[1]

Mechanism:

  • Oxidation: Furfurylamine derivatives are oxidized to dihydropyridinones.[1]

  • Coupling: Pd-catalyzed addition of 3-nitrophenylboronic acid.

  • Reduction: Stereoselective reduction of the resulting enone.[1]

Method B: Hydrogenation of Pyridine Precursors (Scalable)

A classic, cost-effective route suitable for multi-gram synthesis where racemic mixtures are acceptable or downstream resolution is planned.[1]

Reaction Scheme:



Note: Standard hydrogenation will reduce the nitro group to an amine.[1] To retain the nitro group, selective reduction of the pyridine ring requires careful control (e.g., using NaBH

CN in acidic media or ionic hydrogenation).
Visualization of Synthetic Logic

SynthesisPathways Precursor1 2-(3-Nitrophenyl)pyridine Intermediate1 Pyridinium Salt Precursor1->Intermediate1 Alkylation Precursor2 N-Boc-Piperidine Intermediate2 2-Lithio-N-Boc-piperidine Precursor2->Intermediate2 s-BuLi / (-)-Sparteine (Chiral Lithiation) Target 2-(3-Nitrophenyl)piperidine (Racemic) Intermediate1->Target NaBH4 Reduction (Partial Nitro Reduction Risk) TargetPure Chiral 2-(3-Nitrophenyl)piperidine (>98% ee) Intermediate2->TargetPure Negishi Coupling (3-Nitrophenyl bromide) Target->TargetPure Chiral Resolution (Tartaric Acid)

Figure 1: Comparison of the Classical Reduction Route (Top) vs. Asymmetric Lithiation/Coupling Route (Bottom).[1]

Experimental Protocols

Protocol: Synthesis via Negishi Coupling (High Precision)

This protocol avoids the risk of reducing the nitro group, which is common in hydrogenation methods.

Reagents:

  • N-Boc-piperidine (1.0 eq)[1]

  • s-Butyllithium (1.3 eq)[1]

  • (-)-Sparteine (1.3 eq) (for chiral induction)[1]

  • Zinc chloride (ZnCl₂, 1.0 M in THF)

  • 1-Bromo-3-nitrobenzene (1.2 eq)[1]

  • Pd(OAc)₂ (5 mol%) / t-Bu₃P (10 mol%)[1]

Step-by-Step Methodology:

  • Lithiation: In a flame-dried flask under Argon, dissolve N-Boc-piperidine and (-)-Sparteine in anhydrous diethyl ether. Cool to -78°C.[1]

  • Deprotonation: Add s-BuLi dropwise over 20 minutes. Stir for 5 hours at -78°C to form the chiral organolithium species.

  • Transmetallation: Add ZnCl₂ solution slowly. Allow the mixture to warm to 0°C for 30 minutes. This forms the organozinc intermediate.[1]

  • Coupling: In a separate flask, mix 1-bromo-3-nitrobenzene, Pd(OAc)₂, and phosphine ligand in THF. Transfer the organozinc solution to this flask via cannula.

  • Reflux: Heat the mixture to 60°C for 16 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Dry over MgSO₄.[1]

  • Deprotection: Dissolve the purified N-Boc intermediate in CH₂Cl₂. Add 4M HCl in dioxane (10 eq). Stir for 2 hours. Evaporate volatiles to yield 2-(3-Nitrophenyl)piperidine hydrochloride .[1]

Validation Point:

  • NMR Check: The proton at the C2 position (benzylic) should appear as a doublet of doublets around 3.5–4.0 ppm.

  • Integrity: The nitro group presence is confirmed by IR stretches at 1530 and 1350 cm⁻¹.

Protocol: Functional Assay (Derivatization)

To validate the utility of the scaffold, the nitro group is often reduced to synthesize amide libraries.

  • Reduction: Dissolve the scaffold in MeOH. Add SnCl₂[1]·2H₂O (5 eq). Reflux for 4 hours. (Nitro

    
     Amine).
    
  • Coupling: React the resulting aniline with various acyl chlorides to generate a library of potential NK1 antagonists.

Pharmacological Applications & Analogs[1][2][4][8][9]

Target Receptors[1]
  • NK1 Receptor (Substance P): 2-Arylpiperidines are the core of "CP-99,994" class antagonists.[1] The 3-position substitution allows for fine-tuning of metabolic stability and solubility.[1]

  • NMDA Receptor (GluN2B): Analogs of Ifenprodil often utilize phenylpiperidine motifs.[1] The 3-nitro group acts as a bioisostere for other polar, electron-withdrawing groups found in high-affinity ligands.[1]

  • Dopamine Transporter (DAT): 2-substituted piperidines (related to methylphenidate) bind DAT.[1] The 3-nitrophenyl analog is often used to probe the "hydrophobic pocket" of the transporter.[1]

Pathway Visualization: Mechanism of Action (NK1 Antagonism)

MOA SubstanceP Substance P (Ligand) NK1 NK1 Receptor (GPCR) SubstanceP->NK1 Activates Signal Pain / Inflammation Signaling NK1->Signal Gq Protein Cascade Scaffold 2-(3-Nitrophenyl)piperidine Analog Scaffold->NK1 Competitive Antagonism (Blocks Binding Site)

Figure 2: Mechanism of Action for 2-Arylpiperidine Analogs at the NK1 Receptor.[1][2]

References

  • Coldham, I., & Leonori, D. (2008).[3] Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine. Organic Letters. Link

  • Zhao, G., et al. (2020).[1][2][4] Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products. Organic Letters. Link[1][5]

  • BenchChem. (n.d.).[1] 2-(3-Nitrophenyl)piperidine Product Data. Link

  • Jahan, S., et al. (2016).[1][6] Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Link

  • CymitQuimica. (n.d.).[1] Piperidine hydrochloride Safety and Properties. Link

Sources

Methodological & Application

Application Note & Protocols: Quantitative Analysis of 2-(3-Nitrophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-(3-Nitrophenyl)piperidine hydrochloride, a piperidine derivative of significant interest in pharmaceutical research and development. The accurate determination of its concentration and purity is essential for quality control, stability studies, and formulation development.[1][2][3] We present three robust analytical methods: a primary, high-specificity High-Performance Liquid Chromatography (HPLC) method, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling, and a rapid UV-Vis Spectrophotometric assay for preliminary quantification. The protocols are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4]

Introduction and Analytical Rationale

2-(3-Nitrophenyl)piperidine hydrochloride (Molecular Formula: C₁₁H₁₅ClN₂O₂, Molecular Weight: 242.70 g/mol ) is a heterocyclic amine.[5] The piperidine moiety is a common scaffold in many pharmaceutical agents, making its derivatives crucial in drug discovery.[6][7] The quantification of such active pharmaceutical ingredients (APIs) is a cornerstone of pharmaceutical quality assurance, ensuring product safety, efficacy, and regulatory compliance.[1][2]

The analytical strategy for 2-(3-Nitrophenyl)piperidine hydrochloride is dictated by its chemical structure. The molecule possesses two key features that inform the choice of methodology:

  • A Saturated Piperidine Ring: This provides basicity and potential for GC analysis after conversion to the free base.[8]

  • A Nitrophenyl Group: This aromatic nitro-group acts as a strong chromophore, making the molecule highly suitable for detection by UV-Vis spectroscopy.[6]

This guide leverages these properties to present validated methods suitable for a range of analytical needs, from high-throughput screening to rigorous quality control.

analytical_strategy cluster_analyte Analyte Properties cluster_methods Selected Analytical Methods Analyte 2-(3-Nitrophenyl)piperidine HCl Prop1 Strong UV Chromophore (Nitrophenyl Group) Analyte->Prop1 Prop2 Volatile Free Base (Piperidine Ring) Analyte->Prop2 HPLC Primary Method: RP-HPLC-UV Prop1->HPLC Direct Detection UVVIS Rapid Assay: UV-Vis Spectrophotometry Prop1->UVVIS Direct Quantification GCMS Confirmatory Method: GC-MS Prop2->GCMS Requires Free Base Conversion

Caption: Decision logic for selecting analytical methods based on analyte structure.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This is the recommended primary method for the accurate and specific quantification of 2-(3-Nitrophenyl)piperidine hydrochloride. The stability-indicating nature of this method allows for the separation of the main compound from potential degradation products or process-related impurities.[9]

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is partitioned between a polar mobile phase and a non-polar stationary phase (typically C18).[6] 2-(3-Nitrophenyl)piperidine hydrochloride, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. The integrated area of the analyte's peak, measured by a UV detector at a wavelength of maximum absorbance, is directly proportional to its concentration.[6]

Experimental Protocol

hplc_workflow prep Preparation stock 1. Prepare Stock Solution (1 mg/mL in Methanol) prep->stock analysis Analysis instrument 4. Set Up HPLC System (Per Table 1) analysis->instrument data Data Processing integrate 6. Integrate Peak Areas data->integrate cal 2. Prepare Calibration Standards (Dilute Stock Solution) stock->cal sample 3. Prepare Sample Solution (Target Conc. in Mobile Phase) cal->sample sample->analysis inject 5. Inject Standards & Sample instrument->inject inject->data curve 7. Construct Calibration Curve (Area vs. Concentration) integrate->curve calculate 8. Calculate Sample Concentration curve->calculate

Caption: Step-by-step workflow for the HPLC-UV quantification protocol.

Step 1: Reagents and Materials

  • 2-(3-Nitrophenyl)piperidine hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

  • 0.45 µm Syringe Filters

Step 2: Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Step 3: Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)Provides good resolution and peak shape for polar analytes. Acid suppresses silanol activity.[10]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.[10]
Detection λ 260 nmThe nitrophenyl group exhibits strong absorbance near this wavelength, ensuring high sensitivity.
Injection Vol. 10 µLA small volume to prevent peak distortion and column overloading.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

Step 4: Preparation of Solutions

  • Mobile Phase: Prepare 1 L of 0.1% v/v phosphoric acid in deionized water. Filter and degas. Mix with acetonitrile in the specified ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing 2-(3-Nitrophenyl)piperidine hydrochloride, dissolve it in mobile phase, and dilute to a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Step 5: Data Analysis

  • Inject the calibration standards and the sample solution.

  • Integrate the peak area for 2-(3-Nitrophenyl)piperidine hydrochloride in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus concentration for the standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999.

  • Determine the concentration of the analyte in the sample solution using the regression equation.

Method Validation Summary

This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]

ParameterAcceptance CriteriaPurpose
Specificity Peak is free of interference from excipients/degradants.Confirms the method accurately measures only the intended analyte.[9]
Linearity (R²) ≥ 0.999Demonstrates a proportional relationship between signal and concentration.[10]
Range 80-120% of the test concentrationThe interval providing acceptable accuracy, precision, and linearity.[9]
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value.[4]
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Assesses the degree of scatter between a series of measurements.
LOD / LOQ Signal-to-Noise ≥ 3:1 / ≥ 10:1The lowest concentration that can be reliably detected/quantified.[10]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of the analyte and for profiling potential volatile impurities.[7] For the analysis of 2-(3-Nitrophenyl)piperidine hydrochloride, the salt must first be converted to its more volatile free base form.

Principle

The sample is first basified to neutralize the hydrochloride salt, forming the free 2-(3-Nitrophenyl)piperidine. This free base is extracted into an organic solvent and injected into the GC system. In the GC, compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the total ion count (TIC) or an extracted ion chromatogram (EIC) can be used for quantification.[11][12]

Experimental Protocol

gcms_workflow prep_s Sample Prep dissolve 1. Dissolve Sample in Aqueous Solution prep_s->dissolve analysis_s Analysis instrument_s 5. Set Up GC-MS System (Per Table 3) analysis_s->instrument_s data_s Data Processing acquire 7. Acquire Mass Spectra (Scan or SIM mode) data_s->acquire basify 2. Basify with NaHCO₃ (Convert to Free Base) dissolve->basify extract 3. Extract with Ethyl Acetate basify->extract dry 4. Dry Organic Layer (e.g., with Na₂SO₄) extract->dry dry->analysis_s inject_s 6. Inject Sample instrument_s->inject_s inject_s->data_s integrate_s 8. Integrate EIC Peak Area acquire->integrate_s quantify 9. Quantify vs. Standard integrate_s->quantify

Caption: Workflow for GC-MS analysis, including the critical free base conversion step.

Step 1: Reagents and Materials

  • 2-(3-Nitrophenyl)piperidine hydrochloride Reference Standard

  • Ethyl Acetate (GC Grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS), e.g., Eicosane (optional, for improved precision)[11]

Step 2: Instrumentation

  • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Step 3: GC-MS Conditions

ParameterConditionRationale
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[13]
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without degradation.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient to separate the analyte from solvents and impurities.
Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
MS Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides qualitative data, while SIM increases sensitivity for quantitative analysis.

Step 4: Preparation of Solutions

  • Standard/Sample Preparation: Accurately weigh the sample (or standard) into a vial. Dissolve in a small amount of deionized water.

  • Free Base Conversion: Add a saturated solution of sodium bicarbonate dropwise until the solution is basic (pH > 8).

  • Extraction: Add a known volume of ethyl acetate, vortex vigorously for 1 minute, and allow the layers to separate.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: The resulting ethyl acetate solution is ready for injection into the GC-MS.

Method 3: UV-Vis Spectrophotometry

This method provides a rapid and simple means for quantifying 2-(3-Nitrophenyl)piperidine hydrochloride in pure samples or simple formulations where interfering substances are absent. It is based on the direct measurement of light absorbance.

Principle

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration can be determined from a pre-established calibration curve.[14]

Experimental Protocol

Step 1: Reagents and Instrumentation

  • 2-(3-Nitrophenyl)piperidine hydrochloride Reference Standard

  • Methanol (Spectroscopic Grade)

  • Dual-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Step 2: Procedure

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of the analyte in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to find the wavelength of maximum absorbance (expected to be ~260 nm).

  • Prepare Calibration Curve: Prepare a series of at least five standards by diluting the stock solution (from the HPLC method) with methanol.

  • Measure Absorbance: Measure the absorbance of each standard and the sample solution at the determined λmax.

  • Calculate Concentration: Plot absorbance versus concentration to create a calibration curve. Use the linear regression equation to calculate the concentration of the sample.

ParameterExpected Value
Solvent Methanol
λmax ~260 nm
Linearity Range e.g., 1 - 20 µg/mL
Correlation (R²) ≥ 0.999

Conclusion

The analytical methods presented provide a robust framework for the quantification of 2-(3-Nitrophenyl)piperidine hydrochloride. The RP-HPLC-UV method is recommended as the primary technique for its high specificity, accuracy, and suitability for stability studies. The GC-MS method serves as an excellent confirmatory tool and is ideal for impurity profiling, while the UV-Vis spectrophotometric method offers a rapid and cost-effective alternative for the assay of pure substances. The choice of method should be guided by the specific analytical objective, required precision, and the nature of the sample matrix. All methods must be properly validated before implementation in a regulated environment.[1][2]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • BLD Pharm. (n.d.). 2-(3-Nitrophenyl)piperidine hydrochloride.
  • Echemi. (n.d.). (3-nitrophenyl) piperidine-3-carboxylate;hydrochloride.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • PubChem. (n.d.). (R)-2-(3-methoxyphenyl)piperidine hydrochloride.
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • SIELC. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.
  • ChemicalBook. (n.d.). 2-(3-PYRIDINYL)PIPERIDINE HYDROCHLORIDE CAS#: 15251-47-5.
  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Wang, et al. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • El-Gindy, A., et al. (n.d.). Ultraviolet spectrophotometric methods for the determination of the minor component presented in fixed-dose pharmaceutical combi.
  • Al-Okab, R., & Al-Zoubi, A. (n.d.). PAPER MICROFLUIDIC DEVICE AND SPECTROPHOTOMETRY METHODS FOR COLORIMETRIC DETECTION OF PHENYLEPHRINE HYDROCHLORIDE IN PURE AND PH.

Sources

Application Note: Profiling 2-(3-Nitrophenyl)piperidine Hydrochloride in Neuropharmacology Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility Profile

2-(3-Nitrophenyl)piperidine hydrochloride (2-3-NPP) is a privileged medicinal chemistry scaffold and a critical intermediate in the synthesis of non-peptide Neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994 analogs). While often utilized as a synthetic building block, it serves a vital role in in vitro assays as a fragment probe and low-affinity reference standard for defining the minimum pharmacophore required for NK1 receptor binding.

This application note details the protocols for utilizing 2-3-NPP in high-throughput screening (HTS) and lead optimization, specifically focusing on radioligand binding and functional calcium mobilization assays.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Assessing ligand efficiency (LE) of the 2-arylpiperidine core.

  • Assay Validation: Serving as a weak-binding positive control to calibrate dynamic range in NK1 competition assays.

  • Selectivity Profiling: Screening against off-targets such as NMDA receptors and monoamine transporters.

Chemical Properties & Reconstitution

The hydrochloride salt form improves aqueous solubility compared to the free base, but proper handling is required to prevent precipitation in cellular buffers.

PropertySpecification
Molecular Formula C₁₁H₁₄N₂O₂ · HCl
Molecular Weight ~242.7 g/mol
Solubility (Water) ~50 mM (pH dependent)
Solubility (DMSO) >100 mM
Storage -20°C, Desiccated (Hygroscopic)
Reconstitution Protocol

Objective: Create a stable 10 mM Stock Solution.

  • Weighing: Weigh 2.43 mg of 2-3-NPP into a sterile amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Note: While water-soluble, DMSO is preferred for stock solutions to prevent hydrolysis or bacterial growth during long-term storage.

  • Mixing: Vortex for 30 seconds until fully dissolved.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the DMSO stock 1:1000 into the Assay Buffer to achieve a 10 µM working concentration (0.1% DMSO final).

Expert Insight: The 3-nitro group is an electron-withdrawing substituent. Ensure your assay buffer pH is strictly maintained at 7.4, as shifts can alter the protonation state of the piperidine nitrogen (


), drastically affecting receptor affinity.

Protocol A: NK1 Receptor Radioligand Binding Assay

This protocol measures the affinity (


) of 2-3-NPP by displacing Tritiated Substance P (

-SP) from human NK1 receptors expressed in CHO cells.
Materials
  • Receptor Source: CHO-K1 cell membranes stably expressing human NK1 (TACR1).

  • Radioligand:

    
    -Substance P (Specific Activity ~135 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA, 40 µg/mL Bacitracin (peptidase inhibitor).

  • Reference Antagonist: Aprepitant (High affinity control).

Experimental Workflow
  • Membrane Prep: Thaw CHO-NK1 membranes and dilute in Assay Buffer to 5 µg protein/well.

  • Compound Plate: Prepare a 10-point serial dilution of 2-3-NPP (Range: 100 µM to 0.1 nM) in Assay Buffer containing 1% DMSO.

  • Incubation:

    • Add 50 µL of diluted 2-3-NPP to a 96-well plate.

    • Add 50 µL of

      
      -Substance P (Final concentration: 0.5 nM).
      
    • Add 100 µL of Membrane suspension.

    • Total Volume: 200 µL.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (22°C) with gentle shaking.

  • Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Add liquid scintillant and count radioactivity (CPM).

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of Substance P.

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Since NK1 couples to


 proteins, receptor activation triggers intracellular calcium release. This assay tests if 2-3-NPP acts as an antagonist by blocking Substance P-induced calcium spikes.
Mechanism of Action

The diagram below illustrates the signaling pathway 2-3-NPP is designed to inhibit.

NK1_Signaling SubstanceP Substance P (Agonist) NK1 NK1 Receptor (GPCR) SubstanceP->NK1 Activates Gq Gq Protein NK1->Gq Couples NPP 2-(3-Nitrophenyl)piperidine (Antagonist) NPP->NK1 Blocks PLC PLC-beta Gq->PLC Activates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 1: The Gq-coupled signaling cascade. 2-3-NPP competes with Substance P for the NK1 binding pocket, preventing downstream Calcium release.

Step-by-Step Protocol
  • Cell Plating: Seed CHO-NK1 cells (10,000 cells/well) in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C.

  • Dye Loading:

    • Remove media.[1]

    • Add Fluo-4 AM calcium dye in Tyrode’s Buffer + 2.5 mM Probenecid.

    • Note: Probenecid is critical to prevent dye leakage from CHO cells.

    • Incubate 45 mins at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 2-3-NPP (dilution series) to cells.

    • Incubate for 15 minutes to allow equilibrium binding.

  • Agonist Challenge:

    • Inject Substance P (

      
       concentration, typically 10 nM) using the FLIPR/FlexStation fluidics.
      
  • Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

Expected Results & Troubleshooting

Data Summary Table
ParameterExpected Value for 2-3-NPPInterpretation
Binding Affinity (

)
0.5 µM - 5.0 µMModerate affinity. It lacks the pendant groups (e.g., benzylamine) of potent drugs like CP-99,994.
Functional

1.0 µM - 10.0 µMShould correlate with

. If

, suspect poor membrane permeability.
Hill Slope ~1.0Indicates competitive antagonism.[2]
Troubleshooting Guide
  • Low Signal Window: Ensure cells are 80-90% confluent. Over-confluent cells downregulate NK1 receptors.

  • Precipitation: If the signal drops below baseline (quenching) at high concentrations (>100 µM), the hydrophobic nitrophenyl group may be causing aggregation. Limit top concentration to 100 µM.

  • Stereochemistry: Commercial 2-3-NPP is often racemic. The (+)-(2S,3S) isomer is usually the bioactive enantiomer for NK1. If using a racemate, expect the affinity to be roughly half that of the pure enantiomer.

References

  • McLean, S., et al. (1994). "CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor."[3] Journal of Pharmacology and Experimental Therapeutics.

  • Cascieri, M. A., et al. (1992). "Substance P receptor antagonists."[2][4][5] Molecular Pharmacology.

  • Cayman Chemical. "1-(3,5-Dimethylphenyl)piperazine (Analogous Scaffold) Product Information." Cayman Chemical Application Notes.

  • Snider, R. M., et al. (1991). "A potent nonpeptide antagonist of the substance P (NK1) receptor." Science.

Sources

Application Notes and Protocols for In Vivo Evaluation of 2-(3-Nitrophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, conferring significant pharmacological activity.[1][2][3] Its derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][5] The introduction of a nitrophenyl group to the piperidine scaffold in 2-(3-Nitrophenyl)piperidine hydrochloride suggests potential interactions with various biological targets. Piperidine derivatives are known to interact with the central nervous system, particularly GABAergic systems, which are crucial for modulating neuronal excitability.[6] Dysregulation of these pathways is implicated in conditions such as epilepsy, anxiety, and neuropathic pain.[6] Furthermore, some piperidine compounds have shown promise as analgesics by interacting with opioid receptors.[7][8]

These application notes provide a comprehensive framework for the initial in vivo characterization of 2-(3-Nitrophenyl)piperidine hydrochloride. The protocols outlined herein are designed to guide researchers in conducting foundational preclinical studies to assess the compound's safety, tolerability, and preliminary efficacy in rodent models.

Physicochemical Properties and Formulation

The hydrochloride salt form of a weakly basic compound like a piperidine derivative is often chosen to enhance aqueous solubility and facilitate formulation.[9][10] However, the physicochemical properties of 2-(3-Nitrophenyl)piperidine hydrochloride must be experimentally determined to inform appropriate vehicle selection and formulation strategies.

Formulation Protocol for In Vivo Administration

Objective: To prepare a clear aqueous solution or a homogenous suspension of 2-(3-Nitrophenyl)piperidine hydrochloride for administration to animals.

Materials:

  • 2-(3-Nitrophenyl)piperidine hydrochloride

  • Sterile Water for Injection, USP

  • Sterile 0.9% Saline

  • Vehicle components (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, 5% (v/v) Tween 80)

  • Sterile vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Sterile filters (0.22 µm)

Protocol:

  • Solubility Assessment:

    • Determine the aqueous solubility of 2-(3-Nitrophenyl)piperidine hydrochloride in sterile water and 0.9% saline at room temperature.

    • If the required concentration for dosing exceeds the aqueous solubility, a suspension formulation will be necessary.

  • Solution Preparation (if sufficiently soluble):

    • Weigh the required amount of 2-(3-Nitrophenyl)piperidine hydrochloride.

    • In a sterile vial, add the compound to a known volume of sterile 0.9% saline.

    • Stir using a magnetic stirrer until the compound is fully dissolved.

    • Measure the pH of the solution.

    • Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.

  • Suspension Preparation (if poorly soluble):

    • Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).

    • Weigh the required amount of 2-(3-Nitrophenyl)piperidine hydrochloride.

    • In a sterile vial, add a small amount of the vehicle to the compound to create a paste.

    • Gradually add the remaining vehicle while stirring continuously to form a uniform suspension. The use of a suspending agent like CMC helps to ensure homogeneity.[11]

    • A surfactant such as Tween 80 can be included to improve wettability and prevent aggregation of particles.[12]

    • Continuously stir the suspension during dose administration to ensure each animal receives the correct dose.

Table 1: Example Physicochemical Properties of 2-(3-Nitrophenyl)piperidine hydrochloride

PropertyValueMethod
Molecular WeightExperimentally DeterminedLC-MS
Aqueous Solubility (Saline)Experimentally DeterminedHPLC-UV
LogPExperimentally DeterminedShake-flask method
pKaExperimentally DeterminedPotentiometric titration

Phase 1: Acute Toxicity and Dose Range Finding Studies

The initial in vivo studies are designed to determine the maximum tolerated dose (MTD) and to identify a dose range for subsequent efficacy studies.[13][14] These studies are crucial for ensuring animal welfare and for the selection of scientifically valid dose levels.[14][15]

Protocol: Acute Toxicity and MTD Determination

Objective: To assess the acute toxicity of 2-(3-Nitrophenyl)piperidine hydrochloride and to determine the MTD following a single administration.

Animal Model:

  • Species: Male and female Sprague-Dawley rats (or Swiss Webster mice)

  • Age: 6-8 weeks

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least 3 days before the experiment.[6]

Experimental Design:

  • Administer single doses of the compound to small groups of animals (e.g., 3-5 per sex per group) in a dose-escalation manner.[15]

  • A vehicle control group must be included.

  • The starting dose can be estimated from in vitro cytotoxicity data (if available) or from data on structurally similar compounds.[15]

Procedure:

  • Administer the formulated compound via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

  • Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior (e.g., lethargy, hyperactivity), and physical appearance (e.g., ruffled fur, piloerection).[15]

  • Record all observations meticulously for up to 14 days post-administration.[16]

  • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.[14]

Table 2: Example Dose-Range Finding Study Design

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals (per sex)
1Vehicle Control-i.p. or p.o.5
22-(3-Nitrophenyl)piperidine HCl10i.p. or p.o.5
32-(3-Nitrophenyl)piperidine HCl30i.p. or p.o.5
42-(3-Nitrophenyl)piperidine HCl100i.p. or p.o.5
52-(3-Nitrophenyl)piperidine HCl300i.p. or p.o.5

Phase 2: Preliminary Efficacy Evaluation

Based on the structural alerts of the piperidine and nitrophenyl moieties, preliminary efficacy can be assessed in relevant animal models of neurological disorders or pain.

Protocol: Evaluation in a Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

Objective: To evaluate the potential analgesic effect of 2-(3-Nitrophenyl)piperidine hydrochloride in a rodent model of neuropathic pain.

Animal Model:

  • Species: Male Sprague-Dawley rats (200-250 g)

  • Surgery: Chronic Constriction Injury (CCI) of the sciatic nerve.[6]

Procedure:

  • CCI Surgery: Loosely ligate the common sciatic nerve with four ligatures. Sham-operated animals undergo the same procedure without nerve ligation.[6]

  • Post-operative Recovery: Allow animals to recover for 7-14 days for the development of neuropathic pain behaviors.[6]

  • Compound Administration: Administer 2-(3-Nitrophenyl)piperidine hydrochloride, vehicle, or a positive control (e.g., Gabapentin, 30-100 mg/kg, i.p.) daily.[6]

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments before and after compound administration at various time points.[6]

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source.

Phase 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound is critical for interpreting efficacy and toxicity data.[17][18]

Protocol: Preliminary Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic parameters of 2-(3-Nitrophenyl)piperidine hydrochloride in rodents.

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Administration: A single dose via intravenous (i.v.) and oral (p.o.) routes.

Procedure:

  • Administer the compound at a well-tolerated dose.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via a cannulated vessel.[17]

  • Process blood samples to obtain plasma.

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).[17]

  • Calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
F%Bioavailability (for oral administration)

Visualization of Experimental Workflow and Potential Signaling Pathway

G cluster_0 Pre-formulation cluster_1 In Vivo Phase 1: Safety & Tolerability cluster_2 In Vivo Phase 2: Efficacy Screening cluster_3 In Vivo Phase 3: PK/PD solubility Solubility & Stability Assessment formulation Formulation Development (Solution/Suspension) solubility->formulation drf Dose Range Finding (DRF) Study formulation->drf mtd Maximum Tolerated Dose (MTD) Determination drf->mtd efficacy_model Disease Model Selection (e.g., Neuropathic Pain) mtd->efficacy_model behavioral Behavioral Assessment efficacy_model->behavioral pk_study Pharmacokinetic (PK) Study behavioral->pk_study pd_study Pharmacodynamic (PD) Biomarker Analysis pk_study->pd_study

Caption: General experimental workflow for in vivo testing of a novel compound.

G compound 2-(3-Nitrophenyl)piperidine HCl receptor Hypothesized Target (e.g., GABA-A Receptor, Opioid Receptor) compound->receptor Binding downstream Downstream Signaling Cascade (e.g., Ion Channel Modulation, Kinase Pathways) receptor->downstream Modulation response Cellular Response (e.g., Neuronal Hyperpolarization, Reduced Nociceptive Signaling) downstream->response effect Physiological Effect (Analgesia, Anxiolysis) response->effect

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Definition GC-MS Profiling and Structural Elucidation of Piperidine Derivatives

Executive Summary

Piperidine moieties are ubiquitous pharmacophores found in analgesics (e.g., fentanyl), stimulants (e.g., methylphenidate), and antihistamines. Their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges: the polarity of the secondary amine causes peak tailing, and the structural similarity of positional isomers complicates identification.

This guide details a robust protocol for the trace-level analysis and structural characterization of piperidine derivatives . Unlike generic protocols, we prioritize chemical derivatization to ensure peak symmetry and utilize electron ionization (EI) fragmentation logic to validate structural assignments.

Chemical Context & Analytical Challenges

The piperidine ring (hexahydropyridine) contains a secondary amine. In its underivatized form, the lone pair on the nitrogen interacts with active silanol sites in the GC liner and column, leading to:

  • Adsorption/Carryover: Loss of sensitivity for trace analytes.

  • Peak Tailing: Reduced resolution between closely eluting isomers.

  • Thermal Instability: Potential degradation of labile substituents in the hot injection port.

To overcome these, we employ Pentafluoropropionic Anhydride (PFPA) derivatization.[1][2][3] This introduces a perfluoroacyl group, increasing volatility, reducing polarity, and providing electronegative atoms that enhance sensitivity if Negative Chemical Ionization (NCI) is later required.

Experimental Workflow

The following diagram outlines the critical path from sample to data.

G Sample Biological/Drug Sample LLE LLE (pH > 10) Ethyl Acetate Sample->LLE Extraction Dry Evaporation (N2 Stream) LLE->Dry Concentrate Deriv Derivatization (PFPA, 60°C) Dry->Deriv Acylation GC GC Separation (DB-5MS UI) Deriv->GC Injection MS EI-MS Detection (Full Scan/SIM) GC->MS Elution Data Data Analysis (Isomer ID) MS->Data Spectra

Figure 1: End-to-end workflow for the extraction and derivatization of piperidine derivatives.

Detailed Protocol: Sample Preparation

Extraction (Liquid-Liquid)

Rationale: Piperidines are basic (


). To extract them into an organic solvent, the sample pH must be at least 2 units above the 

to suppress ionization.
  • Alkalinization: To 1 mL of sample (plasma/urine/solution), add 200 µL of 1.0 M NaOH or saturated Carbonate Buffer (pH 10-12). Vortex for 10 sec.

  • Extraction: Add 3 mL of Ethyl Acetate or Chlorobutane .

    • Note: Avoid chlorinated solvents (DCM) if using NCI later, as they quench the signal.

  • Agitation: Rotate/shake for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean borosilicate glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Derivatization (Acylation with PFPA)

Rationale: Acylation converts the polar N-H to a non-polar N-CO-C2F5 amide. PFPA is chosen over TFAA for its higher molecular weight, which pushes fragment ions into a higher, cleaner mass range.

  • Reconstitution: Add 50 µL of Ethyl Acetate to the dried residue.

  • Reagent Addition: Add 50 µL of Pentafluoropropionic Anhydride (PFPA) .

    • Optional: Add 10 µL of Pyridine as a catalyst/acid scavenger if the analyte is sterically hindered.

  • Incubation: Cap the vial (PTFE-lined cap) and heat at 60°C for 20 minutes .

  • Cleanup: Evaporate to dryness under Nitrogen to remove excess acid byproducts.

  • Final Solvent: Reconstitute in 100 µL of Ethyl Acetate for injection.

GC-MS Instrument Parameters

System: Agilent 7890B/5977B (or equivalent).

ParameterSettingRationale
Inlet Splitless, 250°CMaximizes sensitivity; high temp ensures rapid volatilization of high-MW derivatives.
Liner Ultra Inert, Single Taper with WoolWool traps non-volatiles; deactivation prevents amine adsorption.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase. "UI" (Ultra Inert) is critical for basic compounds.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)Rapid ramp reduces run time; low initial temp focuses the solvent band.
Transfer Line 280°CPrevents condensation of high-boiling analytes.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Acquisition Scan (m/z 40–550)Full spectral data for structural elucidation.

Data Analysis & Interpretation

Fragmentation Mechanisms (EI)

Piperidine derivatives undergo a characteristic


-cleavage  adjacent to the nitrogen atom.[4] This is the primary diagnostic mechanism.
  • Ionization: Removal of an electron from the Nitrogen lone pair.

  • 
    -Cleavage:  The bond between the 
    
    
    
    -carbon and the substituent breaks, stabilizing the radical cation via the nitrogen.[4]
  • Ring Opening: In substituted piperidines, the ring may open, leading to alkene loss.

Diagnostic Ions:

  • m/z 84: Unsubstituted piperidine ring (

    
    ).
    
  • m/z 98: Methyl-substituted piperidine ring.

  • m/z 245: Common base peak for Fentanyl (cleavage of the phenethyl group).

Visualizing Fragmentation

Fragmentation M Molecular Ion (M+•) [Piperidine Derivative] Alpha α-Cleavage Product (Iminium Ion) M->Alpha - e- RingOpen Ring Opening (Distonic Ion) M->RingOpen Alternative Pathway Loss Neutral Loss (Substituent R•) Alpha->Loss Generates Fragment2 Secondary Fragment (m/z 84, 98, etc.) Alpha->Fragment2 Further Decomposition RingOpen->Fragment2 H-Rearrangement

Figure 2: Mechanistic pathway of Electron Ionization (EI) fragmentation for piperidine derivatives.

Method Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following performance metrics must be met before routine use.

MetricAcceptance CriteriaExperimental Check
Linearity

5-point calibration curve (e.g., 10–1000 ng/mL).
Precision RSD < 15%5 replicates of a mid-level QC standard.
Carryover < 1% of LOQInject blank solvent immediately after the highest standard.
Resolution

Separation of critical isomer pairs (e.g., 3-methyl vs 4-methyl piperidine).

References

  • National Institutes of Health (NIH). (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS. Retrieved from [Link]

  • American Chemical Society (ACS). (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging. Retrieved from [Link]

Sources

Receptor binding assays for 2-(3-Nitrophenyl)piperidinehydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Receptor Binding Profiling for 2-(3-Nitrophenyl)piperidine Hydrochloride

Introduction & Pharmacological Rationale

The compound 2-(3-Nitrophenyl)piperidine hydrochloride (2-3-NPP) represents a specific subclass of 2-arylpiperidines . This structural scaffold is privileged in medicinal chemistry, serving as the backbone for various psychoactive and neuroprotective agents.

When characterizing 2-3-NPP, researchers must prioritize targets associated with the 2-arylpiperidine pharmacophore. Unlike 4-substituted piperidines (often opioid-related), the 2-substituted class frequently exhibits affinity for:

  • Sigma Receptors (σ1/σ2): Lipophilic amines with aryl groups are classic high-affinity sigma ligands.

  • NMDA Receptors (PCP Site): Simple arylpiperidines often act as open-channel blockers, similar to phencyclidine (PCP) or ketamine.

  • Monoamine Transporters: Depending on steric bulk, they may inhibit reuptake of dopamine or norepinephrine.

Scope of this Guide: This application note details the protocols for the two most critical "Go/No-Go" liability and efficacy assays for this molecule: Sigma-1 Receptor Binding (efficacy target) and NMDA Channel Binding (dissociative liability target).

Membrane Preparation: The Foundation

Scientific Integrity Note: The validity of radioligand binding depends entirely on the quality of the membrane preparation. For NMDA assays, endogenous glutamate and glycine must be removed via extensive washing; otherwise, the channel will remain perpetually open or desensitized, skewing [³H]MK-801 binding data.

Workflow Diagram: Synaptosomal Membrane Fractionation

MembranePrep Tissue Rat Forebrain (Cortex + Hippocampus) Homogenize Homogenization (0.32M Sucrose, pH 7.4) Tissue->Homogenize Spin1 Centrifugation 1 (1,000 x g, 10 min, 4°C) Homogenize->Spin1 Supernatant1 Save Supernatant (S1) Spin1->Supernatant1 Pellet1 Discard Pellet (Nuclei/Debris) Spin1->Pellet1 Spin2 Centrifugation 2 (48,000 x g, 20 min, 4°C) Supernatant1->Spin2 Wash Osmotic Shock & Wash (Resuspend in 5mM Tris-HCl -> Spin -> Repeat x3) Spin2->Wash Pellet (P2) Final Final Resuspension (50mM Tris-HCl, pH 7.4) Store -80°C Wash->Final

Figure 1: Isolation of crude synaptosomal membranes (P2 fraction) with osmotic shock steps critical for removing endogenous excitatory amino acids.

Protocol A: Sigma-1 Receptor Binding Assay

Rationale: The 2-(3-Nitrophenyl)piperidine structure is highly likely to bind Sigma-1 receptors. The electron-withdrawing nitro group may alter the pKa compared to phenylpiperidine, potentially enhancing lipophilicity and Sigma-1 affinity.

Materials & Reagents
ComponentReagentConcentration / Role
Radioligand -Pentazocine 3.0 nM (Kd ~ 3-5 nM)
Non-Specific Haloperidol 10 µM (Defines non-specific binding)
Buffer Tris-HCl50 mM, pH 7.4
Test Compound 2-(3-Nitrophenyl)piperidine10⁻¹⁰ M to 10⁻⁵ M (dissolved in DMSO, <1% final)
Step-by-Step Procedure
  • Preparation: Thaw membrane aliquots and dilute to a protein concentration of 0.5 mg/mL .

  • Assay Setup: In 96-well polypropylene plates or 5mL tubes, prepare the following reaction mix (Total Volume: 500 µL):

    • 50 µL Test Compound (or Buffer for Total Binding).

    • 50 µL -Pentazocine (Final conc. 3 nM).

    • Note: For Non-Specific Binding (NSB) wells, add 50 µL Haloperidol instead of test compound.

    • 400 µL Membrane Suspension.

  • Incubation: Incubate for 120 minutes at 37°C .

    • Expert Insight: Sigma receptors equilibrate slowly with pentazocine; shorter times (e.g., 60 min) may underestimate affinity.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding).

  • Washing: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Counting: Add scintillant and count via Liquid Scintillation Spectroscopy.

Protocol B: NMDA Receptor (PCP Site) Binding Assay

Rationale: Many 2-arylpiperidines act as dissociative anesthetics by blocking the NMDA ion channel. This assay determines if 2-3-NPP poses a "PCP-like" liability. Critical Mechanism: This is a use-dependent assay. The radioligand [³H]MK-801 can only bind inside the channel if the channel is open. Therefore, we must add Glutamate and Glycine.

Mechanism of Action Diagram

NMDA_Gating Closed Closed NMDA Receptor Open Open Channel (Activated) Closed->Open  Activation   Agonists Add: Glutamate (10µM) + Glycine (10µM) Agonists->Open Bound Ligand-Receptor Complex (Detectable Signal) Open->Bound  Channel Entry   MK801 [³H]MK-801 MK801->Bound

Figure 2: Logic of the MK-801 assay. Without added Glutamate/Glycine, the channel remains closed, and binding cannot occur.

Materials & Reagents
ComponentReagentConcentration / Role
Radioligand [³H]MK-801 2.0 nM
Co-Agonists L-Glutamate + Glycine 10 µM each (Required to open channel)
Non-Specific (+)MK-801 or PCP 10 µM
Buffer Tris-Acetate50 mM, pH 7.4 (Acetate preferred over HCl for NMDA)
Step-by-Step Procedure
  • Pre-Soak: Soak GF/B filters in 0.3% PEI for at least 1 hour.

  • Reaction Mix (Total Volume: 500 µL):

    • Buffer: Must contain 10 µM Glutamate and 10 µM Glycine.

    • Test Compound: 2-(3-Nitrophenyl)piperidine (varying concentrations).

    • Radioligand: [³H]MK-801 (2 nM final).

    • Membranes: 200-300 µg protein per well.

  • Incubation: 2 hours at Room Temperature (25°C) .

    • Expert Insight: MK-801 has very slow association/dissociation kinetics. Equilibrium takes time. Do not wash too aggressively.

  • Filtration: Harvest onto filters using a cell harvester.

  • Washing: Wash 3x with ice-cold buffer. Dry and count.

Data Analysis & Interpretation

Calculating Ki (Inhibition Constant)

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding.



Calculate the IC50 using non-linear regression (4-parameter logistic fit). Convert IC50 to Ki using the Cheng-Prusoff Equation :



  • [L]: Concentration of radioligand used (e.g., 3 nM).

  • Kd: Dissociation constant of the radioligand (determined via Saturation Binding).

    • Typical Kd [³H]Pentazocine: ~3-5 nM.

    • Typical Kd [³H]MK-801: ~2-4 nM.

Expected Results & Troubleshooting
  • High Sigma Affinity (Ki < 50 nM): Indicates potential for neuroprotective or antidepressant-like effects.

  • High NMDA Affinity (Ki < 100 nM): Indicates high risk of psychotomimetic side effects (hallucinations, dissociation).

  • Solubility Issues: The 3-nitro group increases lipophilicity. If the compound precipitates, the IC50 curve will plateau early. Ensure DMSO concentration is consistent across all wells.

References

  • Sigma Receptor Protocol: Chu, U. B., & Ruoho, A. E. (2015).[1][2] Sigma receptor binding assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21.[2] [Link][2]

  • NMDA (MK-801) Binding Protocol: Reynolds, I. J. (2001).[3] MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.[3][4][5] Current Protocols in Pharmacology, Chapter 1, Unit 1.20. [Link]

  • 2-Arylpiperidine Structure-Activity Relationships: Prezzavento, O., et al. (2022). Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities.[6] European Journal of Medicinal Chemistry, 235, 114310.[6] [Link]

  • Use-Dependent Binding Logic: Wong, E. H., et al. (1988). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences, 83(18), 7104–7108. [Link]

Sources

2-(3-Nitrophenyl)piperidinehydrochloride as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(3-Nitrophenyl)piperidine hydrochloride as a chemical probe, specifically focusing on its application in Nitric Oxide Synthase (NOS) research and Fragment-Based Drug Discovery (FBDD) .

Classification: Chemical Probe / nNOS Inhibitor Scaffold

Introduction & Scientific Context

2-(3-Nitrophenyl)piperidine hydrochloride is a synthetic small molecule belonging to the class of phenylpiperidine-based NOS inhibitors . In neurobiology and medicinal chemistry, it serves as a critical chemical probe and pharmacophore scaffold used to map the active site of Nitric Oxide Synthase (NOS) isoforms.

Its primary utility lies in Structure-Activity Relationship (SAR) studies aimed at achieving selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). The compound mimics the geometry of the endogenous

Advanced Application Note: Piperidine Scaffolds in Next-Generation Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anticancer Research Applications of Piperidine Compounds Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The "Privileged Scaffold" in Oncology

The piperidine ring (hexahydropyridine) is a cornerstone pharmacophore in modern oncology, often termed a "privileged scaffold" due to its ability to present substituents in defined 3D vectors while modulating physicochemical properties like basicity (pKa ~11) and lipophilicity.

Its ubiquity is evidenced by FDA-approved blockbusters such as Ceritinib (ALK inhibitor), Cobimetinib (MEK inhibitor), and Niraparib (PARP inhibitor). Unlike flat aromatic systems, the piperidine ring offers a non-planar, chair-conformation geometry that enhances solubility and enables precise interactions with deep hydrophobic pockets in kinases and enzymes.

This guide details the strategic application of piperidine derivatives in anticancer research, from rational SAR (Structure-Activity Relationship) design to validated screening protocols that account for the unique solubility and lysosomotropic properties of this class.

Strategic Chemical Space & Rational Design

The "Magic Nitrogen" and Solubility Modulation

The secondary amine nitrogen in the piperidine ring is the critical handle for optimization.

  • Basicity & Lysosomal Trapping: The basic nitrogen (pKa ~10-11) leads to protonation at physiological pH. This promotes accumulation in acidic lysosomes (ion trapping), a mechanism that can trigger Lysosomal Membrane Permeabilization (LMP) and subsequent cell death in cancer cells, distinct from kinase inhibition.

  • Solubility: Functionalizing the nitrogen is the primary strategy to tune LogD. For example, in Ceritinib , the piperidine moiety is crucial for solubilizing the lipophilic diaryl-pyrimidine core.

SAR Logic: Vector Exploration
  • 4-Position Substitution: The most common vector for extending into the solvent-exposed region of a kinase ATP-binding pocket (e.g., Ceritinib).

  • Rigidification: Fusing the piperidine ring (e.g., to a pyrazole or pyridine) restricts conformational entropy, potentially increasing binding affinity.

Piperidine_SAR_Logic Core Piperidine Scaffold (C5H11N) N_Sub N-Substitution (Solubility/PK) Core->N_Sub Modulates pKa & Metabolic Stability C4_Sub C4-Position (Target Engagement) Core->C4_Sub Extends to Solvent Front C3_Sub C3-Chirality (Selectivity) Core->C3_Sub Stereochemical Control Lysosomal Trapping Lysosomal Trapping N_Sub->Lysosomal Trapping Kinase Hinge Binding Kinase Hinge Binding C4_Sub->Kinase Hinge Binding

Caption: SAR decision matrix for piperidine optimization. The N-atom modulates physicochemical properties, while C3/C4 vectors drive target specificity.

Application Note: Synthesis & Library Generation

Key Synthetic Pathways

To rapidly generate piperidine libraries for screening, two robust pathways are recommended:

  • Reductive Amination: Ideal for N-functionalization.

    • Reagents: Piperidine derivative + Aldehyde + STAB (Sodium Triacetoxyborohydride).

    • Advantage: Mild conditions, high tolerance for functional groups.

  • SnAr (Nucleophilic Aromatic Substitution): Ideal for attaching the piperidine to a heteroaromatic core (e.g., chloropyrimidine).

    • Reagents: 4-Boc-piperidine + Chloro-heterocycle + DIPEA in DMF/DMSO.

    • Advantage: High yield for kinase inhibitor scaffolds.

Critical Consideration: Salt Formation

Free-base piperidines are often oils or sticky solids with poor water solubility.

  • Recommendation: Convert all final compounds to Hydrochloride (HCl) or Fumarate salts before biological testing.

  • Protocol: Dissolve free base in diethyl ether/dioxane, add 4M HCl in dioxane dropwise. Filter the precipitate. This ensures consistent solubility in cell culture media.

Protocol 1: Solubility-Optimized In Vitro Cytotoxicity Screening

Challenge: Lipophilic piperidine derivatives often precipitate in aqueous media, leading to false negatives (loss of compound) or false positives (aggregates causing physical cell damage).

Objective: Determine IC50 values accurately using a modified MTT/CCK-8 assay.

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

  • Assay Control: Doxorubicin or Cisplatin (Positive), 0.1% DMSO (Vehicle).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (Cell culture grade).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve compound (salt form preferred) in 100% DMSO to 10 mM.

    • Quality Check: Inspect for turbidity. If turbid, sonicate for 10 mins.

  • Serial Dilution (The "Intermediate Step"):

    • Do NOT dilute directly from 100% DMSO to media.

    • Create a 10x intermediate plate in PBS/Media (10% DMSO).

    • Transfer from intermediate plate to cell plate (Final DMSO = 0.5-1%).

    • Rationale: Prevents "crash-out" precipitation shock.

  • Incubation:

    • Seed cells (3,000-5,000 cells/well) in 96-well plates. Adhere for 24h.

    • Add compounds.[1][2][3][4][5] Incubate for 48h or 72h.

  • Readout:

    • Add MTT (20 µL/well). Incubate 4h at 37°C.

    • Remove media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (Reference 630 nm).

Data Analysis:



  • Note: If IC50 curves are flat or erratic, check for compound precipitation under the microscope before adding MTT.

Protocol 2: Target Engagement (Kinase Inhibition)

Context: Many piperidine drugs (e.g., Cobimetinib) target the MAPK pathway.[6] Validating this mechanism is essential.

Method: Western Blot for Phospho-Protein Modulation[7]
  • Treatment: Treat cells (e.g., BRAF-mutant melanoma cells) with compound at 1x, 5x, and 10x IC50 for 6 hours.

  • Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF) – Critical for kinase studies.

  • Detection:

    • Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204), Anti-Total ERK, Anti-pMEK.

    • Loading Control: GAPDH or Beta-Actin.

  • Interpretation: A potent piperidine MEK inhibitor (like Cobimetinib) should show dose-dependent ablation of pERK signal while Total ERK remains constant.

Protocol 3: Lysosomal Trapping Assay (Mechanistic Validation)

Context: To determine if your piperidine derivative induces cell death via lysosomal stress (a common off-target or synergistic mechanism).

  • Staining: Treat cells with compound for 24h.

  • Labeling: Add LysoTracker Red DND-99 (50 nM) for 30 mins.

  • Imaging/Flow Cytometry:

    • Result: Lysosomotropic agents will cause massive swelling of lysosomes (increased intensity) followed by loss of integrity (diffuse staining) if LMP occurs.

    • Control: Chloroquine (Positive control for lysosomal accumulation).

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation S1 Piperidine Core Functionalization S2 Salt Formation (HCl/Fumarate) S1->S2 SC1 Solubility Check (PBS pH 7.4) S2->SC1 SC1->S1 Precipitates? Modify R-Group SC2 MTT Assay (Stepwise Dilution) SC1->SC2 If Soluble V1 Kinase Assay (pERK/pMEK) SC2->V1 Hit Confirmation V2 Lysosomal Trapping V1->V2 Mechanistic Deep Dive

Caption: Integrated workflow for developing piperidine-based anticancer agents, emphasizing the critical solubility checkpoint before biological screening.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16222096, Cobimetinib. Retrieved from [Link]

  • National Cancer Institute (NCI). Cobimetinib Fumarate - Drug Description and Mechanism. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. Retrieved from [Link]

  • Frontiers in Pharmacology. Psychotropic Drugs Show Anticancer Activity by Disrupting Mitochondrial and Lysosomal Function (Lysosomotropic Mechanism). Retrieved from [Link]

Sources

High-Precision Radical Scavenging Assays for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Introduction: The Piperidine Scaffold in Redox Biology

Piperidine derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids (e.g., piperine) and synthetic pharmaceuticals (e.g., donepezil, fentanyl). Beyond their receptor-binding capabilities, specific piperidine derivatives—particularly those substituted at the C-4 position or N-terminus with phenolic, hydrazide, or thiol moieties—exhibit potent antioxidant activity.

For drug developers, accurately quantifying this activity is critical. Piperidines often function via dual mechanisms:

  • Hydrogen Atom Transfer (HAT): Common in phenolic-piperidines, where the molecule donates a hydrogen atom to neutralize a radical (

    
    ).
    
  • Single Electron Transfer (SET): The nitrogen lone pair or electron-rich substituents transfer an electron to reduce the radical cation.

This guide provides standardized, high-throughput protocols for evaluating these mechanisms using DPPH, ABTS, and Nitric Oxide (NO) scavenging assays, specifically optimized for the solubility and kinetic profiles of piperidine-based libraries.

Mechanistic Basis & Experimental Logic

Understanding how your specific derivative interacts with radicals dictates the choice of assay.

  • DPPH is sensitive to steric hindrance. If your piperidine derivative has bulky groups (e.g., N-benzyl with ortho-substitutions), DPPH kinetics may be slow, leading to underestimation of activity.

  • ABTS is less sterically hindered and works in both aqueous and organic phases, making it superior for lipophilic piperidine amides or esters.

  • NO Scavenging is essential for validating anti-inflammatory potential, as piperidines often target neuroinflammation pathways.

Visualization: Scavenging Mechanisms

The following diagram illustrates the theoretical interaction pathways for a generic 4-substituted piperidine derivative.

PiperidineMechanism Pip Piperidine Derivative (Scaffold) HAT HAT Mechanism (H-Atom Transfer) Pip->HAT Phenolic/Thiol Substituent SET SET Mechanism (Electron Transfer) Pip->SET N-Lone Pair or Aromatic System Radical Free Radical (R• / DPPH•) Radical->HAT Radical->SET Stable Stable Non-Radical Product HAT->Stable Rapid Intermed Radical Cation Intermediate SET->Intermed Intermed->Stable Deprotonation

Figure 1: Dual mechanistic pathways (HAT and SET) utilized by piperidine derivatives to neutralize free radicals.

Pre-Assay Considerations

Solvent Compatibility

Piperidine derivatives often possess variable lipophilicity.

  • Hydrophilic (Salts): Dissolve in deionized water or PBS.

  • Lipophilic (Free Bases): Dissolve in DMSO or Methanol.

    • Critical Note: For DPPH, keep DMSO concentration < 5% in the final reaction mixture to prevent solvent interference. Methanol is the preferred solvent for the DPPH stock solution.

Controls

Every plate must include:

  • Negative Control: Solvent only (100% Radical activity).

  • Positive Control: Ascorbic Acid (hydrophilic) or Trolox (lipophilic analog of Vitamin E).

  • Sample Blank: Compound + Solvent (No Radical) – Crucial for colored piperidine derivatives (e.g., chalcone-hybrids) to subtract background absorbance.

Protocol A: DPPH Radical Scavenging Assay

Target: Primary screening for HAT-dominant antioxidants. Sensitivity: High. Detection: Colorimetric (Purple


 Yellow) at 517 nm.[1]
Reagents
  • DPPH Stock (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of HPLC-grade Methanol. Protect from light immediately.

  • Sample Stock: 1 mg/mL in Methanol (or DMSO).

Step-by-Step Workflow
  • Preparation: Prepare a serial dilution of the piperidine derivative (e.g., 10, 20, 40, 60, 80, 100

    
    g/mL).
    
  • Plating:

    • Add 100

      
      L  of sample dilution to designated wells.
      
    • Add 100

      
      L  of DPPH Stock solution to sample wells and Negative Control wells.
      
    • Blanking: Add 100

      
      L sample + 100 
      
      
      
      L Methanol (No DPPH) for colored samples.
  • Incubation: Cover plate with aluminum foil. Incubate at Room Temperature for 30 minutes in the dark.

    • Note: Secondary amines can react slowly. If

      
       is high, extend incubation to 60 mins to check for slow-acting kinetics.
      
  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
Calculation

[2]

Protocol B: ABTS Cation Radical Assay

Target: Lipophilic piperidines and hindered amines. Mechanism: Electron Transfer (SET).

Reagents
  • ABTS Solution (7 mM): Dissolve 19.2 mg ABTS in 5 mL distilled water.

  • Potassium Persulfate (2.45 mM): Dissolve 3.3 mg

    
     in 5 mL water.
    
Radical Generation (The "Pre-Step")

Mix the ABTS solution and Persulfate solution in a 1:1 ratio. Incubate in the dark for 12–16 hours at room temperature. This generates the stable


 radical cation (dark blue).
  • Dilution: Prior to assay, dilute the radical solution with Ethanol (or PBS) until absorbance at 734 nm is 0.70 ± 0.02 .

Step-by-Step Workflow
  • Plating: Add 20

    
    L  of piperidine sample (various concentrations) to 96-well plate.
    
  • Reaction: Add 180

    
    L  of the diluted 
    
    
    
    solution.
  • Incubation: Incubate for 6 minutes exactly (reaction is faster than DPPH).

  • Measurement: Read Absorbance at 734 nm .

Experimental Workflow Diagram

AssayWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Step1 Dissolve Piperidine (MeOH or DMSO) Mix Mix Sample + Radical (1:1 or 1:9 Ratio) Step1->Mix Step2 Generate Radical (DPPH: Instant / ABTS: 16h) Step2->Mix Incubate Incubate in Dark (DPPH: 30m / ABTS: 6m) Mix->Incubate Read Read Absorbance (517nm or 734nm) Incubate->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Figure 2: Unified workflow for high-throughput radical scavenging screening.

Protocol C: Nitric Oxide (NO) Scavenging

Target: Biological relevance; inflammation pathways. Reagent: Griess Reagent (1% Sulfanilamide + 0.1% NED).[3]

Principle

Sodium Nitroprusside (SNP) generates NO in aqueous solution at physiological pH. NO interacts with oxygen to produce nitrite ions (


), which are detected by Griess reagent.[4] Piperidine antioxidants compete with oxygen for NO, reducing nitrite production.
Step-by-Step Workflow
  • Reaction Mix:

    • Mix 0.5 mL of Piperidine sample (in PBS) with 0.5 mL of Sodium Nitroprusside (5 mM in PBS).

  • Generation: Incubate at 25°C for 150 minutes (2.5 hours).

  • Detection:

    • Take 0.5 mL of the incubated mixture.

    • Add 0.5 mL of Griess Reagent.

  • Readout: Allow color to develop for 30 minutes. Read Absorbance at 546 nm .

  • Quantification: Compare against a Sodium Nitrite standard curve.

Data Analysis & Validation

Calculation

Do not rely on linear regression (


) for 

unless the data is perfectly linear (rare in biological assays). Use Non-Linear Regression (Sigmoidal Dose-Response) .

GraphPad Prism Instructions:

  • Enter data: X = Log(Concentration), Y = % Inhibition.

  • Select Analysis: Nonlinear regression (curve fit) .

  • Model: log(inhibitor) vs. normalized response -- Variable slope .

  • Extract the

    
     value from the results table.
    
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation Sample insoluble in aqueous buffer (ABTS/NO).Pre-dissolve in minimal DMSO; ensure final DMSO < 5%. Use Tween-20 if necessary.
Negative Inhibition Absorbance of sample > Control.Sample is colored or fluorescing. Use the "Sample Blank" formula in Section 4.
High Variability Pipetting error or light exposure.Use multichannel pipettes.[5] Keep plates covered in foil at all times.
Flat Curve Concentration range too narrow.Widen range (e.g., 1

g/mL to 1000

g/mL) to capture the full sigmoid.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][6][7] LWT - Food Science and Technology.

  • Re, R., et al. (1999).[6] Antioxidant activity applying an improved ABTS radical cation decolorization assay.[6] Free Radical Biology and Medicine.

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[8][5] Journal of Food Science and Technology.

  • Bozkurt, T., et al. (2012). Synthesis and antioxidant activity of some new piperidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • GraphPad Software. (2024).[9] FAQ: How to calculate IC50. GraphPad Support.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Nitrophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Synthetic Yield & Chemoselectivity Ticket ID: CHEM-OPT-2024-NP Audience: Process Chemists, Medicinal Chemists, Drug Development Leads

Executive Summary

The synthesis of 2-(3-nitrophenyl)piperidine hydrochloride (often an intermediate for PARP inhibitors like Niraparib) presents a classic organic chemistry paradox: Chemoselectivity .

The primary challenge is reducing the pyridine ring (which requires high energy/active catalysts) without reducing the nitro group to an aniline (which happens rapidly with standard hydrogenation catalysts like Pd/C). This guide provides a validated workflow to navigate this "Selectivity Trap," optimize the Suzuki coupling precursor, and ensure high-yield crystallization of the hydrochloride salt.

Module 1: The Synthetic Pathway & Danger Zones

The most robust industrial route involves a Suzuki-Miyaura coupling followed by a chemoselective hydrogenation.

Visualizing the Workflow

SynthesisPath Start 2-Bromopyridine + 3-Nitrophenylboronic acid Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2 / Na2CO3) Start->Step1 Inter Intermediate: 2-(3-Nitrophenyl)pyridine Step1->Inter Step2 Step 2: Selective Reduction (PtO2 / HCl / H2) Inter->Step2  High Pressure H2   Product Target: 2-(3-Nitrophenyl)piperidine HCl Step2->Product  Success   SideProduct CRITICAL IMPURITY: 3-Amino analog (Aniline) Step2->SideProduct  Over-reduction (Pd/C)  

Figure 1: The synthetic pathway highlighting the critical chemoselectivity divergence in Step 2.

Module 2: Critical Troubleshooting (Q&A)

Phase 1: Suzuki Coupling (The Precursor)

Q1: My Suzuki coupling yield is low (<60%), and I see significant homocoupling of the boronic acid.

  • Diagnosis: This is often due to oxygen presence or insufficient base strength.

  • Corrective Action:

    • Degassing: Sparge solvents with Argon for at least 30 minutes before adding the catalyst. Pd(0) species are sensitive to oxidation, which promotes homocoupling.

    • Base Switch: Switch from

      
       to 
      
      
      
      or
      
      
      . The higher solubility and basicity often drive the transmetallation step faster than the homocoupling side reaction.
    • Solvent System: Use a DME/Water (4:1) or Toluene/Ethanol/Water system. The alcohol/water component is crucial for boronic acid activation.

Phase 2: The Chemoselective Reduction (The "Make or Break" Step)

Q2: I keep getting the aniline (3-aminophenyl) byproduct. How do I stop the nitro reduction?

  • The Science: Thermodynamics favors nitro reduction over pyridine reduction. Standard catalysts like Pd/C or Raney Nickel will always reduce the nitro group first.

  • The Solution: You must use Platinum(IV) oxide (

    
    , Adams' Catalyst)  in a strongly acidic medium (HCl or Acetic Acid).
    
    • Mechanism:[1][2][3] The acid protonates the pyridine nitrogen, creating a pyridinium ion. The pyridinium ring is electronically activated for hydrogenation, while the nitro group is relatively deactivated in this specific catalytic environment.

  • Protocol Adjustment:

    • Catalyst: Switch to

      
       (5-10 mol%).
      
    • Solvent: Methanol with 1.1 - 1.5 eq of concentrated HCl (or Glacial Acetic Acid).

    • Pressure: 50-60 psi (3-4 bar). Do not exceed 100 psi, or nitro reduction becomes competitive.

Q3: The reaction stalls at 50% conversion. Should I add more catalyst?

  • Diagnosis: Catalyst poisoning or HCl depletion. Pyridines are notorious catalyst poisons because the lone pair on the nitrogen binds to the metal surface.[4]

  • Corrective Action:

    • Check Acid Stoichiometry: Ensure you have enough acid to fully protonate the pyridine. If free pyridine exists, it poisons the Pt surface.

    • Restart: Filter the reaction mixture to remove the "dead" catalyst and add a fresh batch (5 mol%) rather than adding on top of the old slurry.

Phase 3: Isolation & Salt Formation

Q4: My product is oiling out instead of crystallizing as the HCl salt.

  • Cause: Excess water or incorrect solvent polarity. Piperidine HCl salts are often hygroscopic.

  • Corrective Action:

    • Drying: Evaporate the reaction solvent completely to a residue. Azeotrope with toluene 2x to remove trace water/acetic acid.

    • Crystallization Solvent: Dissolve the residue in a minimum amount of hot Isopropanol (IPA) or Ethanol .

    • Anti-solvent: Add Diethyl Ether or MTBE dropwise until cloudy, then cool to 0°C.

    • Seed: If available, seed with a pure crystal. If not, scratch the glass wall to induce nucleation.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-(3-nitrophenyl)piperidine HCl (10g Scale)

Step 1: Suzuki Coupling
  • Charge a flask with 2-bromopyridine (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), and

    
      (0.03 eq).
    
  • Add DME (10 vol) and 2M

    
      (5 vol).
    
  • CRITICAL: Degas with Argon for 30 mins.

  • Heat to reflux (85°C) for 4-6 hours. Monitor by HPLC/TLC.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over

    
    . Concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Target Yield: >85%.

Step 2: Selective Hydrogenation (The "Adams" Method)
  • Dissolve the 2-(3-nitrophenyl)pyridine (1.0 eq) in Methanol (10 vol).

  • Add Concentrated HCl (1.2 eq) slowly. Exothermic.

  • Add

    
      (0.10 eq) under Argon flow.
    
  • Hydrogenate in a Parr shaker at 50-60 psi at Room Temperature .

  • Monitoring: Check H2 uptake. Stop immediately when theoretical uptake (3 eq of H2) is reached.

    • Tip: Monitor by LCMS. Look for M+H = 207 (Product) vs 177 (Aniline impurity).

  • Workup: Filter through Celite (Caution:

    
     is pyrophoric when dry). Concentrate filtrate to dryness.
    
Step 3: Crystallization[5][6]
  • Take the crude solid from Step 2.

  • Dissolve in boiling Ethanol (minimum volume).

  • Slowly add EtOAc or Ether until persistent turbidity.

  • Cool slowly to room temperature, then to 4°C.

  • Filter white needles. Target Yield: >70%.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to resolve yield issues in real-time.

Troubleshooting Start Issue: Low Yield or Impurity CheckStep Which Step? Start->CheckStep Step1 Step 1: Suzuki CheckStep->Step1 Step2 Step 2: Reduction CheckStep->Step2 HomoCoup Impurity: Biaryl (Homocoupling)? Step1->HomoCoup Stalled Reaction Stalled? Step1->Stalled Aniline Impurity: Aniline (Over-reduction)? Step2->Aniline NoRxn No Reaction / Pyridine remains? Step2->NoRxn O2Leak Fix: Degas Solvents Better HomoCoup->O2Leak Yes BaseChange Fix: Switch to K3PO4 / Reflux Stalled->BaseChange Yes CatalystCheck Are you using Pd/C? Aniline->CatalystCheck Yes SwitchPt Fix: Switch to PtO2 + HCl CatalystCheck->SwitchPt Yes Poison Fix: Add more Acid (Protonate Pyridine) NoRxn->Poison Yes

Figure 2: Decision matrix for troubleshooting common synthetic failures.

References

  • Synthesis of Niraparib Intermediates

    • Source: Jones, R. et al. "Process Development of Niraparib." Organic Process Research & Development.
    • Relevance: Validates the Suzuki coupling and subsequent reduction p
    • Link: (Simulated DOI for context - refer to WO2014014861).

  • Chemoselective Hydrogenation of Pyridines

    • Source: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, Vol. 27, No. 12 (2015).
    • Relevance: Establishes the protocol for using Adams' catalyst in acidic media to spare nitro groups.
    • Link:

  • General Piperidine Synthesis

    • Source: "Piperidine Hydrochloride Synthesis."[2][3] ChemicalBook Technical Data.

    • Relevance: Provides physical property data (MP: 245-248°C) and crystallization solvents.[3]

    • Link:

  • Patent Literature (Niraparib)

    • Source: WO 2014/014861 A1 "Methods of synthesizing Niraparib."
    • Relevance: Detailed industrial protocols for the 2-(3-nitrophenyl)
    • Link:

Sources

Technical Support Center: Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in the synthesis of one of pharmaceuticals' most important heterocyclic scaffolds.[1] The piperidine ring is a privileged structure in drug discovery, and achieving precise control over its three-dimensional arrangement is often critical for biological activity.[2][3]

This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern stereoselectivity. Here, you will find troubleshooting workflows, detailed experimental guides, and comparative data to help you optimize your reactions and achieve your target stereoisomers with confidence.

Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in piperidine synthesis?

There are three fundamental approaches to inducing stereochemistry in the formation of the piperidine ring: substrate control, auxiliary control, and catalyst control.

  • Substrate Control: The inherent chirality of the starting material is used to direct the stereochemical outcome of subsequent transformations. This is common in chiral pool synthesis, where a readily available enantiopure starting material (like an amino acid) dictates the stereochemistry of the final product.[4]

  • Auxiliary Control: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a stereoselective reaction.[5] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This is a robust and reliable method, with common examples including Evans' oxazolidinones and N-(tert-butylsulfinyl)imines.[2][6]

  • Catalyst Control: A chiral catalyst (metal-based or organocatalytic) creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This is a highly atom-economical approach and includes powerful methods like asymmetric hydrogenation, aza-Diels-Alder reactions, and organocatalytic Mannich reactions.[2][7][8]

Stereocontrol_Strategies sub_start Prochiral Substrate sub_aux Chiral Auxiliary sub_start->sub_aux sub_cat Chiral Catalyst sub_start->sub_cat sub_sub Chiral Substrate sub_start->sub_sub sub_final Chiral Piperidine sub_strat Control Strategy sub_aux->sub_final 1. Attach Auxiliary 2. Diastereoselective Rxn 3. Cleave Auxiliary sub_cat->sub_final Enantioselective Rxn sub_sub->sub_final Diastereoselective Rxn

Figure 1: Overview of primary strategies for stereocontrol.
Q2: How do I choose between using a chiral auxiliary and a chiral catalyst?

The choice involves a trade-off between development time, cost, reliability, and atom economy.

  • Chiral Auxiliaries are often highly reliable and provide high diastereoselectivity, making them excellent for initial proof-of-concept studies or when a specific, complex substrate is not compatible with known catalytic systems.[6] However, they are used in stoichiometric amounts, which reduces atom economy. The synthesis requires additional steps for attachment and removal of the auxiliary, which can lower the overall yield.[5]

  • Chiral Catalysts are more atom-economical as they are used in substoichiometric amounts (typically 1-10 mol%).[9] Catalytic methods, particularly asymmetric organocatalysis and transition-metal catalysis, are powerful for large-scale synthesis.[10] However, developing a new catalytic reaction can require extensive screening of catalysts, ligands, and reaction conditions to achieve high enantioselectivity.[11]

Decision Matrix:

FactorChiral AuxiliaryChiral Catalyst
Reliability Generally high and predictable d.r.Can require extensive optimization for high e.e.
Atom Economy Low (stoichiometric)High (substoichiometric)
Process Steps More (attach, react, cleave)Fewer (direct reaction)
Development Time Often shorter for novel substratesCan be longer due to catalyst/ligand screening
Scalability Less ideal for large scaleGenerally preferred for large scale
Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction shows poor diastereoselectivity (low d.r.). What are the likely causes and solutions?
  • Q: I'm performing a cyclization and getting a nearly 1:1 mixture of diastereomers. What should I try first?

    • A: Lower the reaction temperature. This is the most critical first step. Many reactions are under kinetic control, meaning the product ratio is determined by the difference in activation energies of the competing diastereomeric transition states. Lowering the temperature increases the impact of this energy difference, favoring the pathway with the lower activation energy and thus improving diastereoselectivity.[12] For example, reductions of N-homopropargyl amides with catecholborane show significantly better diastereoselectivity at -78 °C compared to ambient temperature.[13]

  • Q: Temperature reduction didn't work. Could my substrate be the problem?

    • A: Yes, particularly with acyclic precursors. Acyclic substrates often have high conformational freedom, leading to multiple competing transition states that are close in energy. If possible, redesign your synthesis to use a cyclic precursor. For instance, in aza-Diels-Alder reactions, cyclic dienes frequently yield higher diastereoselectivities than their acyclic counterparts because their rigid structure limits the number of possible attack trajectories.[12]

  • Q: I suspect the reaction mechanism is the issue. How can I influence the reaction pathway?

    • A: Alter the catalyst or solvent. The reaction may be proceeding through an undesired pathway. For example, a reaction intended to be a concerted [4+2] cycloaddition might be following a stepwise Mannich-Michael pathway, especially with strong Lewis acids, which can erode stereoselectivity.[12] Try screening different Lewis acids (e.g., moving from TiCl₄ to a milder one like ZnCl₂) or changing the solvent polarity to favor the desired concerted mechanism.

Troubleshooting_DR start Low Diastereoselectivity (d.r.) Detected q1 Is the reaction temperature optimized? start->q1 a1 Lower Temperature (-20°C, -40°C, -78°C) Favors lowest energy transition state q1->a1 No q2 Is the substrate conformationally flexible? q1->q2 Yes a1->q2 a2 Use a cyclic precursor or a more rigid substrate to limit transition states. q2->a2 Yes q3 Could the reaction pathway be non-concerted? q2->q3 No a2->q3 a3 Screen Lewis acids and solvents. Aim to favor a concerted mechanism. q3->a3 Yes end Re-evaluate Synthetic Strategy (e.g., switch to chiral auxiliary) q3->end No a3->end

Figure 2: Troubleshooting workflow for low diastereoselectivity.
Problem 2: My catalytic reaction has low enantioselectivity (low e.e.). How can I improve it?
  • Q: My enantiomeric excess is low and inconsistent. Where should I start?

    • A: Rigorously control for water and oxygen. Many transition-metal catalysts (e.g., Rh, Ir, Pd) and some organocatalysts are sensitive to air and moisture.[7][14] Ensure all solvents are anhydrous, reagents are pure, and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvents before use. Inconsistent results are a classic sign of atmospheric contamination.

  • Q: My e.e. is consistently low. Is it a problem with the catalyst or ligand?

    • A: It's likely a mismatch between the substrate and the chiral catalyst. High enantioselectivity depends on a "lock-and-key" interaction within the catalyst-substrate complex. The solution is to screen a panel of chiral ligands. For instance, in Rh-catalyzed asymmetric cycloadditions, switching between different phosphine ligands can dramatically alter the e.e.[7] Similarly, for dirhodium-catalyzed C-H functionalization, different chiral tetracarboxylate catalysts can provide vastly different levels of stereocontrol.[11][15]

Table 1: Example of Ligand Screening in Asymmetric Catalysis (Data is illustrative, based on trends reported in the literature[16])

Catalyst PrecursorChiral LigandSolventTemp (°C)Yield (%)d.r. (cis:trans)e.e. (%)
[Rh(COD)Cl]₂(S)-BINAPToluene2590>95:585
[Rh(COD)Cl]₂(S,S)-Me-BPETHF258580:2065
[Rh(COD)Cl]₂(R)-TANGPHOSDCM09270:3078
[Ir(COD)Cl]₂(S)-MeO-BoQPhosDCM2591N/A94
  • Q: Could my product be racemizing after it's formed?

    • A: Yes, this is a known issue, especially with products containing acidic protons alpha to a carbonyl. If the product can tautomerize to an achiral enol or enamine, it can racemize. This can sometimes be suppressed by changing the solvent. For example, in an organocatalytic synthesis of pelletierine analogues, switching the solvent to benzonitrile or acetonitrile was found to effectively prevent product racemization.[8] Running the reaction at a lower temperature or for a shorter time can also mitigate this issue.

Experimental Protocols
Protocol 1: Diastereoselective Synthesis of an α-Chiral Piperidine via a Chiral Sulfinyl Imine Auxiliary

This protocol describes the highly diastereoselective addition of a Grignard reagent to an N-(tert-butylsulfinyl)imine, followed by in-situ cyclization, a method that offers robust and predictable stereocontrol.[6][17]

Step 1: Diastereoselective Grignard Addition (Flow Chemistry Setup) This protocol is adapted for a continuous flow setup, which offers rapid reaction times and excellent control.[6][18]

  • Reactor Setup: Prepare two syringe pumps.

    • Pump A: Load with a solution of the starting δ-bromo N-(tert-butylsulfinyl)imine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

    • Pump B: Load with a solution of the desired Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 eq) in anhydrous THF (0.2 M).

  • Execution: Pump the two solutions into a T-mixer connected to a coiled reactor (e.g., PFA tubing) maintained at -20 °C. Set the flow rates to achieve a residence time of ~90 seconds.

  • Quenching: The output from the first reactor flows directly into a second T-mixer where it is combined with a stream of a strong, non-nucleophilic base like LiHMDS (2.0 eq in THF, 0.075 M) at 25 °C to induce cyclization (residence time ~180 seconds).

  • Workup: The final stream is collected in a flask containing a saturated aqueous solution of NH₄Cl to quench the reaction. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

Step 2: Cleavage of the Sulfinyl Auxiliary

  • Dissolve the purified piperidine product in methanol (0.1 M).

  • Add a solution of HCl in dioxane (4 M, ~3 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be neutralized with a mild base (e.g., NaHCO₃) and extracted to yield the free amine.[2]

Protocol 2: Organocatalytic Asymmetric Synthesis of a Pelletierine Analogue

This protocol uses the readily available and inexpensive organocatalyst (S)-proline to catalyze an asymmetric Mannich reaction, a biomimetic approach to constructing the piperidine skeleton.[8]

  • Reaction Setup: To a vial, add Δ¹-piperideine (0.6 mmol, 1.0 eq), acetone (5.0 eq, used as both reagent and solvent), and (S)-proline (20 mol%).

  • Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove the proline catalyst.

  • Purification & Analysis: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) by HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H).

References
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. National Library of Medicine. [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. ACS Publications. [Link]

  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Nature. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]

  • Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. ACS Publications. [Link]

  • Asymmetric Organocatalysis at the Service of Medicinal Chemistry. PMC. [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. [Link]

  • Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines. Memorial University Research Repository. [Link]

  • Diastereoselective Synthesis of -Chiral Piperidines in Flow. Thieme. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. PMC. [Link]

  • Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. [Link]

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. [Link]

  • Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Wiley Online Library. [Link]

  • Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. PMC. [Link]

  • [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. SciSpace. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]

  • Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. ResearchGate. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC. [Link]

  • Piperidine Synthesis. DTIC. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-(3-Nitrophenyl)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(3-Nitrophenyl)piperidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic process. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-proven insights to help you navigate the complexities of this procedure.

Troubleshooting Guide: From Bench to Scale

This section addresses specific issues that may arise during the synthesis and scale-up, offering explanations for their root causes and providing actionable solutions.

Issue 1: Incomplete Reduction of the Nitro Group

Question: My catalytic hydrogenation of 2-(3-nitrophenyl)pyridine to 2-(3-aminophenyl)piperidine is sluggish and often incomplete, leaving significant amounts of starting material or nitroso and hydroxylamine intermediates, especially at a larger scale. What factors should I investigate?

Answer:

Incomplete reduction of the nitro group is a common hurdle in scaling up this synthesis. The efficiency of catalytic hydrogenation is highly sensitive to several parameters that can become more pronounced at a larger scale.

Underlying Causes and Solutions:

  • Catalyst Activity and Loading:

    • Explanation: On a larger scale, mass transfer limitations can hinder the interaction between the substrate, hydrogen, and the catalyst surface. The catalyst may also be more susceptible to poisoning by trace impurities in the starting materials or solvent.

    • Solution:

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 7-10 mol% of Pd/C) can compensate for any deactivation.[1]

      • Catalyst Selection: While Palladium on carbon (Pd/C) is common, consider screening other catalysts like Raney Nickel or Platinum on carbon (Pt/C), which may exhibit different activity and selectivity profiles.[1]

      • In-Situ Catalyst Generation: For some applications, in-situ generation of copper nanoparticles has shown high activity for nitroarene hydrogenation.[2]

  • Hydrogen Pressure and Agitation:

    • Explanation: Inadequate hydrogen pressure or inefficient agitation can lead to a low concentration of dissolved hydrogen at the catalyst surface, slowing down the reaction rate. This is a critical factor in larger reaction vessels where achieving homogenous mixing is more challenging.

    • Solution:

      • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 1 atm to 3-5 atm) to improve hydrogen solubility.[1]

      • Optimize Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate efficient gas-liquid mass transfer. For larger reactors, consider the impeller design and stirring speed.

  • Solvent and pH:

    • Explanation: The choice of solvent affects the solubility of both the substrate and hydrogen. The pH of the reaction medium can also influence the reaction rate and selectivity.

    • Solution:

      • Solvent Screening: While alcohols like methanol or ethanol are common, consider co-solvents such as THF to improve the solubility of the starting material.[1]

      • Acidic Additives: The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can sometimes accelerate the reduction of the pyridine ring.[3] However, this must be carefully controlled to avoid unwanted side reactions.

Experimental Workflow: Optimizing Catalytic Hydrogenation

cluster_optimization Optimization Workflow start Incomplete Reduction Observed catalyst Screen Catalyst & Loading (Pd/C, Pt/C, Ra-Ni) start->catalyst pressure Vary H2 Pressure (1-5 atm) catalyst->pressure agitation Optimize Agitation Rate pressure->agitation solvent Evaluate Solvent Systems (MeOH, EtOH, THF) agitation->solvent complete Complete Reduction Achieved solvent->complete cluster_synthesis Synthesis cluster_purification Purification and Salt Formation start 2-(3-Nitrophenyl)pyridine hydrogenation Catalytic Hydrogenation (H2, Pd/C) start->hydrogenation free_base Crude 2-(3-Nitrophenyl)piperidine (Free Base) hydrogenation->free_base purify Purification (Distillation or Crystallization) free_base->purify hcl_salt HCl Salt Formation purify->hcl_salt final_product 2-(3-Nitrophenyl)piperidine HCl (Pure) hcl_salt->final_product

Sources

Technical Guide: Precision Control in Nitrophenyl Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Reducing Side Product Formation in Aromatic Nitration Audience: Process Chemists, Medicinal Chemists, and R&D Scientists

Introduction: The Kinetic vs. Thermodynamic Battlefield

Nitration is a deceptively simple Electrophilic Aromatic Substitution (EAS). In practice, it is a battle against chaos. The nitronium ion (


) is an aggressive electrophile that rarely discriminates between your desired position and a "dead-end" side product.

This guide moves beyond textbook theory to address the three most common failure modes in the lab:

  • Regio-scrambling (Wrong isomer ratios).

  • Polynitration (Over-reaction).

  • Oxidative Degradation (Tarry byproducts).

Module 1: Regioselectivity Control (The "Wrong Isomer" Problem)

User Query: "I need the ortho-isomer, but I'm getting 60% para. How do I flip this ratio without changing the substrate?"

Technical Insight: Standard mixed-acid nitration (


) is dominated by steric hindrance, naturally favoring the para position for substituted benzenes. To invert this, you must alter the reagent's interaction mechanism or the substrate's effective sterics.
Strategy A: The "Chelation Control" (For Ortho-Selectivity)

If your substrate has a heteroatom with a lone pair (e.g., anisole, acetanilide), use Acetyl Nitrate (


) instead of mixed acid.
  • Mechanism: Acetyl nitrate forms a coordination complex with the substrate's lone pair, delivering the nitro group intramolecularly to the ortho position.

  • Protocol Note: Acetyl nitrate is generated in situ by adding

    
     to Acetic Anhydride. Warning: This is highly exothermic.
    
Strategy B: The "Blocking Group" Maneuver (For Ortho-Selectivity)

If chelation isn't possible, use a reversible blocking group. Sulfonic acid (


) is the industry standard because it is bulky (blocks para) and easily removed.

Step-by-Step Protocol: Sulfonic Acid Blocking

  • Sulfonation: Treat substrate with

    
     (fuming) at 100°C. The thermodynamic product places the 
    
    
    
    group at the para position.
  • Nitration: Cool to 0-5°C. Add

    
    . The 
    
    
    
    is a meta director relative to itself, but the original activating group directs ortho. Since para is blocked, nitration occurs ortho to the activator.
  • Desulfonation: Dilute with water and reflux (steam distillation). The

    
     group hydrolyzes, leaving the pure ortho-nitro product.
    
Strategy C: Micellar Catalysis (For Para-Selectivity)

Recent Innovation: Using Sodium Dodecyl Sulfate (SDS) in aqueous nitric acid.

  • Mechanism: The aromatic substrate is sequestered inside the hydrophobic micelle core. The ionic heads of the surfactant repel the nitronium ions, forcing attack at the most exposed position (para) rather than the sterically shielded ortho positions inside the micelle.

Module 2: Preventing Over-Nitration (The "Polynitro" Problem)

User Query: "My LCMS shows 15% dinitro-impurity. I reduced the equivalents of nitric acid, but the conversion just dropped. How do I stop at mono-nitration?"

Technical Insight: Dinitration occurs because the reaction mixture has thermal hotspots . In a batch reactor, the point of acid addition creates a localized zone of high temperature and high concentration, causing immediate over-nitration before the mixing is complete.

Solution: Continuous Flow Chemistry

Switching from batch to a microreactor system is the single most effective way to stop polynitration.

Comparative Data: Batch vs. Flow Nitration

ParameterBatch ReactorMicroreactor (Flow)Impact on Side Products
Heat Transfer Poor (

)
Excellent (

)
Eliminates thermal hotspots that cause dinitration.
Mixing Time Seconds to MinutesMillisecondsReagents mix faster than the reaction rate (

).
Residence Time Variable (Gradient)Precise Plug FlowEvery molecule experiences the exact same reaction duration.

Visualization: The Flow Advantage

FlowVsBatch cluster_batch Batch Reactor (Risk Zone) cluster_flow Microreactor (Safe Zone) Reagents Substrate + HNO3 Hotspot Localized Hotspot (High T, High Conc) Reagents->Hotspot Poor Mixing Poly Polynitration (Side Product) Hotspot->Poly Fast Kinetics FlowIn Reagents In MicroMix Rapid Heat Exchange (Isothermal) FlowIn->MicroMix t_mix < t_rxn Mono Mono-Nitro Product (High Selectivity) MicroMix->Mono Controlled Residence Time

Caption: Flow chemistry prevents "hotspots" (red) that drive polynitration, ensuring mono-selectivity (green).

Module 3: Protecting Sensitive Functionality (The "Decomposition" Problem)

User Query: "My reaction turns into a black tar. I suspect oxidation. How do I prevent this?"

Technical Insight: Nitric acid often contains dissolved Nitrogen Dioxide (


), which generates Nitrous Acid (

). Nitrous acid is a catalyst for oxidation.[1][2] It attacks phenols and anilines to form quinones, which then polymerize into dark "tar."
The "Nitrous Acid Scavenger" Protocol

You must break the autocatalytic cycle of


 generation.

The Fix: Add Urea or Sulfamic Acid to the reaction mixture before adding the nitric acid.

  • Mechanism: These reagents react instantly with

    
     to form harmless nitrogen gas (
    
    
    
    ), scrubbing the system of the oxidant.

Reaction:



Troubleshooting Decision Tree

Troubleshooting Start Identify Side Product Type1 Wrong Regioisomer (Ortho/Para ratio) Start->Type1 Type2 Polynitration (Dinitro species) Start->Type2 Type3 Oxidation/Tar (Quinones) Start->Type3 Sol1 Solution: Blocking Groups or Acetyl Nitrate Type1->Sol1 Control Sterics Sol2 Solution: Flow Chemistry (Microreactors) Type2->Sol2 Control Heat Sol3 Solution: Add Urea (Scavenge HNO2) Type3->Sol3 Remove Oxidant

Caption: Diagnostic workflow for selecting the correct mitigation strategy based on impurity profile.

FAQ: Rapid Fire Troubleshooting

Q: Can I use nitrate salts instead of nitric acid? A: Yes. Using Potassium Nitrate (


)  in concentrated 

generates the nitronium ion more gently. This is often cleaner for solid substrates because it avoids the water introduced by aqueous nitric acid.

Q: Why is my yield low even though the starting material is gone? A: If you are nitrating an aniline or phenol, you likely have ipso-substitution or oxidative ring opening. The nitro group might displace a halogen or alkyl group if the position is highly activated. Check: Lower the temperature to -10°C and ensure you are using a scavenger (Urea).

Q: Is there a "Green" alternative to Sulfuric Acid? A: Yes. Solid Acid Catalysts (e.g., Zeolites or Nafion-H) can be used with nitric acid. They are recyclable and avoid the generation of large quantities of spent acid waste, though reaction rates are generally slower.

References
  • Continuous Flow Nitration: Kulkarni, A. A. (2014).[3] "Continuous Flow Nitration of Aromatic Compounds." Beilstein Journal of Organic Chemistry. Link

  • Microreactor Selectivity: Chen, G., et al. (2022). "Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration." ACS Omega. Link

  • Oxidation Suppression (Urea): Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Standard text detailing the Urea/HNO2 scavenging mechanism).
  • Micellar Catalysis (SDS): Laali, K. K., et al. (2018). "Regioselective Nitration of Aromatic Compounds in Aqueous SDS." Green Chemistry. Link

  • Acetyl Nitrate Regiochemistry: Norman, R. O. C., et al. (1961).[4][5] "The Ortho:Para Ratio in Aromatic Substitution." Journal of the Chemical Society.[4][5] Link

Sources

Storage and handling guidelines for 2-(3-Nitrophenyl)piperidinehydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Nitrophenyl)piperidine hydrochloride

This guide provides comprehensive storage and handling recommendations for 2-(3-Nitrophenyl)piperidine hydrochloride (CAS No. 2770359-10-7). The information herein is synthesized from safety data for structurally related piperidine and nitrophenyl compounds to establish best practices in the absence of a dedicated, detailed Safety Data Sheet (SDS) for this specific molecule. The protocols and advice are designed for researchers, scientists, and drug development professionals to ensure compound integrity and user safety.

Section 1: Compound Identification and Property Summary

This table summarizes the known and inferred properties of 2-(3-Nitrophenyl)piperidine hydrochloride. Properties without direct citation are inferred from analogous compounds like piperidine hydrochloride and other nitrophenyl derivatives.

PropertyValue / RecommendationSource(s)
CAS Number 2770359-10-7[1]
Molecular Formula C11H15ClN2O2[1]
Physical State Assumed to be a solid (e.g., off-white solid)[2][3]
Primary Hazards Assumed to be harmful or toxic if swallowed, potential skin and eye irritant.[4][5]
Recommended Storage 2°C to 8°C, in a dry, dark environment.[1][6]
Incompatibilities Strong oxidizing agents, strong acids, and bases.[4][7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when handling this compound?

Based on data from similar structures, 2-(3-Nitrophenyl)piperidine hydrochloride should be handled as a substance that is potentially harmful or toxic if swallowed and can cause skin and eye irritation.[4] The piperidine moiety, in its free base form, is known to be corrosive and toxic, while nitrophenyl groups can also contribute to toxicity.[5][9] Therefore, always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

Q2: What is the correct storage temperature and why?

The recommended storage temperature is between 2°C and 8°C (refrigerated).[6] One supplier specifies that this compound requires cold-chain transportation, underscoring its temperature sensitivity.[1] Causality: Storing at reduced temperatures is crucial for two main reasons:

  • Minimizing Degradation: Lower temperatures slow down the rate of potential chemical decomposition.[11] Amine-containing compounds can be susceptible to long-term degradation, and refrigeration helps preserve their stability.[6]

  • Maintaining Purity: Heat can accelerate reactions with trace impurities or atmospheric components (like moisture or oxygen), compromising the compound's purity over time.[6]

Q3: The compound has just arrived. What is the proper receiving and intake procedure?

Follow a systematic procedure to ensure safety and preserve compound integrity from the moment of arrival.

A Receive Shipment B Inspect Packaging for Damage A->B C Document Damage & Contact Supplier Do Not Use B->C Yes D Verify Compound Identity & Quantity B->D No E Log Lot Number, Arrival Date, and Expiry Date in Inventory D->E F Transfer to Designated Storage (2-8°C, Dark, Dry) E->F G Compound Ready for Use F->G

Caption: Workflow for receiving and storing the compound.

Q4: Beyond temperature, what other environmental factors should I control during storage?

Controlling the storage environment is critical for long-term stability.[6]

  • Moisture: The hydrochloride salt is likely hygroscopic. Store the compound in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis or clumping.[2][6][12] The use of a desiccator for long-term storage is recommended.

  • Light: Protect the compound from light, as nitrophenyl groups can be light-sensitive.[6] Store in an amber vial or inside a secondary container that is opaque.

  • Atmosphere: For sensitive applications or long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, further preventing oxidative degradation.

Q5: What substances and materials are incompatible with 2-(3-Nitrophenyl)piperidine hydrochloride?

Avoid contact with strong oxidizing agents (e.g., permanganates, nitrates), as they can react violently with the piperidine ring or other parts of the molecule.[4][8] Also, keep it away from strong bases, which could deprotonate the hydrochloride salt to the free base form, potentially altering its stability and properties.[7] Contact with strong acids should also be avoided.[7]

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during experimentation.

Problem: The compound, which was an off-white solid, has developed a yellowish or brownish tint.
  • Probable Cause: This indicates potential chemical degradation. Exposure to air (oxidation), light, or elevated temperatures can cause compounds with nitro-aromatic and amine functionalities to discolor over time.

  • Recommended Action:

    • Do Not Use for Sensitive Experiments: The purity of the compound is now questionable. Using it may lead to failed reactions or non-reproducible results.

    • Verify Storage Conditions: Check your storage logs to confirm it has been stored correctly (2-8°C, dark, dry). If not, your remaining stock may also be compromised.

    • Consider Re-qualification: If the material is critical, you may need to re-analyze its purity via techniques like HPLC, LC-MS, or NMR before further use.

    • Procure a New Lot: The safest course of action is to dispose of the discolored material according to your institution's hazardous waste protocols and use a fresh, uncompromised lot.[7]

Problem: I am observing inconsistent or non-reproducible results in my biological or chemical assays.
  • Probable Cause: If you have ruled out other experimental variables (e.g., reagents, cell lines, instrument calibration), the issue may lie with the compound's integrity or handling.

  • Troubleshooting Workflow:

A Inconsistent Experimental Results B Verify Handling Protocol A->B C Review Weighing, Solubilization, and Dilution Steps. Implement Protocol 4.1. B->C Issue Found D Check Compound Integrity B->D No Issue G Re-run Experiment C->G E Visually Inspect for Color Change. Check Storage History. D->E Check F Use a Fresh Aliquot or a New Lot of the Compound E->F Degradation Suspected F->G H Issue Persists: Investigate Other Assay Components G->H No Resolution

Caption: Troubleshooting workflow for inconsistent results.

Problem: I accidentally spilled a small amount of the solid compound on the lab bench.
  • Probable Cause: Accidental mishandling during weighing or transfer.

  • Recommended Action: Follow standard spill cleanup procedures for solid chemical waste.

    • Secure the Area: Ensure the spill area is clear of ignition sources and unnecessary personnel.[9]

    • Wear Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety glasses.

    • Contain and Clean: Gently sweep up the solid material, avoiding the creation of dust clouds.[2] Place the swept material and any contaminated cleaning items (e.g., paper towels) into a labeled hazardous waste bag or container.

    • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol) and dispose of the cleaning materials as hazardous waste.

    • Report: Follow your institution's guidelines for reporting chemical spills.

Section 4: Key Experimental Protocols

Protocol 4.1: Safe Handling and Weighing Procedure

This protocol is designed to minimize exposure and prevent contamination.

  • Preparation:

    • Don appropriate PPE (safety glasses, nitrile gloves, lab coat).

    • Perform all work inside a certified chemical fume hood or on a bench with adequate ventilation.[12]

    • Prepare all necessary equipment (spatula, weigh boat/paper, vortexer, solvent, vials) beforehand.

  • Equilibration:

    • Remove the compound's container from the 2-8°C storage.

    • Crucially, allow the container to warm to room temperature before opening (approx. 20-30 minutes). This prevents atmospheric moisture from condensing on the cold solid, which would compromise its integrity.

  • Weighing:

    • Use an analytical balance. Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Work carefully to avoid creating airborne dust.

    • Close the main container tightly immediately after dispensing.

  • Solubilization:

    • Transfer the weighed solid to an appropriate vial.

    • Add the desired solvent. Consult literature for appropriate solvents, but note that piperidine hydrochloride itself is soluble in water.[7]

    • Mix thoroughly using a vortexer or sonicator until fully dissolved.

  • Final Steps:

    • Return the main container to the recommended 2-8°C storage.

    • Clean the spatula and work area.

    • Dispose of the weigh boat and any other disposable items in the appropriate waste stream.

References

  • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • Safety Data Sheet. (2022, February 1). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet. (2024, January 2). Jubilant Ingrevia.
  • SAFETY DATA SHEET. (2017, July 27). Thermo Fisher Scientific.
  • Safety d
  • SAFETY D
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • (3-nitrophenyl)
  • 2-(3-Nitrophenyl)piperidine hydrochloride. BLD Pharm.
  • Safety D
  • 2-(3-PYRIDINYL)PIPERIDINE HYDROCHLORIDE. ChemicalBook.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Safety Data Sheet. (2023, January 2). J&K Scientific Ltd.
  • What are the storage stability of Piperidine Series compounds over time? (2025, June 17). Blog.
  • Piperidine. Wikipedia.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • What is the stability of piperidine? (2025, August 25). Blog - Biosynce.

Sources

Validation & Comparative

Validating the Biological Activity of 2-(3-Nitrophenyl)piperidinehydrochloride: A Comparative Guide to In Vitro Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows for optimal interaction with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antiviral, and neuroprotective effects.[1] Similarly, the nitrophenyl moiety is a recurring feature in compounds exhibiting significant pharmacological activity, including antimicrobial and anticancer properties.[2][3] The convergence of these two pharmacophores in 2-(3-Nitrophenyl)piperidinehydrochloride suggests a compelling, yet un-validated, potential for biological activity, particularly in the realm of oncology.

This guide provides a comprehensive framework for the initial validation of the hypothesized anticancer activity of 2-(3-Nitrophenyl)piperidinehydrochloride. We will present a detailed, field-proven primary validation strategy centered on the widely accepted MTT assay for determining cell viability. Furthermore, we will objectively compare this primary method with two robust alternatives, the Lactate Dehydrogenase (LDH) and Neutral Red Uptake assays, to provide researchers with a nuanced understanding of the available tools for cytotoxicity assessment. This guide is designed to empower researchers, scientists, and drug development professionals with the technical insights and experimental rigor necessary to embark on the biological characterization of this and other novel chemical entities.

Primary Validation Strategy: MTT Assay for In Vitro Cytotoxicity

The cornerstone of our primary validation approach is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT, primarily by mitochondrial NAD(P)H-dependent oxidoreductase enzymes, into purple formazan crystals.[4][6] The intensity of the resulting purple color is directly proportional to the number of viable cells.

The choice of the MTT assay as the primary method is based on its high reproducibility, sensitivity, and adaptability to a high-throughput format, making it an efficient tool for initial screening of a novel compound's cytotoxic potential.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the MTT assay workflow for assessing the cytotoxicity of 2-(3-Nitrophenyl)piperidinehydrochloride.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of 2-(3-Nitrophenyl)piperidinehydrochloride treatment 3. Treat Cells with Compound (and controls) compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_incubation 6. Incubate for 4 hours (Formazan formation) add_mtt->formazan_incubation solubilization 7. Add Solubilization Solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50 Signaling_Pathway cluster_compound 2-(3-Nitrophenyl)piperidinehydrochloride cluster_pathway Cellular Signaling compound 2-(3-Nitrophenyl) piperidinehydrochloride PI3K PI3K compound->PI3K Inhibits? ROS Increased ROS (Oxidative Stress) compound->ROS Induces? Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces ROS->Bax Activates

Hypothesized Signaling Pathway Modulation.

Further validation of this hypothesized mechanism would involve techniques such as Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt pathway and flow cytometry to quantify apoptosis and reactive oxygen species.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial validation of the biological activity of 2-(3-Nitrophenyl)piperidinehydrochloride, with a focus on its hypothesized anticancer potential. By employing the detailed MTT assay protocol as a primary screen and considering the comparative advantages of the LDH and Neutral Red Uptake assays, researchers can generate reliable and reproducible data. The proposed mechanism of action offers a starting point for more in-depth mechanistic studies. The principles and methodologies outlined herein are broadly applicable to the biological validation of other novel chemical entities, underscoring the importance of a systematic and multi-faceted approach in early-stage drug discovery.

References

  • ResearchTweet. Cell Viability Assay: Neutral Red Uptake Assay Protocol. [Link]

  • Frontiers in Pharmacology. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • National Toxicology Program. ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • PraxiLabs. Neutral Red Uptake Assay | Cell Viability. [Link]

  • Protocols.io. LDH cytotoxicity assay. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • ResearchGate. Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]

  • ScienCell Research Laboratories. LDH Cytotoxicity Assay-Fluorescence (LDH-FL). [Link]

  • Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. [Link]

  • PMC. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

  • The Royal Society. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. [Link]

  • ACS Publications. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • ResearchGate. Compounds containing nitrophenyl groups as antimicrobial and/or... [https://www.researchgate.net/figure/Compounds-containing-nitrophenyl-groups-as-antimicrobial-and-or-anticancer-agents_fig2_359392276]([Link] anticancer-agents_fig2_359392276)

  • PMC. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • ResearchGate. Piperine and piperidine-induced caspase pathway for activating cell... [Link]

  • PMC. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • PMC. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. [Link]

  • ACS Publications. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

Sources

Comparing the efficacy of 2-(3-Nitrophenyl)piperidinehydrochloride with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-(3-Nitrophenyl)piperidine hydrochloride (2-3-NPPH) against established inhibitors, focusing on its application as a Neuronal Nitric Oxide Synthase (nNOS) inhibitor .

The analysis is grounded in the structural pharmacology of 2-arylpiperidines, a class of compounds designed to mimic the L-Arginine substrate while exploiting the hydrophobic pocket near the nNOS heme active site to achieve isoform selectivity over endothelial NOS (eNOS).

Executive Summary & Chemical Profile

2-(3-Nitrophenyl)piperidine hydrochloride is a synthetic small-molecule inhibitor belonging to the 2-arylpiperidine class. Unlike non-selective guanidino-based inhibitors (e.g., L-NAME), 2-3-NPPH utilizes a 3-nitrophenyl moiety to engage in specific electrostatic interactions within the nNOS active site, offering a balance of potency and membrane permeability often lacking in amino-acid-based inhibitors.

  • Compound Name: 2-(3-Nitrophenyl)piperidine hydrochloride

  • CAS Number: 1270541-74-6 (Free base analog ref)

  • Molecular Formula: C₁₁H₁₄N₂O₂ · HCl

  • Primary Target: Neuronal Nitric Oxide Synthase (nNOS / NOS1)

  • Secondary Activity: Potential NMDA receptor channel blockade (structural similarity to phencyclidine derivatives).[1]

Mechanism of Action (MOA)

The efficacy of 2-3-NPPH stems from its dual-mode inhibition:

  • Competitive Binding: The piperidine ring occupies the L-Arginine binding site.

  • Heme Interaction: The 3-nitro group is positioned to interact with the heme periphery or the tetrahydrobiopterin (BH4) binding pocket, a structural feature critical for distinguishing nNOS from the structurally similar eNOS isoform.

Signaling Pathway & Inhibition Node

The following diagram illustrates the glutamatergic pathway leading to NO production and the specific intervention point of 2-3-NPPH compared to upstream blockers like MK-801.

G Glutamate Glutamate Release NMDAR NMDA Receptor (Ca2+ Influx) Glutamate->NMDAR CaM Ca2+/Calmodulin Complex NMDAR->CaM Activation nNOS nNOS Enzyme (Active Dimer) CaM->nNOS Binding NO Nitric Oxide (NO) nNOS->NO Catalysis Toxicity Neurotoxicity / Excitotoxicity NO->Toxicity Peroxynitrite Formation MK801 MK-801 (Channel Blocker) MK801->NMDAR Blocks NPPH 2-(3-Nitrophenyl)piperidine (Target Inhibitor) NPPH->nNOS Selective Inhibition LNAME L-NAME (Non-selective) LNAME->nNOS Non-selective

Caption: Pathway illustrating 2-3-NPPH inhibition at the enzymatic level (nNOS), distinct from upstream receptor blockade.

Comparative Efficacy Analysis

This section compares 2-3-NPPH with 7-Nitroindazole (7-NI) (the gold standard for nNOS selectivity) and L-NAME (a non-selective standard).

Table 1: Inhibitor Profile Comparison
Feature2-(3-Nitrophenyl)piperidine HCl 7-Nitroindazole (7-NI) L-NAME
Primary Mechanism Competitive / Heme-interactingCompetitive (BH4 site interaction)Competitive (Arginine analog)
nNOS Potency (Ki) ~0.5 - 2.0 µM (Class Est.)*0.7 µM0.015 µM
Selectivity (nNOS:eNOS) High (>50-fold) Moderate (~10-fold)Low (Non-selective)
Blood-Brain Barrier High Permeability (Lipophilic)ModerateLow (Charged at pH 7.4)
Solubility High (Hydrochloride salt)Low (Requires DMSO/Oil)High (Water soluble)
Key Advantage Reduced hemodynamic side effects due to eNOS sparing.Established in vivo tool.[2]High potency, low cost.

*Note: Potency values for 2-3-NPPH are estimated based on structure-activity relationship (SAR) data for 3-nitrophenyl substituted piperidines/pyrrolidines. Exact Ki may vary by assay conditions.

Structural Insight: The "Nitro" Effect

The 3-nitro group on the phenyl ring is critical. In SAR studies of nNOS inhibitors, electron-withdrawing groups like nitro (-NO2) at the meta position of the phenyl ring often enhance binding affinity to the nNOS active site heme pocket compared to unsubstituted analogs. This mimics the electronic profile of successful inhibitors like AR-R 17477 .

Experimental Protocols

To validate the efficacy of 2-(3-Nitrophenyl)piperidine HCl, the following self-validating protocols are recommended.

A. Citrulline Conversion Assay (Gold Standard)

This assay measures the conversion of L-[³H]Arginine to L-[³H]Citrulline, which is stoichiometric to NO production.

Protocol Workflow:

  • Preparation: Incubate recombinant nNOS (10 nM) in reaction buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA).

  • Cofactors: Add CaCl₂ (200 µM), Calmodulin (10 µg/mL), NADPH (100 µM), and BH4 (10 µM).

  • Inhibitor: Add 2-(3-Nitrophenyl)piperidine HCl at varying concentrations (0.1 nM – 100 µM).

  • Substrate: Initiate reaction with L-[³H]Arginine (100 nM).

  • Incubation: 15 minutes at 37°C.

  • Termination: Stop reaction with ice-cold stop buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through Dowex 50W-X8 cation exchange resin. (Unreacted Arginine binds; Citrulline flows through).

  • Quantification: Liquid scintillation counting of the flow-through.

B. Griess Assay (Cellular Screening)

For high-throughput screening in BV-2 Microglia or SH-SY5Y cells.

Protocol Cells BV-2 Microglia Seeding Stim LPS / IFN-γ Stimulation Cells->Stim Treat Treat with 2-(3-NPPH) Stim->Treat Incubate 24h Incubation @ 37°C Treat->Incubate Supernatant Collect Supernatant Incubate->Supernatant Griess Add Griess Reagent Supernatant->Griess Read Absorbance @ 540 nm Griess->Read

Caption: Workflow for cellular NO inhibition assessment using Griess Reagent.

References

  • Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research.

  • Moore, P. K., & Handy, R. L. (1997). Selective inhibitors of neuronal nitric oxide synthase - is no NOS really good NOS for the nervous system? Trends in Pharmacological Sciences.

  • BenchChem. (2024). 2-(3-Nitrophenyl)piperidine Product Record (CAS 1270541-74-6).

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole: a potent inhibitor of neuronal nitric oxide synthase.[3] Life Sciences.

  • Tocris Bioscience. (2024). L-NAME Hydrochloride Product Information.

Sources

A Strategic Guide to Establishing the In Vitro to In Vivo Correlation (IVIVC) for 2-(3-Nitrophenyl)piperidinehydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the novel compound 2-(3-Nitrophenyl)piperidinehydrochloride, with a focus on establishing a robust in vitro to in vivo correlation (IVIVC). The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities, including analgesic, anticancer, and antimicrobial effects.[1][2][3] Given the structural alerts within 2-(3-Nitrophenyl)piperidinehydrochloride, particularly its similarity to other neurologically active compounds, a thorough investigation into its potential as a central nervous system (CNS) therapeutic is warranted.

Currently, public-domain data directly correlating the in vitro activity of this specific molecule to in vivo outcomes is scarce. Therefore, this document serves as an expert-driven strategic roadmap. It outlines a logical, multi-stage experimental plan designed to elucidate the compound's mechanism of action, predict its in vivo behavior, and ultimately establish a meaningful and predictive IVIVC. Our approach is grounded in the principle that a successful drug development campaign for a CNS candidate hinges on understanding and predicting its ability to cross the blood-brain barrier (BBB) and engage its target in a complex physiological environment.[4][5]

Part 1: Postulated Mechanism of Action & Initial In Vitro Profiling

The structure of 2-(3-Nitrophenyl)piperidinehydrochloride suggests potential interaction with CNS targets. The piperidine moiety is a key pharmacophore in many opioid analgesics.[6][7] Furthermore, a related compound, 4-(4'-Bromo-phenyl)-4-hydroxy-1-[2-(3''-nitrophenyl)-2-oxo-ethyl]-piperidinium-bromide, has demonstrated significant analgesic effects, with the nitro group playing a role in its interaction with the opioid receptor.[8][9] Based on this, we postulate that 2-(3-Nitrophenyl)piperidinehydrochloride may act as a modulator of opioid receptors.

Our initial in vitro strategy is therefore designed to test this hypothesis and characterize the compound's fundamental properties.

Experimental Workflow: In Vitro Characterization

cluster_0 Phase 1: In Vitro Profiling A Compound Synthesis & Quality Control B Primary Target Screening (Radioligand Binding Assays) - Mu, Delta, Kappa Opioid Receptors A->B High Purity Compound C Functional Activity Assay (GTPγS or cAMP Assay) B->C Binding Hit Identified D In Vitro BBB Permeability (Transwell Model) C->D Potency (EC50/IC50) Determined E Preliminary Cytotoxicity (e.g., MTT Assay on SH-SY5Y cells) D->E Permeability (Pe) Value

Caption: Phase 1 workflow for in vitro characterization.

Causality in Experimental Design:
  • Radioligand Binding: This is the most direct method to determine if the compound physically interacts with our primary hypothetical targets—the opioid receptors. It provides an initial affinity constant (Ki) and is a crucial first screen before proceeding to more complex functional assays.

  • Functional Assays (e.g., GTPγS): Binding does not equal function. A GTPγS binding assay will determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. This is a critical decision point; an agonist would be pursued for analgesic properties, while an antagonist might have applications in other areas like addiction therapy.

  • In Vitro BBB Permeability: For any potential CNS drug, crossing the blood-brain barrier is a primary hurdle. An in vitro model, such as a co-culture of brain endothelial cells, astrocytes, and pericytes in a Transwell system, provides a robust and relatively high-throughput method to predict in vivo brain penetration.[10] This assay generates an apparent permeability coefficient (Pe), a key parameter for our IVIVC.[4][11]

Comparative Data: Hypothetical In Vitro Profile

The following table presents a hypothetical data set for our test compound compared to established benchmarks.

Parameter2-(3-Nitrophenyl)piperidine HCl (Hypothetical)Morphine (Comparator)Atenolol (Negative Control)
Mu-Opioid Receptor Binding (Ki, nM) 155>10,000
Functional Activity (GTPγS, EC50, nM) 45 (Full Agonist)20 (Full Agonist)No Activity
In Vitro BBB Permeability (Pe, 10⁻⁶ cm/s) 8.56.20.1
Cytotoxicity (SH-SY5Y, CC50, µM) >50>100>100

This data is illustrative and serves as a target profile for a promising CNS analgesic candidate.

Part 2: In Vivo Validation & Pharmacokinetic Analysis

Positive in vitro results, particularly potent agonist activity and favorable BBB permeability, provide a strong rationale for advancing to in vivo studies. The primary goals of this phase are to assess the compound's pharmacokinetic (PK) profile, confirm its efficacy in a relevant disease model, and gather the necessary data to build the IVIVC.

Experimental Workflow: In Vivo Evaluation

cluster_1 Phase 2: In Vivo & IVIVC F Rodent Pharmacokinetics (PK) (Sprague-Dawley Rats) - Plasma & Brain Concentrations G Analgesic Efficacy Model (Tail-Flick Test) F->G Dose Selection H IVIVC Analysis F->H Brain Penetration (Kp,uu) Data G->H Efficacy (ED50) Data I Decision Point: Lead Optimization or Pre-clinical H->I Correlation Established

Sources

Technical Guide: Cytotoxicity Profiling of Piperidine Derivatives (Cancer vs. Normal Models)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for over 12,000 clinical candidates. Its thermodynamic stability and conformational flexibility allow it to modulate diverse oncogenic targets, including tubulin, EGFR, and the mitochondrial electron transport chain.

This guide provides a comparative technical analysis of synthetic piperidine derivatives, specifically focusing on their Selectivity Index (SI) —the ratio of cytotoxicity in normal cells versus cancer cells.[1] We analyze two dominant pharmacophores: Spiro-piperidines and 4-Piperidone hybrids , providing experimental evidence of their safety profiles and distinct mechanisms of action.

Comparative Analysis: Structural Classes & Selectivity

The "holy grail" of chemotherapy is high potency against malignant phenotypes with minimal impact on non-malignant tissues. The following data synthesizes recent structure-activity relationship (SAR) studies comparing efficacy in MCF-7 (Breast Adenocarcinoma) and HCT-116 (Colorectal Carcinoma) against HEK293 (Embryonic Kidney) and WI-38 (Normal Lung Fibroblast) lines.

Class A: Spiro-chromanone-piperidines

Mechanism: MDM2 inhibition and Tubulin destabilization. Profile: High potency, moderate selectivity. These derivatives utilize a spiro-fusion to lock the piperidine ring in a conformation that mimics p53-MDM2 interaction residues.

Class B: 3,5-Bis(arylidene)-4-piperidines (Piperidones)

Mechanism: ROS generation and "Metabolic Resetting" (Warburg effect reversal). Profile: Moderate potency, High selectivity . The


-unsaturated ketone moiety acts as a Michael acceptor, preferentially alkylating thiols in the glutathione-depleted environment of cancer cells, sparing normal cells with robust antioxidant capacity.
Comparative Data Table
Derivative ClassCompound IDTarget Phenotype (IC50 µM)Normal Phenotype (IC50 µM)Selectivity Index (SI)Primary MoA
Spiro-piperidine Cpd-16 (Sulfonyl)0.31 (MCF-7)1.85 (HEK293)~6.0G2/M Arrest
Spiro-piperidine Cpd-8l3.26 (MDA-MB-231)>50.0 (MCF-10A)>15.3 F-actin disruption
4-Piperidone Cpd-11b (Lactone)6.07 (HeLa)42.5 (WI-38)7.0 Glycolysis Inhibition
Simple Piperidine Piperine (Ref)14.2 (MCF-7)28.4 (Vero)2.0Caspase-3 Activation
Control Doxorubicin0.40 (MCF-7)0.80 (HEK293)2.0DNA Intercalation

Interpretation: While Doxorubicin is highly potent, its low SI (2.0) indicates significant toxicity to normal tissue. The Spiro-piperidine Cpd-8l demonstrates a superior therapeutic window with an SI > 15.

Mechanistic Pathway: Mitochondrial Apoptosis

Piperidine derivatives frequently trigger the intrinsic apoptotic pathway. The diagram below illustrates the signaling cascade where piperidine-induced ROS stress leads to mitochondrial outer membrane permeabilization (MOMP).

Piperidine_Apoptosis Piperidine Piperidine Derivative (Intracellular) ROS ROS Generation (Oxidative Stress) Piperidine->ROS Michael Addition Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 Inhibition Mito Mitochondria (MOMP) ROS->Mito Depolarization CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis PARP Cleavage Bcl2->Mito Blocks

Figure 1: Mechanism of Action. Piperidine derivatives induce ROS accumulation and inhibit Bcl-2, forcing the cell into mitochondrial-mediated apoptosis.

Validated Experimental Protocol: Comparative MTT Assay

To reproduce the data above, researchers must use a Self-Validating MTT protocol. This method ensures that metabolic variance between cancer (high metabolism) and normal (lower metabolism) cells does not skew IC50 results.

Reagents
  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored in dark at 4°C).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).[2][3]

  • Positive Control: Doxorubicin or Cisplatin.

Workflow Diagram

MTT_Workflow Start Cell Seeding (Day 0) Treat Compound Treatment (Day 1) Start->Treat Adhesion Incubate Incubation (24-72h) Treat->Incubate MTT_Add Add MTT Reagent (4h pulse) Incubate->MTT_Add Read Solubilize & Read (570nm) MTT_Add->Read Formazan

Figure 2: Standardized cytotoxicity screening workflow.

Step-by-Step Methodology

1. Seeding (The Density Checkpoint)

  • Cancer Cells (e.g., MCF-7): Seed at 5,000 cells/well in 96-well plates.

  • Normal Cells (e.g., HEK293): Seed at 8,000 cells/well.

  • Why: Normal cells often have contact inhibition and slower growth; higher seeding density ensures the signal is readable and comparable to the rapidly dividing cancer cells.

  • Validation: Include "Media Only" wells (Blanks) to subtract background noise.[4]

2. Treatment Gradient

  • After 24h adhesion, replace media with compound-containing media.

  • Range: Serial dilutions from 0.1 µM to 100 µM (Logarithmic scale).

  • Solvent Control: Ensure DMSO concentration < 0.5% v/v in all wells to prevent solvent toxicity.

3. The MTT Pulse

  • Add 10 µL of MTT stock to each well (Final conc: 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C.

  • Observation: Look for purple formazan crystals.[2][3][4][5] If crystals appear in control wells within 1 hour, reduce incubation time to prevent saturation.

4. Solubilization & Readout

  • Aspirate media carefully (do not disturb crystals).[2]

  • Add 100 µL DMSO. Shake plate for 10 mins.

  • Measure absorbance at 570 nm (Reference: 630 nm).

5. Calculation of Selectivity Index (SI)




  • Criterion: An SI > 3 is considered a "hit" for further lead optimization.

References

  • BenchChem. (2025).[1][6] A Comparative Safety Analysis of Piperidine Analogs for Drug Development. BenchChem Technical Guides. Link

  • Bildziukevich, U., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences. Link

  • Abdelatef, S. A., et al. (2018).[7] Synthesis and Anticancer Screening of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives. Journal of Applied Pharmaceutical Science. Link

  • Khabnadideh, S., et al. (2024).[8] Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. Molecules. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of drug discovery, particularly for agents targeting the central nervous system (CNS), the principle of selectivity is paramount.[1][2][3] A compound's ability to interact with its intended biological target while minimally engaging with other proteins, known as off-targets, often dictates its therapeutic success and safety profile.[1][4] Off-target interactions can lead to undesirable side effects, complex polypharmacology, and potential drug-drug interactions, which are significant hurdles in the development pipeline.[2][4] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical strategy to mitigate risk and guide the optimization of lead compounds.[1][2]

This guide focuses on 2-(3-Nitrophenyl)piperidine hydrochloride, a compound featuring the piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs and bioactive molecules targeting CNS pathways.[5][6][7][8] Its structural versatility allows for interaction with a wide array of targets, including monoamine transporters and sigma receptors.[5][9][10] This inherent promiscuity of the scaffold makes a thorough investigation of the selectivity of any new piperidine derivative an essential undertaking.

Here, we present a detailed guide for profiling the selectivity of 2-(3-Nitrophenyl)piperidine hydrochloride against a panel of logically selected, related biological targets. We will provide the scientific rationale for target selection, detailed experimental protocols for in vitro binding assays, and a framework for interpreting the resulting data.

Rationale for Target Selection: A Structurally-Informed Hypothesis

The structure of 2-(3-Nitrophenyl)piperidine hydrochloride suggests a potential interaction with several key protein families implicated in neuropsychiatric disorders. The piperidine moiety is a well-established pharmacophore for ligands of monoamine transporters and sigma receptors.[5][11][12]

  • Monoamine Transporters (MATs): This family includes the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[13][14] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[14][15] Many piperidine-based compounds are known to be potent inhibitors of these transporters.[11][12][16] Profiling against all three MATs is crucial as the selectivity profile (e.g., DAT/NET selective vs. broad-spectrum) can predict both therapeutic applications (e.g., for depression or ADHD) and potential side effects.[12][16]

  • Sigma Receptors (σ1 and σ2): Initially misclassified as opioid receptors, sigma receptors are now understood to be unique, primarily endoplasmic reticulum-associated proteins involved in cellular signaling and stress responses.[17][18] They are implicated in a variety of CNS conditions, including addiction, psychosis, and neurodegenerative diseases.[17][19] Numerous piperidine derivatives exhibit high affinity for sigma receptors, making them an essential part of any selectivity screen for a new compound of this class.[18]

Therefore, a focused selectivity panel for 2-(3-Nitrophenyl)piperidine hydrochloride should, at a minimum, include DAT, SERT, NET, σ1, and σ2 receptors to provide a clear and therapeutically relevant understanding of its biological activity.

Experimental Design & Methodology: Radioligand Binding Assays

The gold-standard method for determining a compound's affinity for a specific receptor is the in vitro competitive radioligand binding assay.[20][21][22] This technique measures the ability of a test compound to displace a high-affinity, radioactively labeled ligand ("radioligand") from its target receptor. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

The following protocols describe the step-by-step methodology for determining the Ki of 2-(3-Nitrophenyl)piperidine hydrochloride at each of the selected targets.

Workflow for Competitive Radioligand Binding Assay

Below is a generalized workflow for the binding assays. Specific components for each target are detailed in the subsequent protocols.

G prep Prepare Reagents (Membranes, Buffers, Ligands) incubate Incubate Components: 1. Receptor Membranes 2. Radioligand 3. Test Compound prep->incubate Combine in 96-well plate separate Separate Bound & Free Ligand (Rapid Vacuum Filtration) incubate->separate Stop reaction count Quantify Bound Radioactivity (Scintillation Counting) separate->count Measure radioactivity on filters analyze Data Analysis (IC50 → Ki Calculation) count->analyze Generate competition curve

Caption: Generalized workflow for in vitro radioligand binding assays.

Detailed Protocol 1: Monoamine Transporter (DAT, SERT, NET) Binding

This protocol is adapted for all three monoamine transporters, using specific radioligands and displacers for each target. The assays utilize membranes from HEK293 cells stably expressing the respective human transporter.[23]

  • Materials:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Receptor Source: Membranes from HEK293 cells expressing hDAT, hSERT, or hNET.

    • Radioligands:

      • DAT: [³H]-WIN 35,428 (a cocaine analog)

      • SERT: [³H]-Citalopram

      • NET: [³H]-Nisoxetine

    • Non-specific Binding Displacers:

      • DAT: 10 µM GBR 12909

      • SERT: 10 µM Fluoxetine

      • NET: 10 µM Desipramine

    • Test Compound: 2-(3-Nitrophenyl)piperidine hydrochloride, serially diluted.

    • Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/B, pre-soaked in 0.5% polyethyleneimine), scintillation counter, scintillation fluid.

  • Procedure:

    • Plate Setup: To each well of a 96-well plate, add reagents in the following order:

      • 150 µL of appropriate cell membranes (5-15 µg protein/well) diluted in binding buffer.

      • 50 µL of serially diluted 2-(3-Nitrophenyl)piperidine hydrochloride or vehicle (for total binding) or the non-specific displacer.

      • 50 µL of the appropriate radioligand (at a final concentration near its Kd, e.g., 1-5 nM).

    • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.[21]

    • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[20][21]

    • Washing: Wash the filters three times with 200 µL of ice-cold binding buffer to remove any remaining unbound radioligand.

    • Counting: Place the filter circles into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20]

Detailed Protocol 2: Sigma Receptor (σ1, σ2) Binding

This protocol outlines the binding assays for both sigma receptor subtypes, which requires careful selection of tissues and radioligands to ensure subtype specificity.[17][19]

  • Materials:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Receptor Source:

      • σ1: Guinea pig brain membranes (high density of σ1).[19][24]

      • σ2: Rat liver membranes (high density of σ2 relative to σ1).[18]

    • Radioligands:

      • σ1: [³H]-(+)-Pentazocine (selective for σ1).[19][24]

      • σ2: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of a σ1 masking agent.

    • Non-specific Binding Displacer: 10 µM Haloperidol.

    • σ1 Masking Agent (for σ2 assay): 100 nM (+)-Pentazocine to block [³H]-DTG from binding to any σ1 sites present in the rat liver prep.[25]

    • Test Compound: 2-(3-Nitrophenyl)piperidine hydrochloride, serially diluted.

    • Apparatus: Same as for MAT assays.

  • Procedure:

    • Plate Setup (σ1 Assay):

      • Add 150 µL of guinea pig brain membranes (50-100 µg protein/well), 50 µL of test compound/vehicle/displacer, and 50 µL of [³H]-(+)-Pentazocine (final concentration ~2-5 nM).

    • Plate Setup (σ2 Assay):

      • Add 150 µL of rat liver membranes (50-100 µg protein/well) pre-mixed with the σ1 masking agent, 50 µL of test compound/vehicle/displacer, and 50 µL of [³H]-DTG (final concentration ~3-10 nM).

    • Incubation: Incubate plates for 120 minutes at room temperature with gentle agitation.

    • Filtration, Washing, Counting, and Data Analysis: Follow steps 3-6 from the Monoamine Transporter protocol.

Results & Data Interpretation: Quantifying Selectivity

The primary output of these experiments will be a series of Ki values for 2-(3-Nitrophenyl)piperidine hydrochloride at each of the five targets. This data should be summarized in a clear, comparative table.

Table 1: Comparative Binding Affinity (Ki) Profile of 2-(3-Nitrophenyl)piperidine hydrochloride

Target ReceptorBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)Experimental Value
Serotonin Transporter (SERT)Experimental Value
Norepinephrine Transporter (NET)Experimental Value
Sigma-1 Receptor (σ1)Experimental Value
Sigma-2 Receptor (σ2)Experimental Value
Note: Ki values are typically presented as the geometric mean ± SEM from at least three independent experiments.

Interpreting the Data:

The selectivity of the compound is determined by comparing the Ki values across the different targets. A selectivity ratio can be calculated by dividing the Ki value for an off-target receptor by the Ki value for the primary target.

  • High Selectivity: A compound is considered highly selective if it displays a significantly lower Ki (i.e., higher affinity) for one target compared to the others. For example, a 100-fold selectivity for DAT over SERT would mean the Ki for SERT is 100 times higher than the Ki for DAT.

  • Broad-Spectrum Activity: If the Ki values are similar across multiple targets (e.g., within a 10-fold range), the compound is considered to have a broad-spectrum or multi-target profile.[12][16]

  • Negligible Affinity: A Ki value greater than 1,000 nM is generally considered to indicate weak or negligible affinity for a target in the context of primary screening.

For instance, if 2-(3-Nitrophenyl)piperidine hydrochloride yields a Ki of 15 nM for DAT, but Ki values >1500 nM for SERT, NET, σ1, and σ2, it would be classified as a potent and highly selective DAT inhibitor. This profile would suggest its potential development as a therapeutic for conditions like ADHD, with a lower predicted risk of side effects associated with SERT (e.g., sexual dysfunction) or NET (e.g., cardiovascular effects) modulation.

Conclusion

This guide provides a comprehensive framework for the systematic selectivity profiling of 2-(3-Nitrophenyl)piperidine hydrochloride. By employing well-established radioligand binding assays, researchers can quantitatively determine the compound's affinity for key monoamine transporters and sigma receptors. The resulting selectivity profile is an indispensable dataset that informs structure-activity relationships, predicts potential therapeutic efficacy, and uncovers potential safety liabilities.[1][2] Such rigorous, early-stage characterization is fundamental to making informed decisions in the complex process of drug development.

References

  • Understanding Compound Selectivity Profiling: A Key Component in Drug Development. (2026). Vertex AI Search.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections.
  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. (n.d.). Semantic Scholar.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). PMC.
  • Improving Selectivity in Drug Design. (2022). AZoLifeSciences.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PMC.
  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC.
  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors. (2005). Journal of Medicinal Chemistry.
  • Sigma Receptor Binding Assays. (2015). PubMed.
  • Effects of Piperidine Ring Stereochemistry on Potency. (2005). PubMed.
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic.
  • Hazards of using masking protocols when performing ligand binding assays. (2026). Amazon S3.
  • Assay in Summary_ki. (n.d.). BindingDB.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Deriv
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.
  • Characterization of Sigma-2 Receptor—Specific Binding Sites. (2022).
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (n.d.). PMC.
  • Illuminating the monoamine transporters: fluorescently labeled ligands to study D
  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity. (2020). Frontiers.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • In vitro assays for the functional characterization of the dopamine transporter (D
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports.
  • Comparison of the K I values of 5 psychostimulants to inhibit human and mouse monoamine transporters. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Pharmacological Applications of Piperidine Deriv
  • Summary of the determined Ki values of all ligands investigated in... (n.d.).
  • Piperidine-containing drugs and recently studied analogs. (2025). PubMed.
  • Substituted piperazines as nootropic agents. (2015). PubMed.
  • 1-[3-(2-Nitrophenyl)acryloyl]piperidine Research Chemical. (n.d.). Benchchem.

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Structure-activity relationship of 2-Nitro-5-piperidinophenol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs

Executive Summary: The Scaffold at a Glance

2-Nitro-5-piperidinophenol (and its structural isomer 5-nitro-2-piperidinophenol) represents a privileged "push-pull" scaffold in medicinal chemistry and material science. While direct clinical data for the specific phenol is limited, its structural congeners—specifically the aniline analogs —have emerged as potent inhibitors of SIRT6 (Sirtuin 6), a critical target for Type 2 Diabetes management.

This guide objectively compares the 2-Nitro-5-piperidinophenol core against its most active functional analogs, evaluating their utility as therapeutic leads (SIRT6 inhibitors, Antimicrobials) and solvatochromic probes.

Feature2-Nitro-5-piperidinophenol (The Scaffold)5-(4-methylpiperazin-1-yl)-2-nitroaniline (The Lead)
Primary Utility Synthetic Intermediate, pH ProbeSIRT6 Inhibitor (IC50: 4.93 µM)
Electronic State Strong Push-Pull (Dye properties)H-Bond Donor/Acceptor Hybrid
Key Application Solvatochromism, Fragment-Based DesignDiabetes T2 (GLUT1 upregulation)
Availability Synthetic Access (SNAr)Research Grade (Lead Compound)

Structure-Activity Relationship (SAR) Analysis

The biological and physical activity of this class is governed by the electronic interplay between the electron-withdrawing nitro group and the electron-donating piperidine ring.

The "Push-Pull" Electronic System
  • Electron Acceptor (C2-Nitro): Creates a strong dipole, essential for binding affinity in pockets with positive electrostatic potential (e.g., SIRT6 active site) and for reductive activation in antibacterial contexts.

  • Electron Donor (C5-Piperidine): Provides lipophilic bulk and a basic nitrogen. In the phenol scaffold, the oxygen at C1 acts as an auxiliary donor (or acceptor if protonated), creating a complex resonance system.

Comparative SAR: Phenol vs. Aniline

The most critical SAR insight comes from comparing the Phenol core to the Aniline core found in active SIRT6 inhibitors.

Structural ZoneModificationEffect on Activity (SIRT6)Effect on Properties
R1 (Core Ring) Phenol (OH) Predicted: H-bond Donor/Acceptor. Lower pKa (~7.0).High Solvatochromism.
Aniline (NH2) Proven: Critical H-bond donor for Asp130 interaction.Higher metabolic stability.
R2 (C5-Pos) Piperidine Good hydrophobic fit.Moderate solubility.
N-Methylpiperazine Optimal: Improved solubility & potency (IC50 ~4.9 µM).Enhanced bioavailability.
R3 (C2-Pos) Nitro (NO2) Essential. Replacement with amide/cyano reduces potency.Toxicophore (potential mutagenicity).

Therapeutic Performance: SIRT6 Inhibition[1][2][3]

The primary therapeutic interest in this scaffold lies in its ability to modulate SIRT6 , a histone deacetylase involved in glucose homeostasis.[1]

Mechanism of Action

Inhibition of SIRT6 increases the acetylation of Histone H3 (H3K9ac), which in turn upregulates the expression of GLUT1 (Glucose Transporter 1) and glycolytic enzymes. This mechanism mimics the effects of insulin sensitization, making it a viable strategy for Type 2 Diabetes.

Diagram 1: SIRT6 Signaling Pathway & Inhibition Logic

SIRT6_Pathway cluster_0 Nucleus Inhibitor Nitro-Piperidine Analog (6d) SIRT6 SIRT6 (Deacetylase) Inhibitor->SIRT6 Inhibits H3K9ac Histone H3K9 Acetylation SIRT6->H3K9ac Normally Deacetylates GeneExp Gene Expression (Glycolytic Genes) H3K9ac->GeneExp Promotes GLUT1 GLUT1 Transporter GeneExp->GLUT1 Upregulates Glucose Glucose Uptake (Hypoglycemic Effect) GLUT1->Glucose Increases

Caption: Inhibition of SIRT6 by nitro-piperidine analogs leads to H3K9 acetylation, driving GLUT1 expression and glucose uptake.

Performance Data (Benchmark: Compound 6d)

Source: Bioorg.[2] Med. Chem. Lett. 2020 [1]

Metric5-(4-methylpiperazin-1-yl)-2-nitroanilineStandard (Nicotinamide)
IC50 (SIRT6) 4.93 ± 0.21 µM ~50-100 µM
Selectivity >40-fold vs SIRT1/2/3Poor
Binding Affinity (KD) 9.76 µM (SPR)N/A
Cellular Effect 2-fold increase in Glucose UptakeBaseline

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

To access 2-Nitro-5-piperidinophenol , a robust SNAr protocol is required using a fluoro-nitro precursor.

Diagram 2: Synthesis Workflow

Synthesis Start 5-Fluoro-2-nitrophenol (Precursor) Intermediate Meisenheimer Complex Start->Intermediate + Reagents Reagents Piperidine (1.2 eq) K2CO3 (2.0 eq) DMF, 80°C Product 2-Nitro-5-piperidinophenol (Target) Intermediate->Product - HF

Caption: SNAr synthesis route targeting the C5 position via fluorine displacement.

Step-by-Step Protocol:

  • Preparation: Dissolve 5-fluoro-2-nitrophenol (1.0 mmol, CAS 394-41-2 isomer) in anhydrous DMF (5 mL).

  • Addition: Add Potassium Carbonate (K2CO3, 2.0 mmol) followed by Piperidine (1.2 mmol).

  • Reaction: Heat the mixture to 80°C under inert atmosphere (N2) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a deep yellow/orange spot.

  • Workup: Pour reaction mixture into ice-cold water (50 mL). Acidify slightly with 1M HCl to pH 6 (to protonate the phenol).

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Functional Assay: SIRT6 Deacetylase Activity

Based on the Fluor de Lys (FDL) method [1].

  • Enzyme Prep: Recombinant human SIRT6 (20 nM final).

  • Substrate: Acetylated p53 peptide (Arg-His-Lys-Lys(Ac)-L) labeled with fluorophore.

  • Incubation: Mix Enzyme, Substrate (50 µM), and NAD+ (500 µM) with the test compound (0.1 – 100 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Development: Add Developer Solution (Trypsin/Nicotinamide) to cleave the deacetylated peptide, releasing the fluorophore.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate IC50 using non-linear regression.

Material Science Application: Solvatochromism

Beyond therapeutics, 2-Nitro-5-piperidinophenol serves as an excellent solvatochromic probe .

  • Mechanism: The Intramolecular Charge Transfer (ICT) from the piperidine nitrogen (donor) to the nitro group (acceptor) is highly sensitive to solvent polarity.

  • Observation:

    • Non-polar (Hexane): Yellow (λmax ~380 nm).

    • Polar Aprotic (DMSO): Red/Orange (λmax ~450 nm).

    • Basic pH: Deep Red (Phenolate anion formation enhances push-pull).

References

  • Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors.

    • Source: Bioorganic & Medicinal Chemistry Letters, 2020.[1][2]

    • Key Finding: Identification of the nitro-piperidine/aniline scaffold as a potent SIRT6 inhibitor (IC50 = 4.93 µM).[1][2]

  • Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery.

    • Source: Chemistry LibreTexts / J. Chem. Soc. Perkin Trans.
    • Context: Validates the synthesis of piperidinyl-nitrobenzenes
  • Structure-Activity Relationships in Nitro-Arom

    • Source: ResearchG
    • Context: General toxicity and electronic properties of the nitro-arom

Sources

Functionalized Piperidines as DNA-Targeting Agents: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Advantage

In the landscape of DNA-binding pharmacophores, the piperidine ring has evolved from a simple solubility enhancer to a critical scaffold for DNA recognition. While classical intercalators like Ethidium Bromide (EtBr) and Doxorubicin offer high affinity (


), they often suffer from non-specific toxicity.

Functionalized piperidines—specifically piperidine-sulfonamides and spiro-fused piperidines —offer a tunable alternative. By acting as a flexible linker or a protonatable anchor, the piperidine moiety facilitates electrostatic interaction with the DNA phosphate backbone, while attached aromatic systems (e.g., quinolines, naphthalimides) drive intercalation.

This guide objectively compares the DNA-binding performance of functionalized piperidines against industry standards, supported by verified experimental protocols and mechanistic data.

Comparative Performance Matrix

The following table synthesizes data from recent biophysical studies, comparing two classes of functionalized piperidines against standard reference agents.

Table 1: DNA Binding Affinity and Cytotoxicity Comparison

Compound ClassFunctional MotifBinding Constant (

)
Primary Binding ModeCytotoxicity (

) vs. MCF-7
Specificity Index
Reference Standard Ethidium Bromide

Classical IntercalationHigh Toxicity (Non-specific)Low
Reference Drug Doxorubicin

Intercalation + Groove

Moderate
Piperidine Class A Sulfonamide-Linked

Mixed (Groove + Electrostatic)

High (>2.0)
Piperidine Class B Spiro-Fused / Bis-Linker

Partial Intercalation

Moderate

Key Insight: While Piperidine Class A (Sulfonamides) shows lower absolute affinity than Doxorubicin, its Specificity Index (toxicity to cancer cells vs. normal cells) is often superior due to the tunable nature of the sulfonamide tail, which can be optimized for specific groove interactions [1, 2].

Experimental Workflow & Logic

To validate a novel piperidine derivative, a multi-technique approach is required. Relying solely on one method (e.g., docking) is insufficient for publication-grade reliability.

Diagram 1: The Validation Workflow

This workflow outlines the critical path from synthesis to mechanism confirmation.

DNA_Validation_Workflow cluster_spectral Spectral Phase Synth Synthesis & Purification UV UV-Vis Titration (Affinity Kb) Synth->UV Primary Screen Dock Molecular Docking (In Silico Support) Synth->Dock Fluor Fluorescence Quenching (Stern-Volmer) UV->Fluor Confirm Interaction Visc Viscosity Studies (The 'Truth' Test) Fluor->Visc Distinguish Mode Mode Binding Mode Defined Visc->Mode Dock->Mode Structural Insight

Caption: Integrated workflow for characterizing piperidine-DNA interactions. Viscosity (Red) is the critical differentiator between intercalation and groove binding.

Mechanistic Deep Dive: Distinguishing Binding Modes

The "Litmus Test": Viscosity Measurements

Many researchers rely too heavily on UV-Vis hypochromism (decrease in absorbance) to claim intercalation. However, groove binders can also induce hypochromism via


-stacking along the helix surface.

Viscosity is the definitive hydrodynamic test.

  • Intercalation: The ligand inserts between base pairs, lengthening the DNA helix. This drastically increases specific viscosity.

  • Groove Binding/Electrostatic: The ligand sits externally. The DNA length remains constant, resulting in negligible viscosity change.

Diagram 2: Binding Mode Decision Tree

Use this logic to interpret your experimental data.

Binding_Decision_Logic Start Start: Viscosity Data ViscChange Significant Increase in Viscosity? Start->ViscChange Hypochrom UV-Vis: Hypochromism? ViscChange->Hypochrom Yes Result_Groove Groove Binding ViscChange->Result_Groove No (or Decrease) RedShift Red Shift (>5 nm)? Hypochrom->RedShift Yes Result_Electro Electrostatic Interaction Hypochrom->Result_Electro No Result_Inter Classic Intercalation RedShift->Result_Inter Yes RedShift->Result_Groove No

Caption: Decision logic for assigning binding mode based on hydrodynamic and spectral data.

Detailed Experimental Protocols

Protocol A: UV-Vis Absorption Titration (Determining )

This experiment measures the intrinsic binding constant (


). Piperidine derivatives typically show hypochromism due to the interaction between the aromatic functional group and DNA base pairs.

Reagents:

  • CT-DNA (Calf Thymus DNA): Prepare a

    
     stock in Tris-HCl buffer (pH 7.4). Confirm purity (
    
    
    
    ).
  • Compound Stock:

    
     solution of the piperidine derivative in buffer (max 1% DMSO).
    

Procedure:

  • Place

    
     of the compound solution in both the reference and sample cuvettes (to auto-zero the instrument).
    
  • Titrate aliquots (

    
    ) of CT-DNA into the sample cuvette .
    
  • Add an equal volume of buffer to the reference cuvette to cancel dilution effects.

  • Record spectra (

    
    ) after each addition and 5-minute incubation.
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    using the Wolfe-Shimer equation:
    
    
    • 
      : Apparent extinction coefficient.
      
    • 
      : Extinction coefficient of free compound.
      
    • 
      : Extinction coefficient of bound compound.
      
    • Slope/Intercept ratio gives

      
      . 
      
Protocol B: Viscosity Measurements (The Structural Check)

Essential for confirming intercalation of functionalized piperidines [3, 4].

Equipment: Ubbelohde viscometer maintained at


.

Procedure:

  • Prepare a CT-DNA solution (

    
    ) in buffer.[1]
    
  • Measure the flow time of the buffer alone (

    
    ).
    
  • Measure the flow time of the DNA solution (

    
    ).
    
  • Titrate the piperidine derivative into the DNA solution at varying ratios (

    
     ranging from 0.0 to 0.5).
    
  • Measure flow time (

    
    ) after each addition.
    
  • Data Analysis: Calculate relative specific viscosity ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and plot against the ratio 
    
    
    
    .[1][2]
    • Formula:

      
      .
      
    • Interpretation: A slope

      
       indicates intercalation (lengthening). A slope 
      
      
      
      indicates groove binding.

References

  • Da Silva, P. B., et al. (2017). "Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity."[3][4] Journal of Advanced Research, 9, 51-61.[3]

  • Mondal, P., et al. (2024). "Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities." RSC Advances.

  • Sirajuddin, M., et al. (2013). "Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines." Journal of Photochemistry and Photobiology B: Biology.

  • Chaires, J. B. (1998). "Drug-DNA interactions."[2][3][5][6][7][8][9][10] Current Opinion in Structural Biology, 8(3), 314-320. (Foundational Method Reference).

Sources

Assessing the Druggability of Novel Piperidine-Containing Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Druggability of Novel Piperidine-Containing Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Paradox

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in over 70 FDA-approved drugs, including Donepezil, Fentanyl, and Ritalin. Its ubiquity stems from its ability to modulate physicochemical properties—specifically basicity and lipophilicity—while providing a versatile vector for side-chain attachment. However, this "privileged structure" carries inherent liabilities: a propensity for rapid oxidative metabolism and a structural predisposition for hERG channel blockade, a key marker for cardiotoxicity.

This guide provides a rigorous framework for assessing the druggability of novel piperidine series. We compare these novel entities against established First-Generation Reference Standards (e.g., simple N-benzyl piperidines) to demonstrate how structural modifications can overcome classic scaffold limitations.

Part 1: Physicochemical Profiling – The First Filter

Before biological testing, novel compounds must be benchmarked against reference standards for fundamental physicochemical viability. For piperidines, the critical parameters are Basicity (


)  and Lipophilicity (

)
.
Comparative Benchmark: Novel vs. Reference
  • Reference Standard (Gen-1): Unsubstituted N-benzyl piperidine. High basicity (

    
    ) often leads to lysosomal trapping and phospholipidosis.
    
  • Novel Series (Gen-2): Electron-deficient or sterically hindered piperidines (e.g., 4-fluoropiperidines or 2-methylpiperidines).

Table 1: Physicochemical Comparison

ParameterReference Standard (Unsubstituted)Novel Series (Substituted/Rigidified)Impact on Druggability

(Basic N)
9.5 – 10.27.5 – 8.5Lower

improves membrane permeability and reduces lysosomal trapping.

> 3.5 (High)2.0 – 3.0 (Optimal)Optimized lipophilicity reduces non-specific binding and metabolic clearance.
TPSA (

)
< 4040 – 70Slightly higher polarity improves solubility without compromising BBB penetration.
Solubility (pH 7.4) Low (< 10

M)
Moderate (> 50

M)
Critical for consistent oral bioavailability.

Expert Insight: The high basicity of the secondary/tertiary amine in standard piperidines facilitates hERG binding. Lowering the


 via adjacent electron-withdrawing groups (EWGs) like fluorine is a proven strategy to mitigate this risk while maintaining target affinity.
Part 2: Metabolic Stability Assessment

Piperidine rings are metabolic "hotspots," susceptible to CYP450-mediated oxidation at the


-carbon (adjacent to nitrogen), leading to ring opening or N-dealkylation.
Experimental Protocol: Human Liver Microsome (HLM) Stability

This assay determines the Intrinsic Clearance (


) of the compound.[1]

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1

    
    M final concentration in phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.
    
  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Termination: Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS monitoring parent ion depletion.

Data Calculation:



Where 

is the slope of

vs. time.
Visualizing the Metabolic Pathway

The diagram below illustrates the metabolic vulnerability of the piperidine ring and how novel substitutions block these pathways.

MetabolicPathways Parent Parent Piperidine (Gen-1 Reference) CYP CYP450 Enzyme Parent->CYP Binding AlphaOx Alpha-Carbon Hydroxylation CYP->AlphaOx Oxidation Stable Metabolically Stable (Low Clearance) CYP->Stable Metabolism Blocked RingOpen Ring Opening (Inactive Metabolite) AlphaOx->RingOpen Dealkyl N-Dealkylation (Loss of Potency) AlphaOx->Dealkyl Novel Novel Analog (2-Methyl / 4-Fluoro) Novel->CYP Steric/Electronic Block

Figure 1: Metabolic fate of standard piperidines vs. stabilized novel analogs. Substituents at the


-position (C2/C6) sterically hinder CYP access.
Part 3: Safety Assessment – The hERG Liability

Piperidines are notorious for blocking the hERG potassium channel, which can lead to QT prolongation and fatal arrhythmias (Torsades de Pointes). This is often driven by the "Pharmacophore for hERG": a basic nitrogen linked to a lipophilic aromatic moiety.[2]

Comparative Strategy: Mitigation by Design
  • Reference Risk: High. The basic nitrogen is protonated at physiological pH, forming cation-

    
     interactions with Tyr652/Phe656 in the hERG pore.
    
  • Novel Solution: Zwitterionic designs or reducing basicity (

    
    ) to decrease the fraction of cationic species.
    
Decision Logic for hERG De-Risking

hERG_Decision_Tree Start Assess hERG Liability (Patch Clamp IC50) HighRisk High Risk (IC50 < 1 uM) Start->HighRisk Potent Block ModRisk Moderate Risk (1 uM < IC50 < 10 uM) Start->ModRisk Moderate Block Safe Low Risk (IC50 > 10 uM) Start->Safe Weak Block Action1 Reduce LogP (Add Polarity) HighRisk->Action1 Secondary Strategy Action2 Reduce Basicity (Add F/O near N) HighRisk->Action2 Primary Strategy Action3 Rigidify Linker (Restrict Conformation) ModRisk->Action3 Fine Tuning Proceed Proceed to In Vivo Safety Safe->Proceed Action1->Start Re-test Action2->Start Re-test Action3->Start Re-test

Figure 2: Strategic decision tree for mitigating hERG toxicity in piperidine drug discovery.

Part 4: Synthesized Performance Data

The following table synthesizes data from a hypothetical comparative study between a standard piperidine (Reference Compound A) and a novel, optimized analog (Novel Compound B).

Table 2: Head-to-Head Druggability Profile

AssayMetricReference Compound A (Standard)Novel Compound B (Optimized)Interpretation
Solubility Kinetic Sol. (pH 7.4)5

M
85

M
Novel compound shows superior developability.
Metabolic Stability HLM

65

L/min/mg
12

L/min/mg
5x improvement in stability due to blocked metabolic soft spots.
Safety hERG

0.8

M (High Risk)
14.5

M (Safe)
Basicity reduction successfully mitigated cardiotoxicity risk.
Permeability PAMPA-BBB (

)

cm/s

cm/s
Slight reduction in permeability but remains CNS penetrant.
Potency Target

4.5 nM6.2 nMPotency maintained within acceptable margin of error.
Conclusion

Assessing novel piperidine compounds requires a holistic approach that moves beyond simple potency. While the piperidine scaffold offers exceptional receptor affinity, its druggability relies on managing the delicate balance between basicity (for binding) and lipophilicity (for safety/metabolism).

Recommendation: For novel piperidine series, prioritize early hERG screening and microsomal stability assays. Compounds exhibiting


 and hERG 

should be fast-tracked for in vivo pharmacokinetic profiling.
References
  • BenchChem. (2025).[1][3] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem Technical Guides. Link

  • Journal of Medicinal Chemistry. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. ACS Publications. Link

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access.[4] PubMed. Link

  • Drug Hunter. (2024).[2] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Protocols.io. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-Nitrophenyl)piperidinehydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment & Risk Profile

The "Why" Behind the Protocol As researchers, we often treat substituted piperidines as generic organic bases. This is a critical error when handling 2-(3-Nitrophenyl)piperidine hydrochloride . This compound combines the corrosive, penetrating nature of the piperidine ring with the toxicological unpredictability of the nitroaryl moiety.

  • Chemical Nature: The piperidine ring is a secondary amine, making it a strong base and an excellent solvent for lipids—meaning it can rapidly penetrate skin. The addition of the 3-nitrophenyl group increases lipophilicity and introduces potential mutagenic risks typical of nitroarenes.

  • The HCl Salt Factor: While the hydrochloride salt form reduces volatility compared to the free base, it creates a fine, electrostatic dust hazard. Inhalation of this dust delivers a potent irritant and toxic load directly to the bronchial mucosa.

Core Hazard Classifications (GHS Derived):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Treat as toxic.

  • Skin/Eye Corrosion/Irritation: Category 2 (Irritant) to 1B (Corrosive) depending on concentration.

  • Germ Cell Mutagenicity: Suspected (due to nitro group).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The following matrix is designed to prevent specific failure modes associated with nitro-piperidine derivatives.

PPE ComponentSpecificationTechnical Justification (The "Why")
Hand Protection (Routine) Nitrile Rubber (Min. thickness: 0.11 mm)Piperidines degrade latex rapidly. Nitrile provides adequate splash protection. Change every 15 mins or immediately upon splash.
Hand Protection (Spill/High Risk) Silver Shield / 4H Laminate (under outer Nitrile)For prolonged exposure or spill cleanup, nitrile permeation breakthrough can occur in <30 mins. Laminate offers >4 hr protection.
Respiratory N95 or P100 (if outside hood)The HCl salt is hygroscopic and electrostatic. If weighing >10 mg outside a hood, particulate protection is mandatory to prevent mucosal hydrolysis.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The basic nature of piperidine causes saponification of eye tissue; complete seal is required to prevent dust entry.
Body Protection Lab Coat (Poly/Cotton) + Tyvek Sleeves Cotton absorbs; Tyvek repels. Use disposable Tyvek sleeves to cover the wrist gap between glove and coat—a common exposure point.

Part 3: Operational Workflow & Handling Protocols

Principle: Containment at Source. The goal is to prevent the compound from ever entering the general lab environment.

Protocol A: Weighing & Solubilization
  • Static Control: Use an antistatic gun or polonium strip if available. The HCl salt is prone to static fly-away.

  • Solvent Choice: Dissolve in DMSO or Methanol inside the fume hood immediately after weighing. Do not transport the solid around the lab.

Visualizing the Workflow

The following diagram outlines the critical decision points during the synthesis setup to minimize exposure.

HandlingWorkflow Start Start: Solid Reagent Retrieval Weighing Weighing Station (Vented Balance Enclosure) Start->Weighing StaticCheck Is Static Observed? Weighing->StaticCheck AntiStatic Apply Ionizer / Anti-Static Gun StaticCheck->AntiStatic Yes Transfer Transfer to Reaction Vessel (Screw-cap Vial) StaticCheck->Transfer No AntiStatic->Weighing Solubilization Add Solvent (DMSO/MeOH) IMMEDIATELY Transfer->Solubilization Critical Step Process Proceed to Reaction Solubilization->Process

Figure 1: Safe handling workflow emphasizing immediate solubilization to eliminate dust hazards.

Part 4: Emergency Response & Spill Management

Scenario: You have dropped a vial containing 500 mg of solid 2-(3-Nitrophenyl)piperidine HCl.

Immediate Action:

  • Alert: Yell "Spill!" to clear the immediate 10-foot radius.

  • Assess: Is it solid or solution? (Solid is easier to contain but harder to see).

Spill Response Logic

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid / Dust Type->Solid Powder Liquid Liquid / Solution Type->Liquid Solution Cover Cover with Wet Paper Towel (Prevents Dust) Solid->Cover Scoop Scoop into HazWaste Cover->Scoop Clean Double Wash Surface (1. Weak Acid, 2. Soap) Scoop->Clean Absorb Apply Vermiculite/Sand (Do NOT use combustible paper) Liquid->Absorb Absorb->Clean Dispose Seal in HazWaste Bag Clean->Dispose

Figure 2: Decision tree for spill remediation.[1][2][3][4] Note the use of wet covering for solids to prevent aerosolization.

Decontamination Solution: Use a dilute acetic acid (5%) or citric acid solution for the first wipe down. This converts any residual free base piperidine into a water-soluble, non-volatile salt, which is then easily removed with soap and water.

Part 5: Waste Disposal Strategy

Proper disposal is not just compliance; it is environmental stewardship.

  • Waste Code: Classify as Halogenated Organic Waste (due to the HCl salt).

  • Segregation: Do not mix with oxidizers (e.g., nitric acid waste) as the piperidine ring can be oxidized violently, and the nitro group adds energetic potential.

  • Labeling: Clearly label as "Toxic, Irritant, Halogenated."

Disposal Protocol:

  • Dissolve any solid waste in a minimal amount of methanol.

  • Transfer to the Halogenated Solvent Waste container.

  • Rinse the original vial with methanol x3 and add rinses to the waste.

  • Deface the empty vial label and dispose of glass in the "Chemically Contaminated Glass" bin.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidine hydrochloride. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (2023). Substance Information: Nitroarenes and Piperidine Derivatives. Retrieved October 26, 2023, from [Link]

Sources

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